molecular formula C9H7N3O2S B1362291 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid CAS No. 216959-92-1

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Número de catálogo: B1362291
Número CAS: 216959-92-1
Peso molecular: 221.24 g/mol
Clave InChI: XDZXQDHRHGIPRN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-5-7(9(13)14)15-8(12-5)6-4-10-2-3-11-6/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZXQDHRHGIPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380137
Record name 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216959-92-1
Record name 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Scaffold of Interest

4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group, a pyrazinyl group, and a carboxylic acid moiety. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The thiazole core is a well-established pharmacophore found in a variety of biologically active compounds, including antimicrobial and anticancer agents.[1] The pyrazine ring, another key nitrogen-containing heterocycle, is also a common feature in pharmacologically active molecules.[2] The presence of the carboxylic acid group provides a handle for further chemical modifications, such as esterification or amidation, allowing for the exploration of structure-activity relationships and the development of prodrugs or targeted delivery systems.

This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, a proposed synthetic route, potential biological activities based on structurally related compounds, and expected spectroscopic features.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is not extensively available in the public domain, a combination of information from chemical suppliers and predictive models allows for the compilation of its key characteristics.

PropertyValue / InformationSource
IUPAC Name 4-methyl-2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid
CAS Number 216959-92-1
Molecular Formula C₉H₇N₃O₂S
Molecular Weight 221.23 g/mol
Percent Purity Typically ≥97%
Synonyms 4-methyl-2-(2-pyrazinyl)-thiazole-5-carboxylic acid, 5-Carboxy-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole, 2-(5-Carboxy-4-methyl-1,3-thiazol-2-yl)pyrazine,
Predicted XlogP 0.8

Proposed Synthesis Pathway: A Hantzsch Thiazole Synthesis Approach

While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible and efficient route can be proposed based on the well-established Hantzsch thiazole synthesis.[4][5] This method involves the condensation of a thioamide with an α-haloketone.

The proposed synthesis would begin with the preparation of pyrazine-2-carbothioamide, which can be achieved by treating pyrazine-2-carboxamide with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. The second key intermediate, ethyl 2-chloroacetoacetate, is commercially available. The condensation of these two precursors would yield the ethyl ester of the target molecule, which can then be hydrolyzed to the final carboxylic acid.

G cluster_0 Step 1: Thionation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Hydrolysis A Pyrazine-2-carboxamide B Pyrazine-2-carbothioamide A->B  Lawesson's Reagent or P4S10  Toluene, Reflux D Ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate B->D  Ethanol, Reflux C Ethyl 2-chloroacetoacetate C->D E This compound D->E  1. NaOH (aq), Ethanol, Reflux  2. HCl (aq)

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Pyrazine-2-carbothioamide

  • To a stirred solution of pyrazine-2-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pyrazine-2-carbothioamide.

Step 2: Synthesis of Ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate

  • Dissolve pyrazine-2-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1.1 equivalents) in ethanol.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Potential Biological Activities and Applications

While direct biological studies on this compound are limited, the structural motifs present in the molecule suggest a high potential for pharmacological activity. The hybridization of pyrazine and thiazole scaffolds is a known strategy for developing potent anti-cancer agents.[6]

  • Anticancer Potential: Derivatives of pyrazole-thiazole and pyrazine-thiazole have demonstrated significant anti-proliferative activity against various cancer cell lines.[3][6] These compounds can act as inhibitors of key signaling pathways involved in cancer progression. For instance, pyrazine-based derivatives have been designed as potent inhibitors of VEGFR-2, EGFR, and c-Met kinases.[2] The subject molecule, with its combined pyrazinyl and thiazole moieties, represents a promising scaffold for the development of novel kinase inhibitors.

  • Antimicrobial Activity: Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] Similarly, pyrazole-containing compounds have shown a wide range of biological activities, including antimicrobial and antifungal effects.[7] The combination of these two heterocyclic rings in one molecule could lead to synergistic effects and the development of new antimicrobial agents to combat drug-resistant pathogens.

The carboxylic acid functionality also opens up possibilities for its use as a building block in the synthesis of more complex molecules, including peptides and other bioactive conjugates.

Spectroscopic Characterization (Predicted)

For a research scientist, unambiguous characterization of a synthesized compound is paramount. While experimental spectra for this specific molecule are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazine ring, the methyl group, and the carboxylic acid proton.

  • Pyrazine Protons: Three distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the three protons on the pyrazine ring.

  • Methyl Protons: A singlet in the upfield region (around δ 2.5-3.0 ppm) corresponding to the three protons of the methyl group on the thiazole ring.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which is typically exchangeable with D₂O.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (around δ 160-170 ppm) for the carboxylic acid carbonyl carbon.

  • Thiazole and Pyrazine Carbons: A series of signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the thiazole and pyrazine rings.

  • Methyl Carbon: An upfield signal (around δ 15-20 ppm) for the methyl carbon.

Mass Spectrometry:

High-resolution mass spectrometry should confirm the molecular formula of the compound. Predicted m/z values for various adducts have been calculated.

AdductPredicted m/z
[M+H]⁺222.03318
[M+Na]⁺244.01512
[M-H]⁻220.01862

Data from PubChem.[8]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches: Multiple absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the pyrazine and thiazole rings.

Safety and Handling

This compound is classified as an irritant.[2] It is important to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with skin, wash with plenty of soap and water.

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a heterocyclic compound with a high potential for applications in drug discovery and materials science. Its structural features suggest promising avenues for the development of novel anticancer and antimicrobial agents. While a complete experimental dataset for its physicochemical properties is yet to be established, this guide provides a solid foundation for researchers by consolidating available information and offering predictive insights into its synthesis and characterization. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

  • Berecka-Rycerz, A., Malm, A., & Gumieniczek, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3326. [Link]

  • PubChem. (n.d.). 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ACS Omega. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

  • Alomari, K. B., et al. (2022). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

  • Chemdad. (n.d.). 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 23, 2026, from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 23, 2026, from [Link]

  • ACS Publications. (2020). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

  • Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. (2011). Chinese Journal of Chemistry, 29(12), 2695-2700. [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • Fustero, S., et al. (2011). Current status of pyrazole and its biological activities. Current Topics in Medicinal Chemistry, 11(13), 1649-1667. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • MDPI. (2017). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. [Link]

  • PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

  • MDPI. (2018). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. [Link]

  • PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Retrieved January 23, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methyl-2-(2-methylpropyl)-1,3-thiazole-5-carboxylic acid. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • ResearchGate. (2017). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. [Link]

Sources

An In-Depth Technical Guide to 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. This document delineates its fundamental physicochemical properties, outlines a robust synthetic pathway and subsequent derivatization strategies, discusses its potential as a versatile scaffold in drug discovery, and provides a detailed, field-proven protocol for its analytical characterization. The central thesis of this guide is to present this molecule not merely as a chemical entity, but as a strategic building block, offering insights into the causality behind synthetic choices and analytical validations to empower researchers in their developmental workflows.

Introduction: The Strategic Value of the Pyrazinyl-Thiazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, structures combining multiple heteroaromatic rings offer a unique confluence of properties, enabling complex interactions with biological targets. This compound is a prime exemplar of such a scaffold. It marries the thiazole ring—a privileged structure found in numerous approved drugs—with the pyrazine moiety, a common bioisostere in medicinal chemistry known for modulating pharmacokinetic properties.[1][2]

The thiazole core is a prominent structural feature in a variety of natural products and synthetic drugs, exhibiting a wide array of biological activities, including antimicrobial, antiretroviral, and anticancer effects. The strategic placement of a pyrazine ring at the 2-position and a carboxylic acid at the 5-position creates a molecule with three distinct points for diversification, making it an exceptionally valuable starting point for the construction of compound libraries aimed at screening for novel therapeutic agents.[3] This guide will explore the synthesis, functionalization, and analysis of this potent chemical scaffold.

Core Physicochemical & Structural Data

A precise understanding of a molecule's fundamental properties is a prerequisite for any laboratory work. The key identifiers and properties for this compound are summarized below.

PropertyValueReference
CAS Number 216959-92-1[4]
Molecular Formula C₉H₇N₃O₂S[4]
Molecular Weight 221.23 g/mol [4]
IUPAC Name 4-methyl-2-(pyrazin-2-yl)-1,3-thiazole-5-carboxylic acid[4]
SMILES CC1=C(SC(=N1)C1=NC=CN=C1)C(=O)O[4]
Synonyms 5-Carboxy-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole[4]

Synthesis and Derivatization Strategy

The creation of a robust and scalable synthetic route is paramount. The following section details a plausible and efficient pathway for the synthesis of the title compound, based on the foundational Hantzsch thiazole synthesis, and its subsequent activation for diversification.[5]

Proposed Synthesis of the Core Scaffold

The classical Hantzsch thiazole synthesis involves the condensation of an α-haloketone with a thioamide.[5] For the target molecule, this translates to a reaction between a pyrazine-2-carbothioamide and an ester of 2-chloroacetoacetic acid.

Synthesis_Workflow cluster_0 Part 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Activation & Derivatization Pyrazine Pyrazine-2-carbothioamide ThiazoleEster Ethyl 4-methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carboxylate Pyrazine->ThiazoleEster Condensation Chloroester Ethyl 2-chloroacetoacetate Chloroester->ThiazoleEster FinalAcid 4-Methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carboxylic acid (Target Compound) ThiazoleEster->FinalAcid NaOH / H₃O⁺ AcidChloride 4-Methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carbonyl chloride FinalAcid->AcidChloride SOCl₂ Amide Amide Derivatives AcidChloride->Amide Coupling Amine R-NH₂ (Amine) Amine->Amide

Caption: Proposed synthetic and derivatization workflow.

Rationale: This multi-step, one-pot approach is advantageous as it avoids the isolation of potentially unstable intermediates. The Hantzsch synthesis is a reliable and well-documented method for creating substituted thiazoles.[5] The final saponification (hydrolysis) of the ethyl ester is a standard and high-yielding transformation.

Activation via Carbonyl Chloride Formation

To facilitate the creation of derivatives, such as amides or esters, the carboxylic acid must be converted into a more reactive form. The formation of an acid chloride is a standard and highly effective method.

Experimental Protocol: Synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 76 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude acid chloride is often of sufficient purity to be used directly in the next step.[6]

Causality: Thionyl chloride is the reagent of choice because its byproducts (HCl and SO₂) are gaseous and easily removed, simplifying the purification process significantly. This avoids aqueous work-ups which could hydrolyze the product back to the carboxylic acid.[6]

Derivatization: Amide Library Synthesis

The acid chloride is a versatile intermediate for coupling with a wide range of nucleophiles. The synthesis of thiazole carboxamides, for example, has been shown to yield compounds with potent fungicidal activity.[7]

Experimental Protocol: General Amide Coupling

  • Setup: Dissolve the crude 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to yield the desired amide.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest several promising avenues for drug discovery research.

  • Anticancer Agents: The hybridization of pyrazine and thiazole scaffolds is a recognized strategy for developing potent anti-cancer agents, potentially through multi-pathway inhibition.[3] Derivatives of similar thiazole carboxylic acids have demonstrated potent anti-proliferative activity against a range of tumor cell lines.[8]

  • Antimicrobial/Antifungal Agents: Thiazole derivatives are known for their antimicrobial properties.[5] Furthermore, the derivatization of related heterocyclic carboxylic acids has yielded compounds with significant activity against both Gram-positive bacteria and fungi.[7][9]

  • Kinase Inhibition: The pyrazine ring is a key component in many kinase inhibitors. By using the carboxylic acid as a handle to build out structures that can interact with the hinge region and hydrophobic pockets of kinase active sites, this scaffold could be elaborated into potent and selective inhibitors.[10]

Analytical Validation: A Self-Validating RP-HPLC Protocol

Ensuring the purity and identity of a synthesized compound is critical. A well-developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a self-validating system for quality control. The following protocol is adapted from established methods for similar heterocyclic compounds.

Analytical_Workflow Prep 1. Sample Preparation (1 mg/mL in Mobile Phase) Inject 2. Injection (10 µL into HPLC System) Prep->Inject Separate 3. Chromatographic Separation (Isocratic Elution on C18 Column) Inject->Separate Detect 4. Detection (UV Detector at 254 nm) Separate->Detect Analyze 5. Data Analysis (Integrate Peak, Calculate % Purity) Detect->Analyze

Caption: Standard workflow for RP-HPLC analysis.

Protocol: Purity Assessment by RP-HPLC

  • System & Reagents:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA), typically in a 70:30 (v/v) ratio. The exact ratio should be optimized to achieve a retention time of 3-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Standard/Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the mobile phase to create a stock solution of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Method Execution:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis for a sufficient time (e.g., 15 minutes) to ensure all components have eluted.

  • Data Analysis & Validation:

    • Identity: The retention time of the main peak should be consistent across multiple injections.

    • Purity: Integrate the area of all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For drug development purposes, a purity of >95% is typically required.

    • Trustworthiness: This protocol is self-validating. Inconsistent retention times or poor peak shape can indicate column degradation or system issues. The use of 0.1% TFA in the mobile phase is a field-proven technique to protonate the carboxylic acid, ensuring sharp, symmetrical peaks by preventing analyte interaction with residual silanols on the column packing.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound should be handled with appropriate care.

  • Hazards: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4]

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Always use in a well-ventilated chemical fume hood. Wear protective gloves, safety glasses, and a lab coat. In case of skin contact, wash with plenty of soap and water.[4]

Conclusion

This compound represents a highly strategic and versatile molecular scaffold. Its synthesis is achievable through established chemical principles, and its structure offers multiple vectors for chemical modification. The presence of both the thiazole and pyrazine rings provides a strong foundation for developing novel therapeutics in oncology and infectious diseases. The analytical methods described herein provide a robust framework for ensuring the quality and reproducibility required for progression into drug development pipelines. This guide serves as a foundational resource for researchers looking to exploit the potential of this promising heterocyclic building block.

References

  • Lange, J. H. M., et al. (2007). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Yu, B. (2013). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents (CN102079732B).
  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Moskalenko, A., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • PubMed. (2007). Bioisosteric replacements of the pyrazole moiety of rimonabant. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available at: [Link]

  • Szeliga, J., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences. Available at: [Link]

  • Yan, R., et al. (2009). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. Available at: [Link]

  • Park, H., et al. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Omega. Available at: [Link]

  • Lozano, E., et al. (2022). Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. ResearchGate. Available at: [Link]

  • Xu, T., et al. (2009). Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. Chinese Journal of Pesticide Science. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][8][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid (CN101475541A).
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Alomari, K. B., et al. (2024). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Arabian Journal of Chemistry. Available at: [Link]

Sources

A Technical Guide to the Spectral Characterization of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide on the expected spectral characteristics of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. Intended for researchers and professionals in drug development and chemical synthesis, this guide outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this heterocyclic compound. Furthermore, it establishes standardized, field-proven protocols for the acquisition of this spectral data, ensuring analytical integrity and reproducibility.

Molecular Structure and Overview

This compound (Molecular Formula: C₉H₇N₃O₂S, Molecular Weight: approx. 221.24 g/mol ) is a heterocyclic compound featuring a central thiazole ring substituted with a methyl group, a pyrazinyl group, and a carboxylic acid.[1] The unique arrangement of these functional groups dictates its chemical properties and, consequently, its spectral signature. Understanding this signature is paramount for confirming its identity and purity after synthesis or during its application in further chemical processes.

Below is the chemical structure and a diagram illustrating the key functional regions that influence its spectral properties.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and the electronic effects of the constituent aromatic rings and functional groups.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is strategic; its ability to dissolve the polar carboxylic acid and its high boiling point are advantageous. The acidic proton of the carboxylic acid is often observable in DMSO-d₆ as a broad singlet.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1H-COOH The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent.
~9.30Singlet / Doublet1HPyrazine C-H (H-3')This proton is adjacent to two electronegative nitrogen atoms in the pyrazine ring, causing significant deshielding and a downfield shift.
~8.80Doublet1HPyrazine C-H (H-5')This proton is ortho to one nitrogen and para to the other, resulting in a distinct downfield shift.
~8.70Doublet1HPyrazine C-H (H-6')Positioned ortho to a nitrogen atom, this proton experiences a strong deshielding effect.
~2.80Singlet3H-CH₃ The methyl group is attached to the electron-rich thiazole ring, placing its protons in a relatively shielded environment, resulting in an upfield chemical shift.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides insight into the carbon backbone of the molecule. The predicted shifts are influenced by hybridization and the electronegativity of neighboring atoms.

Predicted Chemical Shift (δ, ppm)Carbon Atom AssignmentRationale
~168.0C =O (Carboxylic Acid)Carbonyl carbons are highly deshielded and appear significantly downfield.
~165.0C -2 (Thiazole)This carbon is bonded to both sulfur and nitrogen and is part of an aromatic system, leading to a downfield shift.
~155.0C -4 (Thiazole)The carbon bearing the methyl group. Its chemical environment within the thiazole ring results in a downfield position.
~148.0C -2' (Pyrazine)The carbon atom of the pyrazine ring attached to the thiazole, deshielded by adjacent nitrogens.
~145.0C -6' (Pyrazine)Aromatic carbon adjacent to a nitrogen atom.
~144.0C -3' (Pyrazine)Aromatic carbon adjacent to two nitrogen atoms.
~143.0C -5' (Pyrazine)Aromatic carbon adjacent to a nitrogen atom.
~125.0C -5 (Thiazole)The carbon bearing the carboxylic acid group.
~18.0-CH₃ The methyl carbon is aliphatic and thus appears in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe characteristic broad absorption is due to strong hydrogen bonding of the carboxylic acid dimer.
~1700C=O stretchCarboxylic AcidA strong, sharp absorption band typical for the carbonyl group in a carboxylic acid.
1550-1610C=N and C=C stretchAromatic RingsMultiple bands corresponding to the stretching vibrations within the thiazole and pyrazine rings.
2900-3000C-H stretch (sp³)Methyl GroupAbsorption from the symmetric and asymmetric stretching of the C-H bonds in the methyl group.
3000-3100C-H stretch (sp²)Aromatic RingsStretching vibrations of the C-H bonds on the pyrazine ring.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented here are predicted values for common adducts observed in electrospray ionization (ESI).[2]

m/z (Da)AdductIonization Mode
222.03318[M+H]⁺Positive
244.01512[M+Na]⁺Positive
220.01862[M-H]⁻Negative
266.02410[M+HCOO]⁻Negative

The base peak in a positive ion mode ESI-MS is expected to be the protonated molecule [M+H]⁺ at approximately m/z 222.03. The presence of the sodium adduct [M+Na]⁺ is also common. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 220.02 would be the primary ion observed.

Experimental Protocols for Spectral Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended. The workflow illustrates a self-validating system where the results from each analysis corroborate the others.

cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Validation Sample Weigh ~5-10 mg of Compound NMR_Prep Dissolve in ~0.7 mL DMSO-d₆ Sample->NMR_Prep IR_Prep Prepare KBr Pellet or use ATR Sample->IR_Prep MS_Prep Dissolve in MeOH/H₂O Sample->MS_Prep H_NMR Acquire ¹H NMR Spectrum NMR_Prep->H_NMR C_NMR Acquire ¹³C NMR Spectrum H_NMR->C_NMR Analysis Correlate & Interpret All Spectra C_NMR->Analysis IR_Acquire Acquire IR Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acquire IR_Acquire->Analysis MS_Acquire Acquire ESI-MS Spectrum (+/- modes) MS_Prep->MS_Acquire MS_Acquire->Analysis Validation Confirm Structure & Purity Analysis->Validation

Caption: Standard workflow for the comprehensive spectral characterization of a small molecule.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Perform a standard one-pulse proton experiment.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Set the spectral width to cover a range from -2 to 16 ppm.

  • ¹³C NMR Acquisition:

    • Perform a proton-decoupled carbon experiment (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically >1024) for adequate signal intensity, as ¹³C has a low natural abundance.

    • Set the spectral width to cover a range from 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ~39.52 ppm).

IR Spectroscopy Protocol (ATR Method)
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR method is preferred for its simplicity and minimal sample preparation.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically background-corrected by the instrument software.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable spray and maximum ion intensity.

  • Data Analysis: Analyze the resulting spectra to identify the molecular ion peaks ([M+H]⁺, [M-H]⁻) and other common adducts. Compare the observed exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The structural confirmation of this compound relies on a multi-faceted analytical approach. The predicted NMR, IR, and MS data presented in this guide provide a robust reference for scientists working with this compound. By adhering to the detailed experimental protocols, researchers can generate high-quality, reproducible data, ensuring the unambiguous identification and quality assessment of this important chemical entity.

References

Sources

"4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Abstract

This technical guide delineates the hypothesized mechanism of action for the novel compound, this compound. Based on a comprehensive analysis of its structural features—specifically the thiazole scaffold prevalent in numerous kinase inhibitors—we postulate that this compound functions as an inhibitor of Spleen Tyrosine Kinase (Syk). This guide will explore the foundational role of the thiazole moiety in medicinal chemistry, delve into the intricacies of the Syk signaling pathway, and present a putative mechanism for its inhibition. Furthermore, we will outline robust experimental protocols to validate this hypothesis and characterize the compound's pharmacological profile, providing a roadmap for researchers and drug development professionals.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to form a wide range of non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly protein kinase inhibitors.[2] Clinically relevant drugs such as the anticancer agent dasatinib feature a thiazole core, underscoring its importance in modulating kinase activity.[1] The compound of interest, this compound, incorporates this key scaffold, strongly suggesting a potential role as a modulator of intracellular signaling pathways.

A Postulated Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (Syk)

Given the structural similarities to a class of established kinase inhibitors, we hypothesize that this compound acts as an inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of various immune cells, including B cells, macrophages, and mast cells.[3][4] It is a critical mediator of immunoreceptor signaling, particularly through the Fc receptor (FcR) and the B-cell receptor (BCR).[5]

The therapeutic potential of Syk inhibition has been validated by the clinical success of fostamatinib, a prodrug whose active metabolite, R406, is a potent Syk inhibitor used for the treatment of chronic immune thrombocytopenia (ITP).[6][7] The mechanism of fostamatinib involves the R406-mediated blockade of Syk, which in turn prevents the phagocytosis of antibody-coated platelets by macrophages.[8]

The Syk Signaling Cascade

Upon ligand binding to immunoreceptors, such as the binding of immune complexes to Fcγ receptors on macrophages, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex.[8] This leads to the phosphorylation and activation of Syk, initiating a downstream signaling cascade that involves the activation of numerous effector molecules.[8] This ultimately results in cellular responses such as phagocytosis, degranulation, and cytokine release.[9]

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Fc Receptor Syk Syk Receptor->Syk Recruits & Activates ITAM ITAM Receptor->ITAM contains PLCg PLCγ Syk->PLCg Phosphorylates Vav Vav Syk->Vav Phosphorylates PI3K PI3K Syk->PI3K Phosphorylates Downstream Downstream Effectors PLCg->Downstream Vav->Downstream PI3K->Downstream Response Cellular Response (e.g., Phagocytosis, Cytokine Release) Downstream->Response Ligand Immune Complex Ligand->Receptor Binds Inhibitor 4-Methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carboxylic acid (Hypothesized) Inhibitor->Syk Inhibits

Caption: Hypothesized inhibition of the Syk signaling pathway.

Molecular Basis of Syk Inhibition

We propose that this compound functions as an ATP-competitive inhibitor of the Syk kinase domain. This is the established mechanism for the active metabolite of fostamatinib, R406, which binds to the ATP-binding pocket of Syk.[5] This binding event prevents the phosphorylation of Syk substrates, thereby abrogating the downstream signaling cascade.[5] The pyrazinyl and carboxylic acid moieties of the query compound are likely to form key hydrogen bonding and electrostatic interactions within the ATP-binding site, while the thiazole core provides a stable scaffold for the presentation of these functional groups.

Experimental Validation of the Hypothesized Mechanism

To rigorously test the hypothesis that this compound is a Syk inhibitor, a series of in vitro and cell-based assays should be conducted.

In Vitro Kinase Inhibition Assay

This experiment will directly measure the ability of the compound to inhibit the enzymatic activity of purified Syk.

Protocol:

  • Reagents and Materials: Recombinant human Syk enzyme, ATP, a suitable Syk substrate (e.g., a synthetic peptide with a tyrosine residue), kinase buffer, this compound, and a detection reagent (e.g., an antibody specific for the phosphorylated substrate).

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the Syk enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a predetermined concentration of ATP. d. Incubate the plate at 37°C for a specified time. e. Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence polarization).

  • Data Analysis: Plot the percentage of Syk inhibition against the compound concentration and determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant for an inhibitor; a measure of the affinity of the inhibitor for the enzyme.
Cellular Phospho-Syk Assay

This assay will determine if the compound can inhibit Syk phosphorylation in a cellular context.

Protocol:

  • Cell Line: A human cell line that expresses Syk and an appropriate immunoreceptor, such as the U937 monocytic cell line.

  • Procedure: a. Culture the cells to an appropriate density. b. Pre-incubate the cells with various concentrations of the test compound. c. Stimulate the cells with an appropriate agonist to activate Syk (e.g., aggregated IgG to cross-link Fcγ receptors). d. Lyse the cells and quantify the levels of phosphorylated Syk (pSyk) and total Syk using a Western blot or a cell-based ELISA.

  • Data Analysis: Determine the concentration-dependent reduction in pSyk levels relative to total Syk.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_profiling Selectivity & Off-Target Profiling KinaseAssay Biochemical Kinase Assay (Determine IC50) BindingAssay Radioligand Binding Assay (Determine Ki) PhosphoAssay Phospho-Syk Assay (Confirm target engagement) KinaseAssay->PhosphoAssay FunctionalAssay Functional Cellular Assay (e.g., Phagocytosis) PhosphoAssay->FunctionalAssay KinomeScan Kinome-wide Profiling FunctionalAssay->KinomeScan SafetyPanel Safety Pharmacology Panel

Caption: A streamlined workflow for validating the proposed mechanism of action.

Kinase Selectivity and Potential Off-Target Effects

It is crucial to recognize that many kinase inhibitors exhibit activity against multiple kinases, which can lead to both beneficial polypharmacology and undesirable off-target effects.[10] For instance, R406, the active metabolite of fostamatinib, has been shown to inhibit other kinases such as FLT3 and Jak.[8][11] Therefore, a comprehensive kinase selectivity profile for this compound is essential. This can be achieved through kinome-wide screening panels where the compound is tested against a large number of purified kinases.

Conclusion

The structural attributes of this compound strongly support the hypothesis that it functions as a Spleen Tyrosine Kinase inhibitor. This proposed mechanism of action offers a compelling rationale for its further investigation as a potential therapeutic agent for immune-mediated disorders. The experimental framework outlined in this guide provides a clear and scientifically rigorous path to validate this hypothesis, characterize its pharmacological profile, and assess its therapeutic potential.

References

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fostamatinib. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Retrieved from [Link]

  • PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action: R406 is a Syk kinase inhibitor. a, inhibition of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fostamatinib in chronic immune thrombocytopenia: a profile of its use in the USA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. Retrieved from [Link]

  • PubMed. (n.d.). A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. Retrieved from [Link]

  • TAVALISSE®. (n.d.). Mechanism of Action. Retrieved from [Link]

  • DOI. (n.d.). R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling and Reduces Immune Complex-Mediated Inflammation. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Fostamatinib Disodium?. Retrieved from [Link]

  • MDPI. (n.d.). Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. Retrieved from [Link]

  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • ASH Publications. (n.d.). Fostamatinib for the treatment of chronic immune thrombocytopenia. Retrieved from [Link]

  • PubMed. (n.d.). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrazinecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

  • IOVS. (n.d.). Exploration of the mechanism by which Spleen Tyrosine Kinase (SYK) inhibitor R406 promotes rhodopsin expression. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]

Sources

Biological Activity Screening of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid: A Strategic Approach from Hypothesis to Validated Hit

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide outlines a comprehensive, field-proven strategy for the systematic biological evaluation of the novel chemical entity (NCE), 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. As drug development professionals, our primary challenge is to efficiently and accurately unveil the therapeutic potential of a new molecule. This document moves beyond a simple checklist of assays; it provides the strategic rationale behind a multi-pronged screening cascade, ensuring that each step is a self-validating system designed to build a robust data package for decision-making. We will proceed from foundational characterization and hypothesis generation through primary screening, hit validation, and preliminary ADME profiling.

Foundational Analysis: Deconstructing the Molecule and Forming the Hypothesis

Before a single pipette touches a plate, a thorough analysis of the target molecule is paramount. The structure itself provides the initial clues that guide our entire screening strategy.

Compound Profile

The subject of our investigation is This compound .

PropertyValueSource
IUPAC Name 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid[1]
CAS Number 216959-92-1[1]
Molecular Formula C₉H₇N₃O₂S[2]
Molecular Weight 221.24 g/mol [1]
Predicted XlogP 0.8[2]
Purity ≥97% (Commercially Available)[1]
Rationale from Chemical Moieties: Building the Case

The molecule is a hybrid scaffold, combining three key heterocyclic and functional groups, each with a rich history in medicinal chemistry. Our initial hypotheses are derived from the known biological activities of these components.

  • Thiazole Ring: This five-membered ring is a cornerstone of many therapeutic agents. Derivatives are known to possess a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] Specifically, thiazole-carboxamide structures have been investigated as potent COX inhibitors.[6]

  • Pyrazine Ring: As an electron-deficient aromatic ring, the pyrazine nucleus is a versatile chemotype found in agents with antiviral and anticancer efficacy.[7][8]

  • Thiazole-Carboxylic Acid Core: The linkage of a carboxylic acid to the thiazole ring is not merely a solubilizing group; this specific arrangement has been identified in compounds with potent anti-proliferative activity against various tumor cell lines.[9]

Central Hypothesis: Based on this structural composite, we hypothesize that this compound possesses primary biological activity in one or more of the following therapeutic areas: Oncology, Infectious Disease (Antimicrobial), or Inflammation. Our screening strategy is therefore designed to test these hypotheses in parallel.

The Screening Cascade: A Phased Approach to Discovery

A successful screening campaign is a funnel, not a flood. We begin with broad, high-throughput assays to identify initial activity, followed by progressively more specific and complex assays to validate hits and elucidate their mechanisms.

Screening_Cascade cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening (HTS) cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Secondary & ADME Profiling QC Compound QC (Purity, Identity) PhysChem Physicochemical Profiling (Solubility, LogP) AntiCancer Anticancer (Cell Viability Panel) PhysChem->AntiCancer HitConfirm Hit Confirmation (Resupply & Retest) AntiCancer->HitConfirm AntiMicrobial Antimicrobial (MIC Panel) AntiMicrobial->HitConfirm AntiInflam Anti-inflammatory (COX-1/2 Enzyme Assay) AntiInflam->HitConfirm DoseResponse Dose-Response (IC50 / EC50 Determination) HitConfirm->DoseResponse Selectivity Selectivity Assessment DoseResponse->Selectivity MOA Mechanism of Action (e.g., Apoptosis, Cell Cycle) Selectivity->MOA ADME In Vitro ADME (Stability, Permeability) MOA->ADME

Caption: The overall biological screening workflow.

Phase 1: Foundational Protocols

Before initiating biological assays, the integrity and behavior of the compound stock must be rigorously established.

Quality Control & Sample Preparation
  • Source Compound: Procure this compound, ≥97% purity.[1]

  • Identity & Purity Verification: Independently verify the structure and purity via LC-MS and ¹H-NMR. This is a critical self-validating step to ensure results are attributable to the correct molecule.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

  • Solubility Assessment: Determine the aqueous solubility of the compound in a relevant biological buffer (e.g., PBS, pH 7.4). Poor solubility is a common cause of artifacts in screening assays.

Phase 2: Primary High-Throughput Screening (HTS)

The goal of this phase is to efficiently test our core hypotheses using robust, miniaturized assays. High-throughput screening (HTS) is the method of choice for testing compounds against biological targets in an automated fashion.[10][11]

Anticancer Activity Screen
  • Causality: The pyrazine and thiazole-carboxylic acid moieties suggest potential anti-proliferative effects.[8][9] We will use a panel of cancer cell lines to identify cytotoxic or cytostatic activity and assess for initial selectivity.

  • Protocol: Cell Viability Assay (MTT/XTT-based)

    • Cell Plating: Seed cells from a diverse panel (e.g., HepG2 [liver], MCF-7 [breast], Panc-1 [pancreatic]) and a non-cancerous control line (e.g., WI-38 human fibroblasts[8]) into 96- or 384-well plates at a pre-determined optimal density. Allow cells to adhere for 24 hours.

    • Compound Treatment: Prepare a serial dilution of the test compound. Add the compound to the wells to achieve final concentrations typically ranging from 0.1 to 100 µM. Include vehicle-only (DMSO) controls and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate plates for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

    • Viability Reagent: Add a metabolic dye reagent (e.g., MTT, XTT) to each well and incubate for 2-4 hours. Viable cells will metabolize the dye, causing a color change.

    • Data Acquisition: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each concentration.

Antimicrobial Activity Screen
  • Causality: Thiazole derivatives are well-documented antimicrobial agents.[3][4][12] The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antibacterial potency.

  • Protocol: Broth Microdilution MIC Assay

    • Organism Preparation: Prepare a standardized inoculum (e.g., 5 x 10⁵ CFU/mL) of test organisms, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth.

    • Inoculation: Add the bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 16-20 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring absorbance.

Anti-Inflammatory Activity Screen
  • Causality: Thiazole carboxamides have shown activity as inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation.[6][13] A direct enzymatic assay provides the cleanest initial assessment.

  • Protocol: COX-1/COX-2 Enzymatic Inhibition Assay

    • Assay Preparation: Utilize a commercial fluorescence-based COX inhibitor screening kit, which provides recombinant human COX-1 and COX-2 enzymes, a fluorogenic substrate, and arachidonic acid.

    • Reaction Mixture: In separate wells for COX-1 and COX-2, add the enzyme, the test compound at various concentrations, and the substrate.

    • Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubation: Incubate at room temperature for a specified time (e.g., 15-30 minutes).

    • Data Acquisition: Measure the fluorescence intensity using a plate reader. Enzyme activity is directly proportional to the fluorescence produced.

    • Analysis: Calculate the percent inhibition relative to a vehicle control. A known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

Phase 3: Hit Identification and Validation

A "hit" is not just a data point; it is a reproducible, concentration-dependent biological effect that serves as a starting point for further optimization.[14][15] This phase is designed to filter out false positives and confirm the activity observed in primary screening.[16]

Hit_Triage Start Primary Screen Positive Confirm Re-test from Fresh Stock. Is activity reproducible? Start->Confirm DoseResp Perform 10-point dose response. Is IC50 < 10 µM? Confirm->DoseResp Yes Discard1 Discard: False Positive Confirm->Discard1 No Selectivity Assess Selectivity. (e.g., Cancer vs. Normal Cells) Is there a >10-fold window? DoseResp->Selectivity Yes Discard2 Discard: Low Potency DoseResp->Discard2 No Proceed Validated Hit: Proceed to Secondary Assays Selectivity->Proceed Yes Deprioritize Deprioritize: Non-selective / Cytotoxic Selectivity->Deprioritize No

Caption: Decision-making workflow for hit validation and triage.

Hit Confirmation Protocol
  • Compound Resupply: Obtain a fresh sample of the compound or use a different synthesis batch to rule out contamination or degradation of the original stock.

  • Confirmation Run: Re-run the primary assay in triplicate at a single, effective concentration to confirm the initial activity.

  • Dose-Response Curve: For confirmed hits, perform a more detailed 10-point, 2-fold serial dilution to generate a full dose-response curve. Calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value. A high-quality hit will display a classic sigmoidal curve.

  • Selectivity Assessment: For anticancer hits, the IC₅₀ against the non-cancerous cell line should be significantly higher than against the cancer cell lines. For COX inhibitors, the IC₅₀ values for COX-1 and COX-2 should be compared to determine selectivity.

Phase 4: Secondary Assays and Early ADME Profiling

With a validated hit in hand, we shift focus to understanding its mechanism and assessing its "drug-like" properties. Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for selecting compounds that have a higher probability of success in vivo.[17][18]

Secondary Mechanism of Action (MoA) Assays
  • If an Anticancer Hit:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G0/G1, G2/M), a known mechanism for some thiazole derivatives.[9]

    • Apoptosis Assay: Use an Annexin V/PI staining assay to determine if cell death occurs via programmed apoptosis.

  • If an Antimicrobial Hit:

    • Minimum Bactericidal Concentration (MBC): Plate cells from the MIC assay onto agar to determine the concentration at which the compound is bactericidal versus bacteriostatic.

Core In Vitro ADME/Tox Profiling
  • Causality: A potent compound is useless if it cannot reach its target in the body. These assays predict the pharmacokinetic behavior of the molecule.[19]

  • Protocol: Metabolic Stability in Liver Microsomes

    • System: Use pooled human liver microsomes (HLM), which contain a rich complement of drug-metabolizing cytochrome P450 (CYP) enzymes.

    • Reaction Setup: Incubate the test compound (e.g., at 1 µM) with HLM (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[20]

    • Initiation: Start the reaction by adding the cofactor NADPH.

    • Time Points: Remove aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge to pellet the protein and analyze the supernatant using LC-MS/MS to quantify the amount of parent compound remaining.

    • Data Interpretation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). A compound with a very short half-life may have poor bioavailability in vivo.

Early ADME AssayPurposeTypical Method
Metabolic Stability Predicts metabolic clearance in the liver.Liver Microsome Incubation
Aqueous Solubility Determines how well the compound dissolves.Kinetic or Thermodynamic Methods
Permeability Predicts absorption across the gut wall.PAMPA or Caco-2 Monolayer Assay
Plasma Protein Binding Measures how much drug binds to plasma proteins.Rapid Equilibrium Dialysis
CYP Inhibition Assesses potential for drug-drug interactions.Fluorogenic CYP Substrate Assays

Conclusion and Path Forward

This technical guide details a logical and robust workflow for the comprehensive biological screening of this compound. By starting with hypotheses grounded in chemical structure and systematically progressing through validated HTS, hit confirmation, and early ADME profiling, this strategy maximizes the potential for discovering meaningful biological activity while minimizing wasted resources.

A successful outcome of this cascade would be a Validated Hit with:

  • Potent and reproducible activity in a primary assay (e.g., IC₅₀ < 1 µM).

  • Demonstrable selectivity for its target (e.g., >10-fold selectivity for cancer cells over normal cells).

  • A confirmed initial mechanism of action.

  • An acceptable early ADME profile (e.g., moderate metabolic stability, good permeability).

Such a compound becomes a high-quality Lead Candidate , ready for the next stages of drug discovery: extensive structure-activity relationship (SAR) studies to improve potency and properties, lead optimization, and eventual evaluation in in vivo models of disease.

References

  • Wietrzyk, J., Gzella, A., Szymańska, E., & Milczarek, M. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 25(23), 5749. Available at: [Link]

  • Al-Omair, M. A., Ali, A., Al-amri, A. M., El-Sayed, W. A., & Al-Zahrani, A. S. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 1-15. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved January 23, 2026, from [Link]

  • Hassan, L. M., Al-Shamari, A. M., Al-Mathkhury, H. J., & Al-Janabi, A. S. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(5), e0300465. Available at: [Link]

  • An, S. S. A., & Kim, S. Y. (2015). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Journal of Experimental & Biomedical Sciences, 21(3), 199-207. Available at: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]

  • Seliem, I. A., El-Sabbagh, O. I., El-Sabbagh, W. A., & El-Moghazy, S. M. (2021). Synthesis and antiviral activity of new pyrazole and thiazole derivatives. Journal of the Iranian Chemical Society, 18, 2379-2390. Available at: [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). Retrieved January 23, 2026, from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Available at: [Link]

  • Technology Networks. (2025). The High-Throughput Screening Transformation in Modern Drug Development. Retrieved January 23, 2026, from [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved January 23, 2026, from [Link]

  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & Abdel-Rahman, A. H. (2017). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules, 22(7), 1204. Available at: [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4577. Available at: [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29331-29343. Available at: [Link]

  • Sadybekov, A. A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Chemical Information and Modeling, 57(7), 1471-1483. Available at: [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved January 23, 2026, from [Link]

  • Singh, P., & Kumar, A. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega, 9(17), 19047-19084. Available at: [Link]

  • El-Gazzar, M. G., et al. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. Available at: [Link]

  • X-Chem. (n.d.). Hit identification and validation services. Retrieved January 23, 2026, from [Link]

  • PubChemLite. (n.d.). 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid (C9H7N3O2S). Retrieved January 23, 2026, from [Link]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved January 23, 2026, from [Link]

  • Sittampalam, G. S., et al. (2004). Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. Assay and Drug Development Technologies. Available at: [Link]

  • ResearchGate. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. Retrieved January 23, 2026, from [Link]

  • Creative Bioarray. (n.d.). In Vitro ADME. Retrieved January 23, 2026, from [Link]

  • Di Giorgio, A., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. Available at: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3047. Available at: [Link]

  • Kelloff, G. J., et al. (1996). Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent. Food and Chemical Toxicology, 34(10), 933-945. Available at: [Link]

  • Li, H., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4397. Available at: [Link]

Sources

"4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Prepared by: Gemini Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a High-Value Research Chemical

This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The thiazole ring is a key structural motif found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a pyrazine ring, another important pharmacophore, suggests potential for novel biological interactions; a related compound, Oltipraz [5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione], has been investigated as a potential chemopreventive agent.[3]

Given its potential role as a building block in the synthesis of new therapeutic agents, researchers will inevitably handle this compound in various laboratory settings.[4][5] This guide provides a comprehensive framework for its safe handling, grounded in an understanding of its chemical nature and potential hazards. The protocols herein are designed not merely as a list of rules, but as a self-validating system of practices rooted in the causality of chemical risk management.

Compound Identification and Physicochemical Properties

A precise understanding of the compound's identity is the foundation of safety. Key identifiers and properties are summarized below.

PropertyValueReference
IUPAC Name 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid[6]
Synonyms 5-Carboxy-4-methyl-2-(pyrazin-2-yl)-1,3-thiazole, 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid[6][7]
CAS Number 216959-92-1[6][7]
Molecular Formula C₉H₇N₃O₂S[6][8]
Molecular Weight 221.23 g/mol [6]
Appearance Solid (Assumed, typical for such compounds at STP)N/A

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are based on its Globally Harmonized System (GHS) classification, derived from data on the compound itself or structurally similar chemicals.

GHS Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation. [6][9][10]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation. [6][9][10]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation. [6][10]
Toxicological Profile Analysis

While specific toxicological studies on this exact molecule are not widely published, the GHS classification is consistent with the chemical properties of its functional groups.

  • Carboxylic Acid Moiety: Carboxylic acids can be irritating to skin, eyes, and mucous membranes. The acidity of the molecule is the primary driver of this irritant effect.

  • Heterocyclic Rings (Thiazole, Pyrazine): Nitrogen- and sulfur-containing heterocyclic compounds can have complex biological activities. As a fine powder, the compound can be easily aerosolized, leading to inhalation and irritation of the respiratory tract.

  • Primary Routes of Exposure: The main risks during laboratory handling are inhalation of dust particles, direct skin contact , and eye contact from splashes or airborne powder. Accidental ingestion is a secondary but serious route of exposure.[11]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, starting with engineering controls and supplemented by robust PPE, is mandatory.

Engineering Controls: The First Line of Defense

The causality here is simple: to prevent exposure, the hazard must be contained at its source.

  • Chemical Fume Hood: All operations that may generate dust or aerosols—including weighing, transferring, and preparing solutions—must be conducted in a certified chemical fume hood. This is the most critical engineering control for mitigating the risk of respiratory irritation (H335).

  • Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of vapors or dust.[9]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its use is not optional.[12]

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles with side shields (ANSI Z87.1 compliant).Protects against airborne particles and splashes, directly addressing the H319 "serious eye irritation" hazard.[13]
Hand Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against skin contact (H315). Gloves must be inspected for tears before use and removed without contaminating the skin.[13][14]
Body Full-length, buttoned laboratory coat.Protects skin and personal clothing from contamination.[13][14]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.[14]
Respiratory Required when handling outside a fume hood.An N95-rated (or higher) dust mask or respirator should be used for tasks like weighing on an open bench to prevent inhalation (H335).[15]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized procedures minimizes variability and human error, forming a trustworthy and self-validating system of work.

General Handling Practices
  • Avoid all direct contact with the compound.[9]

  • Minimize the creation of dust during handling.[10]

  • Do not eat, drink, smoke, or apply cosmetics in the laboratory.[10][12]

  • Wash hands thoroughly with soap and water after handling the chemical, even after wearing gloves.[9][10][11]

  • Keep the work area clean and uncluttered to prevent accidental spills.[12][14]

Protocol: Weighing and Preparing Solutions
  • Preparation: Confirm the chemical fume hood is operational. Don all required PPE as specified in Section 3.2.

  • Weighing: Place an analytical balance inside the fume hood. Use a weigh boat or appropriate glassware. Carefully transfer the solid compound using a clean spatula, avoiding any actions that could generate dust.

  • Transfer: Once the desired mass is weighed, gently tap the weigh boat to transfer the solid into the destination vessel (e.g., a round-bottom flask or beaker).

  • Dissolution: Slowly add the desired solvent to the vessel containing the solid. This minimizes the risk of splashing. If the dissolution is exothermic, add the solvent portion-wise and allow for cooling.

  • Cleanup: Decontaminate the spatula and weighing vessel. Wipe down the balance and the fume hood sash with a damp cloth. Dispose of all contaminated materials as hazardous waste.

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[10][15]

  • Location: Store in a cool, dry, and well-ventilated area.[10][15]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[6][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[10]
Spill and Leak Containment Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Do not use water. Gently cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth to prevent dust formation.[15]

  • Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste.[9][15]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and dispose of cleaning materials as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed, and compatible containers.

  • Never discharge this chemical into drains or the environment.[9]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[12]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this chemical from receipt to disposal, ensuring safety checks at each critical stage.

cluster_prep Preparation & Planning cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Receive Chemical & Verify Label B Review SDS & Plan Experiment A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Don Appropriate PPE C->D E Weighing & Transfer (Minimize Dust) D->E L Spill or Exposure Occurs D->L F Prepare Solution (Add Solid to Liquid) G Perform Reaction or Application H Decontaminate Equipment & Workspace G->H G->L I Segregate & Label Hazardous Waste H->I K Dispose of Waste via EH&S Guidelines I->K J Store Compound Properly M Execute Spill Containment Protocol L->M N Administer First Aid L->N O Seek Medical Attention N->O

Sources

Methodological & Application

"4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Detailed Protocol

Strategic Synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid via the Hantzsch Thiazole Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. The core of this synthesis is the robust and reliable Hantzsch thiazole synthesis. We will dissect the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for the synthesis of the thiazole ester intermediate and its subsequent hydrolysis, and offer expert insights into process control and optimization. The protocols are designed to be self-validating, incorporating checkpoints for reaction monitoring and ensuring the isolation of a high-purity final product.

Introduction and Strategic Overview

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The pyrazine moiety is a well-established pharmacophore, while the thiazole ring is a privileged scaffold known for a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The targeted molecule, this compound, combines these two valuable heterocycles, making it a prime candidate for drug discovery programs.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most direct and efficient methods for constructing the thiazole ring.[4][5] It classically involves the condensation of an α-haloketone with a thioamide.[6][7] Our strategy involves a two-step sequence:

  • Hantzsch Cyclocondensation: Reaction of pyrazine-2-carbothioamide with ethyl 2-chloroacetoacetate to form the ethyl ester of the target molecule.

  • Saponification: Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This approach was chosen for its high efficiency, use of readily accessible starting materials, and straightforward purification procedures.

The Hantzsch Synthesis: Mechanistic Rationale

Understanding the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds through a well-established sequence of nucleophilic attack, intramolecular cyclization, and dehydration.[4]

Step 1: Nucleophilic Attack (S_N2) The sulfur atom of the thioamide (pyrazine-2-carbothioamide), being a soft and potent nucleophile, attacks the α-carbon of the α-haloketone (ethyl 2-chloroacetoacetate), displacing the chloride ion.

Step 2: Intramolecular Cyclization The nitrogen atom of the resulting intermediate attacks the electrophilic carbonyl carbon of the ketone functionality, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

Step 3: Dehydration The hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable, aromatic thiazole ring.

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants Pyrazine-2-carbothioamide + Ethyl 2-chloroacetoacetate Intermediate1 S-Alkylation Adduct (Thioimidate Intermediate) Reactants->Intermediate1 S_N2 Attack Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 4-methyl-2-(pyrazinyl)- 1,3-thiazole-5-carboxylate Intermediate2->Product Dehydration (-H₂O) Workflow A Combine Reactants in Ethanol B Heat to Reflux (4-6 hours) A->B C Monitor by TLC B->C C->B Incomplete D Cool to RT C->D Complete E Neutralize with Sat. NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry & Concentrate F->G H Purify via Column Chromatography G->H I Characterize Product H->I

Sources

Application Note & Protocols for the Purification of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed examination of purification techniques for 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research. The protocols herein are designed to address common impurities encountered during its synthesis, ensuring high purity essential for subsequent applications. This document outlines methodologies for recrystallization, pH-mediated purification, and column chromatography, explaining the scientific principles behind each technique.

Introduction and Physicochemical Properties

This compound is a molecule featuring a trifecta of functional groups: a carboxylic acid, a thiazole ring, and a pyrazine ring. These moieties dictate its chemical behavior and, consequently, the strategies for its purification. The presence of both acidic (carboxylic acid) and basic nitrogen atoms (pyrazine and thiazole) gives the molecule amphoteric properties, which can be exploited for purification.

A foundational understanding of its properties is critical for developing a robust purification strategy:

PropertyValueSource
Molecular Formula C₉H₇N₃O₂S[1]
Molecular Weight 221.23 g/mol [1]
Appearance Likely a solid at room temperatureInferred from related structures
Acidity/Basicity Amphoteric, with a carboxylic acid group and basic nitrogen atoms in the pyrazine and thiazole rings.[2]
Solubility Expected to be soluble in basic aqueous solutions (due to deprotonation of the carboxylic acid) and acidic aqueous solutions (due to protonation of the basic nitrogens). Limited solubility in non-polar organic solvents.Inferred from chemical structure

The primary goal of purification is to remove unreacted starting materials, by-products, and any catalysts from the crude product. The choice of method will depend on the nature of these impurities.

Purification Strategies: A Decision Workflow

The selection of an appropriate purification technique is paramount. The following diagram illustrates a logical workflow for deciding on the best approach based on the characteristics of the crude product.

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid high_purity_check Initial purity > 90%? is_solid->high_purity_check Yes oily_crude Crude is an oil or has significant oily impurities is_solid->oily_crude No recrystallization Recrystallization high_purity_check->recrystallization Yes ph_purification pH-Mediated Purification (Acid-Base Extraction) high_purity_check->ph_purification No final_product Pure Product (>98% purity) recrystallization->final_product ph_purification->recrystallization Solid obtained chromatography Column Chromatography chromatography->final_product oily_crude->chromatography

Caption: Decision workflow for purification strategy selection.

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds that are relatively pure to begin with (>90%).[3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection

An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, polar solvents are a good starting point due to the presence of the carboxylic acid and nitrogen-containing rings.

Solvent SystemRationale
Ethanol/Water Ethanol is likely to dissolve the compound when hot. The addition of water (an anti-solvent) can help to induce crystallization upon cooling.[3]
Dioxane Has been successfully used for recrystallizing pyrazine-thiazole analogs.[4]
Acetic Acid/Water The acidic nature of the solvent can aid in dissolving the compound, with water acting as the anti-solvent.[3]
Step-by-Step Protocol for Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude solid. Add a minimal amount of ethanol and heat the mixture to reflux with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: pH-Mediated Purification (Acid-Base Extraction)

This technique leverages the amphoteric nature of the target molecule. The carboxylic acid group is deprotonated in a basic solution to form a water-soluble carboxylate salt. Conversely, the basic nitrogen atoms can be protonated in an acidic solution.

Underlying Principle

By adjusting the pH of an aqueous solution containing the crude product, the solubility of the target compound can be manipulated to separate it from non-ionizable impurities.

Acid_Base_Purification start Crude Product in Organic Solvent add_base Extract with aq. NaOH or NaHCO₃ start->add_base aqueous_layer Aqueous Layer (Water-soluble carboxylate salt) add_base->aqueous_layer organic_layer Organic Layer (Neutral/basic impurities) add_base->organic_layer acidify Acidify aqueous layer with HCl to pH ~2-3 aqueous_layer->acidify precipitate Precipitate Forms (Pure carboxylic acid) acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Workflow for pH-mediated purification.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate or sodium hydroxide. The target compound will move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer. The organic layer, containing neutral or basic impurities, can be discarded.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 1M hydrochloric acid with stirring until the pH is approximately 2-3.[6] The target compound should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, washing with cold water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Column Chromatography

For complex mixtures or when the crude product is an oil, column chromatography is a powerful purification method.[7] It separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Rationale for Phase Selection
  • Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate) is typically used.[7] The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound.

Step-by-Step Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 80:20 cyclohexane:ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 50:50 cyclohexane:ethyl acetate) to elute the target compound.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Purity Assessment

After purification, it is crucial to assess the purity of the final product. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

  • Handle all organic solvents and reagents with care, as they can be flammable and/or toxic.

  • The target compound may cause skin and eye irritation.[1]

References

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • ACS Publications. (n.d.). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Retrieved from [Link]

  • Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Unknown Source. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of thiazole‐2‐ and of thiazole‐5‐ carboxylic acid via a halogen‐metal exchange reaction). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Retrieved from [Link]

  • Unknown Source. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Unknown Source. (n.d.).
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from initial method development to full validation in accordance with ICH guidelines. The causality behind experimental choices is elucidated to empower users to adapt the method to their specific needs.

Introduction

This compound is a heterocyclic compound containing both pyrazine and thiazole moieties.[1][2] Such structures are of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities.[3] Accurate quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and formulation development.[4][5] This document provides a systematic approach to developing a robust analytical method, emphasizing the scientific rationale behind each step.

The primary objective of this analytical procedure is to establish a method that is fit for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness. Furthermore, the method is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products.[8][9]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is foundational to effective method development.

PropertyValueSource
Chemical Name This compoundThermo Scientific[10]
Molecular Formula C9H7N3O2SPubChem[11]
Molecular Weight 221.24 g/mol Thermo Scientific[10]
Structure CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)OPubChem[11]
Predicted XlogP 0.8PubChem[11]

The presence of aromatic rings (pyrazine and thiazole) suggests UV absorbance, making UV detection a suitable choice.[12] The carboxylic acid group indicates that the molecule's charge state will be dependent on the pH of the mobile phase. This is a critical parameter to control for achieving consistent retention and peak shape in reversed-phase chromatography.

Method Development Strategy

The development of a robust HPLC method is a systematic process.[4][13][14] Our approach begins with selecting the appropriate chromatographic mode and then optimizing the parameters to achieve the desired separation.

Initial Screening and Column Selection

Given the analyte's moderate polarity (Predicted XlogP of 0.8), reversed-phase HPLC is the logical choice. A C18 stationary phase is a versatile starting point. Shorter columns (10-15 cm) are recommended for faster method development.[13]

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal retention and selectivity. A gradient elution is often a good starting point for complex samples or when dealing with potential impurities.[12][13]

  • Aqueous Phase: The pH of the aqueous portion of the mobile phase will influence the ionization state of the carboxylic acid. To ensure consistent retention and good peak shape, the pH should be buffered at least 2 units away from the pKa of the carboxylic acid. For a carboxylic acid, a lower pH (e.g., pH 2.5-3.5) will keep it in its neutral, more retained form.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.

Wavelength Selection

The presence of conjugated aromatic systems in the molecule suggests strong UV absorbance. An initial UV scan of a dilute solution of the analyte should be performed to determine the wavelength of maximum absorbance (λmax). This will provide the greatest sensitivity.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies are performed.[8][9][15][16][17] These studies intentionally stress the API to generate potential degradation products.[8][16] The goal is to achieve 5-20% degradation of the active ingredient.[8][15]

Protocol for Forced Degradation

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

The developed HPLC method must be able to separate the intact API from all degradation products formed under these stress conditions.

Detailed Analytical Method Protocol

This protocol has been developed and validated to be robust and reliable for the quantification of this compound.

Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or other suitable acid for pH adjustment).

  • This compound reference standard.

Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan (e.g., 280 nm)

Sample Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with the mobile phase.

  • Sample Solution: Prepare the sample in a similar concentration range using the same diluent.

Method Validation

The analytical method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[6][18][19][20]

Specificity

Specificity was demonstrated by the complete separation of the analyte peak from any degradation products generated during the forced degradation studies. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is free from co-eluting impurities.

Linearity

Linearity was assessed by analyzing six concentrations of the reference standard over the range of 10-150 µg/mL. The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Concentration (µg/mL)Peak Area
10(Example Value)
25(Example Value)
50(Example Value)
75(Example Value)
100(Example Value)
150(Example Value)

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.

Spike Level% Recovery
80%(Example Value)
100%(Example Value)
120%(Example Value)

Precision

  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assessment was repeated on a different day by a different analyst. The %RSD should be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by making deliberate small variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units). The system suitability parameters should remain within acceptable limits.

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Stress Testing cluster_3 Phase 4: Validation A Analyte Physicochemical Properties C Select Chromatographic Mode (RP-HPLC) A->C B Literature Review B->C D Screen Columns & Mobile Phases C->D E Optimize Gradient & Flow Rate D->E F Determine Detection Wavelength E->F G Forced Degradation Studies F->G H Assess Peak Purity & Resolution G->H I Validate per ICH Q2(R2) H->I J Finalize Method Protocol I->J

Caption: Workflow for Analytical Method Development.

Conclusion

The HPLC method described in this application note is a reliable and robust protocol for the quantification of this compound. The method has been developed and validated to meet the stringent requirements of the pharmaceutical industry, as outlined by the ICH. Its stability-indicating nature makes it suitable for routine quality control and stability testing of the drug substance and its formulations.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • US3274207A - Processes for preparing thiazole carboxylic acids.
  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results. [Link]

  • Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. National Center for Biotechnology Information. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link]

  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. Malaysian Journal of Analytical Sciences. [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? ResolveMass. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Steps for HPLC Method Development. Pharmaguideline. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. MuAnalysis. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole. Al-Nahrain Journal of Science. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry. [Link]

  • 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem. [Link]

  • 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid (C9H7N3O2S). PubChemLite. [Link]

Sources

A Robust, Validatable HPLC-UV Method for the Analysis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. The compound, a heterocyclic molecule incorporating both thiazole and pyrazine moieties, presents unique challenges for chromatographic analysis due to its polarity and acidic nature. This guide provides a comprehensive, step-by-step protocol, from mobile phase preparation to data acquisition. The scientific rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters is thoroughly explained to empower researchers to adapt and troubleshoot the method effectively. This protocol is designed for use in purity assessment, stability studies, and quality control environments within the pharmaceutical and chemical research sectors.

Introduction and Scientific Rationale

This compound (CAS: 216959-92-1) is a complex heterocyclic compound featuring a thiazole ring linked to a pyrazine ring, with methyl and carboxylic acid functional groups.[1][2] Molecules with such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[3][4] The accurate quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction kinetics, and assessing the purity and stability of final products.

The primary analytical challenge posed by this molecule is its combination of a polar carboxylic acid group and aromatic rings. In standard reversed-phase chromatography, polar acidic compounds can exhibit poor retention and asymmetric peak shapes due to ionization.[5] Therefore, a successful HPLC method must be carefully designed to control these factors.

The method outlined herein employs reversed-phase chromatography, the most widely used mode in HPLC for its versatility and robustness.[6] The core of our strategy is the suppression of the analyte's carboxylate ionization by acidifying the mobile phase. According to chromatographic theory, maintaining an ionizable compound in its neutral, protonated state significantly enhances its retention on a nonpolar stationary phase and improves peak symmetry.[7] An excellent rule of thumb is to adjust the mobile phase pH to at least two units below the compound's pKa.[7] This note provides a complete protocol based on this principle, utilizing a standard C18 column and UV detection, making the method accessible to most analytical laboratories.

Experimental Workflow Overview

The analytical process follows a systematic workflow, from initial sample handling to final data interpretation. Each stage is critical for achieving accurate and reproducible results.

HPLC_Workflow Figure 1: HPLC Analysis Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A 1. Mobile Phase Preparation (Aqueous & Organic) D 4. Instrument Setup & Equilibration A->D B 2. Standard & Sample Weighing C 3. Stock & Working Solution Preparation B->C E 5. Sample Injection C->E F 6. Chromatographic Separation E->F G 7. UV Detection F->G H 8. Peak Integration G->H I 9. Calibration Curve Generation H->I J 10. Quantification & Purity Calculation I->J

Caption: A schematic of the complete HPLC analytical workflow.

Detailed Protocols and Methodologies

Required Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (4-5 decimal places).

    • pH meter.

    • Sonicator.

    • Class A volumetric flasks and pipettes.

  • Reagents:

    • This compound reference standard (≥97% purity).[1]

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Formic acid (≥98% purity).

  • Chromatographic Column:

    • A C18 reversed-phase column is recommended as the primary choice for this application, as it is widely effective for separating various heterocyclic compounds.[8][9]

    • Example: Waters Symmetry C18, Agilent Zorbax SB-C18, or equivalent.

Preparation of Solutions
  • Mobile Phase A (Aqueous):

    • Measure 1000 mL of HPLC-grade water into a clean glass bottle.

    • Carefully add 1.0 mL of formic acid to the water to achieve a 0.1% (v/v) concentration. This will lower the pH to approximately 2.7, ensuring the carboxylic acid group of the analyte remains protonated.[7]

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Mobile Phase B (Organic):

    • Use 100% HPLC-grade acetonitrile.

    • Degas by sonication if required by the HPLC system.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the reference standard into a 10.0 mL Class A volumetric flask.

    • Add approximately 7 mL of acetonitrile (or a 50:50 mixture of acetonitrile and water if solubility is a concern) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly.

  • Working Standard Solutions (for calibration):

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution using the initial mobile phase composition (e.g., 70% Mobile Phase A: 30% Mobile Phase B).

Chromatographic Conditions

The following parameters were established to provide optimal separation and peak shape. A gradient elution is employed to ensure efficient elution of the main analyte while also separating any potential earlier or later eluting impurities.

ParameterRecommended ConditionRationale
Stationary Phase C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power and is a standard for stability-indicating methods for thiazole derivatives.[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program Time (min)%B
0.030
15.080
17.080
17.130
25.030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CThermostatting the column ensures retention time reproducibility.
Detection UV at 275 nm (or λmax)The conjugated pyrazine and thiazole rings are expected to have strong UV absorbance. A DAD scan is recommended to confirm the absorbance maximum (λmax). A starting point of ~240-280 nm is logical.[8][10]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Run Time 25 minutesSufficient time to elute the analyte and any potential late-eluting impurities, followed by column re-equilibration.

System Validation and Trustworthiness

To ensure the method is fit for its intended purpose, it must be validated according to established guidelines (e.g., ICH Q2(R1)). This process establishes the trustworthiness of the results.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities or degradation products. This is often demonstrated in forced degradation studies.[10][11]

  • Linearity: The method should demonstrate a linear relationship between analyte concentration and detector response over a defined range. A correlation coefficient (r²) of >0.999 is typically required.[8]

  • Accuracy: The closeness of test results to the true value, often assessed by spike recovery experiments. Recoveries between 98.0% and 102.0% are generally considered acceptable.[9][12]

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be less than 2.0%.[9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. The LOQ is crucial for analyzing impurities.[11][12]

  • Robustness: The method's reliability when small, deliberate variations are made to the parameters (e.g., pH, column temperature, flow rate).[8]

Conclusion

This application note presents a scientifically grounded, detailed protocol for the HPLC analysis of this compound. By controlling the mobile phase pH to suppress ionization, this reversed-phase method provides excellent peak shape and reliable retention on a standard C18 column. The provided workflow, from sample preparation to data analysis, is designed to be both comprehensive for experienced analysts and instructive for those new to HPLC method development. This robust and validatable method is suitable for a wide range of applications in research and quality control, ensuring the accurate and precise quantification of this important heterocyclic compound.

References

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • ResearchGate. (2015). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]

  • SciELO. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]

  • AIP Publishing. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • Nature. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • MDPI. (2021). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ResearchGate. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Retrieved from [Link]

  • MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • ResearchGate. (2015). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Retrieved from [Link]

  • DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Retrieved from [Link]

  • ScienceDirect. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Retrieved from [Link]

  • Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]

  • ResearchGate. (2014). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

Sources

Application Notes & Protocols: A Comprehensive In Vitro Assay Cascade for Characterizing 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer properties. This guide details a comprehensive in vitro assay cascade for the characterization of "4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid," a novel compound with putative anti-neoplastic activity. We present a logical, tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to detailed mechanistic assays to elucidate its mode of action. The protocols herein are designed to be self-validating, providing researchers with a robust framework to assess the compound's potential as a therapeutic agent. We hypothesize that its activity may stem from the induction of apoptosis and/or cell cycle disruption, common mechanisms for thiazole-containing anticancer agents.

Introduction: The Thiazole Moiety in Oncology

The thiazole ring is a cornerstone of many clinically approved drugs. In oncology, compounds incorporating this heterocycle have demonstrated efficacy against a variety of biological targets, including kinases, microtubules, and DNA.[1] Given this precedent, novel thiazole derivatives such as this compound warrant thorough investigation.

This document provides a strategic workflow to systematically evaluate the in vitro anticancer potential of this compound. The proposed cascade is designed to first establish cytotoxic activity against a representative cancer cell line and then to dissect the underlying cellular mechanisms. This multi-pronged approach ensures a comprehensive initial characterization, guiding further preclinical development.

General Materials & Reagents

This section lists common reagents and equipment. Specific materials for each protocol are detailed in the respective sections.

  • Test Compound: this compound, dissolved in sterile DMSO to create a 10 mM stock solution. Store at -20°C.

  • Cell Line: Human cervical cancer cell line (HeLa) or human lung carcinoma cell line (A549).

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • General Labware: 96-well and 6-well tissue culture plates (clear and opaque-walled), serological pipettes, centrifuge tubes, microcentrifuge tubes.

  • Equipment: Humidified incubator (37°C, 5% CO₂), multichannel pipette, microplate reader (absorbance, fluorescence, and luminescence capabilities), flow cytometer, Western blot apparatus (electrophoresis and transfer systems), gel imager.

Experimental Workflow: A Tiered Approach

A logical progression of assays is crucial for efficient compound characterization. We propose a three-tiered approach to move from broad phenotypic effects to specific molecular mechanisms.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Mechanistic Confirmation & Target ID pheno Cell Viability/Cytotoxicity Assay (Resazurin) apoptosis Apoptosis Induction (Caspase-Glo 3/7 Assay) pheno->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) pheno->cell_cycle If cytotoxic western Western Blot Analysis (Cleaved PARP, Caspase-3) apoptosis->western If apoptosis is induced kinase Target-Based Kinase Assay (ADP-Glo™) cell_cycle->kinase If cell cycle arrest observed

Caption: Tiered in vitro assay workflow for compound characterization.

Protocol I: Primary Cytotoxicity Screening (Resazurin Assay)

Scientific Rationale: The resazurin (AlamarBlue®) assay is a sensitive, fluorescent-based method to quantify cell viability.[2][3][4] Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells, allowing for the determination of the compound's half-maximal inhibitory concentration (IC₅₀).

Materials:

  • HeLa or A549 cells

  • 96-well, black, clear-bottom tissue culture plates

  • Resazurin Cell Viability Assay Kit

  • Test compound serial dilutions (in complete medium)

  • Positive control (e.g., Staurosporine, 1 µM)

  • Vehicle control (DMSO, final concentration ≤ 0.1%)

Step-by-Step Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare 2x serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well (10% of the total volume).[2]

  • Final Incubation: Return the plate to the incubator for 2-4 hours. The incubation time may vary depending on the metabolic rate of the cell line.

  • Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[2]

Data Presentation:

Compound Concentration (µM)Fluorescence (RFU)% Viability
0 (Vehicle)45,870100.0
0.144,99098.1
138,53084.0
524,79054.0
1011,01024.0
502,3005.0
1001,9504.3
Calculated IC₅₀ ~5.2 µM

Protocol II: Apoptosis Induction (Caspase-Glo® 3/7 Assay)

Scientific Rationale: A key mechanism of anticancer drugs is the induction of apoptosis. Caspases 3 and 7 are executioner caspases, and their activation is a central event in the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[5][6] This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal proportional to caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 96-well, opaque-walled plates

  • Cells treated with the test compound at 1x, 2x, and 5x its IC₅₀ value for 24 hours.

Step-by-Step Protocol:

  • Assay Plate Setup: Seed and treat cells in a 96-well plate as described in the cytotoxicity protocol (can be run in parallel on a separate plate). Use an opaque-walled plate suitable for luminescence.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.[6]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 hour to allow the signal to stabilize.[7]

  • Data Acquisition: Measure luminescence using a microplate luminometer.

Data Presentation:

TreatmentLuminescence (RLU)Fold Change vs. Vehicle
Vehicle (0.1% DMSO)12,5001.0
Compound (5 µM)68,7505.5
Compound (10 µM)145,00011.6
Compound (25 µM)152,50012.2
Staurosporine (1 µM)165,00013.2

Protocol III: Cell Cycle Analysis (Propidium Iodide Staining)

Scientific Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. By staining fixed, permeabilized cells with PI and analyzing them via flow cytometry, one can quantify the DNA content of each cell and thus determine the proportion of cells in each phase of the cell cycle.

Materials:

  • Cells treated with the test compound at its IC₅₀ for 24 hours.

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Step-by-Step Protocol:

  • Cell Harvest: Treat cells in 6-well plates. After 24 hours, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Washing: Pellet the cells by centrifugation (300 x g for 5 minutes). Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping.[8] Incubate at 4°C for at least 1 hour (or store at -20°C for several weeks).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 1 mL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer. Create a histogram of cell count versus PI fluorescence to visualize the cell cycle distribution.[9]

G cluster_0 Cell Cycle Analysis Workflow A 1. Cell Harvest (Floating & Adherent) B 2. Wash with PBS A->B C 3. Fix in 70% Ethanol B->C D 4. Stain with PI/RNase A C->D E 5. Flow Cytometry Analysis D->E

Caption: Workflow for cell cycle analysis by PI staining.

Protocol IV: Confirmation of Apoptosis (Western Blot)

Scientific Rationale: To confirm the results from the Caspase-Glo® assay and further validate the apoptotic mechanism, Western blotting for key apoptotic markers is essential. The cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) by activated caspases is a classic hallmark of apoptosis. Detecting the cleaved fragment of PARP-1, along with the cleaved, active form of caspase-3, provides robust evidence of apoptosis induction.[10][11]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies: anti-PARP, anti-cleaved-Caspase-3, anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

Step-by-Step Protocol:

  • Protein Extraction: Lyse cells from 6-well plates (treated as before) with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

Protocol V: Hypothetical Target Identification (ADP-Glo™ Kinase Assay)

Scientific Rationale: Since many thiazole-containing compounds function as kinase inhibitors, a logical next step is to screen for such activity. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[1][12][13] The assay depletes unused ATP and then converts the newly formed ADP back to ATP, which is used in a luciferase reaction. The resulting light output is proportional to kinase activity, making it ideal for inhibitor screening.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • A panel of purified kinases (e.g., CDK2/Cyclin A, SRC, EGFR)

  • Corresponding kinase substrates and ATP

  • 384-well, low-volume, white plates

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction (typically 5 µL volume) containing the kinase, its substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence with a plate reader. A decrease in signal relative to the vehicle control indicates kinase inhibition.

Data Presentation:

Kinase Target% Inhibition at 10 µM Compound
CDK2/Cyclin A85%
SRC15%
EGFR12%
AKT192%
MEK18%

References

  • Gomha, S. M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Babraham Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Rampal, N., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC - NIH. Available at: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • PubMed - NIH. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing a thiazole scaffold, have emerged as a promising class of molecules with a broad spectrum of biological activities. The thiazole ring is a key structural motif in numerous clinically approved drugs, including the antibiotic Penicillin. The incorporation of a pyrazinyl group, another nitrogen-containing heterocycle found in various biologically active compounds, and a carboxylic acid moiety, which can enhance solubility and potential target interactions, makes "4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" a compound of significant interest for antimicrobial research.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of This compound (hereafter referred to as Compound TPC ) as a potential antimicrobial agent. While extensive research on this specific molecule is not yet publicly available, the protocols outlined herein are based on established, validated methodologies for antimicrobial drug discovery and provide a robust framework for its characterization. We will detail the necessary steps from initial handling and primary screening to preliminary mechanism of action and safety profiling.

Compound Characterization and Handling

A thorough understanding of the test article's physicochemical properties is fundamental to reliable and reproducible experimental outcomes.

Physicochemical Properties of Compound TPC
PropertyValueSource
IUPAC Name 4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid[1]
Molecular Formula C₉H₇N₃O₂S[1]
Molecular Weight 221.23 g/mol [1]
CAS Number 216959-92-1[1]
Appearance Solid (visual inspection)-
Purity 97%[1]
Safety Precautions

Based on the available Global Harmonized System (GHS) statements, Compound TPC should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures:

    • Always handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.[1]

    • In case of contact with skin, wash thoroughly with soap and water.[1]

Protocol for Stock Solution Preparation

The accuracy of antimicrobial assays is critically dependent on the precise preparation of the compound stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation due to its ability to dissolve a wide range of organic molecules.

Objective: To prepare a high-concentration stock solution of Compound TPC for serial dilutions in subsequent assays.

Materials:

  • This compound (Compound TPC)

  • Anhydrous Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of Compound TPC required for a desired stock concentration (e.g., 10 mg/mL or 20 mM).

    • Example for a 10 mg/mL stock: Weigh 10 mg of Compound TPC.

    • Example for a 20 mM stock: Mass (mg) = 20 mmol/L * 1 L/1000 mL * 221.23 g/mol * 1000 mg/g = 4.42 mg per mL of DMSO.

  • Weighing: Accurately weigh the calculated amount of Compound TPC powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 2-3 minutes or until the compound is completely dissolved. A brief sonication step may be employed if dissolution is difficult.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Note: Using anhydrous DMSO is crucial as water can promote the precipitation of hydrophobic compounds upon freezing. Aliquoting prevents degradation of the compound from multiple freeze-thaw cycles, ensuring consistency across experiments.

Primary Antimicrobial Susceptibility Testing

The initial step in evaluating a new compound is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[2] The broth microdilution method is a standardized and widely used technique for this purpose.

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of Compound TPC against a panel of clinically relevant microorganisms.

Materials:

  • Compound TPC stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Readout start Prepare Compound Stock Solution dilution Serial Dilute Compound in Media start->dilution inoculum Standardize Microbial Inoculum (0.5 McFarland) add_inoculum Add Standardized Inoculum to Wells inoculum->add_inoculum media Prepare Assay Media (e.g., CAMHB) media->dilution dilution->add_inoculum incubation Incubate Plate (37°C, 18-24h) add_inoculum->incubation readout Determine MIC (Visual or Spectrophotometric) incubation->readout MoA_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout cells Harvest Log-Phase Microbial Cells wash Wash & Resuspend Cells in PBS cells->wash treat Treat Cells with Compound TPC (at MIC, 2xMIC) wash->treat add_pi Add Propidium Iodide (PI) treat->add_pi incubation Incubate Briefly (e.g., 30 min) add_pi->incubation readout Measure Fluorescence (Ex/Em ~535/617 nm) incubation->readout

Caption: Workflow for the Propidium Iodide cell membrane integrity assay.

Procedure:

  • Cell Preparation: Grow the test microorganism to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a defined OD₆₀₀ (e.g., 0.5).

  • Assay Setup: In a black, clear-bottom 96-well plate, add 50 µL of the cell suspension to each well.

  • Treatment: Add 50 µL of Compound TPC solution (prepared in PBS) at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative control (PBS only).

  • Dye Addition: Add a final concentration of 1-5 µg/mL of PI to each well.

  • Incubation: Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

Interpretation: A significant, dose-dependent increase in fluorescence in the compound-treated wells compared to the negative control indicates that Compound TPC compromises cell membrane integrity.

In Vitro Safety and Selectivity

A viable antimicrobial candidate must exhibit selective toxicity, meaning it should be potent against microbial pathogens while having minimal effect on host cells. An in vitro cytotoxicity assay is the first step in assessing this.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism can convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. [3]The amount of formazan produced is proportional to the number of viable cells.

Objective: To determine the concentration of Compound TPC that reduces the viability of a mammalian cell line by 50% (IC₅₀).

Materials:

  • Human cell line (e.g., HEK293 - embryonic kidney, or HepG2 - liver carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound TPC stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile, flat-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound TPC in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (microbial cells)

A higher SI value indicates greater selectivity for the microbial target over host cells, which is a highly desirable characteristic for a potential antimicrobial drug.

Conclusion

The protocols detailed in this guide provide a systematic and robust framework for the initial characterization of This compound (Compound TPC) as a potential antimicrobial agent. By following these standardized methods, researchers can generate reliable and comparable data on its inhibitory and cidal activity, gain preliminary insights into its mechanism of action, and assess its in vitro safety profile. The thiazole scaffold holds significant promise in the search for new antibiotics, and a methodical evaluation of novel derivatives like Compound TPC is an essential first step toward addressing the global challenge of antimicrobial resistance.

References

  • Wence-Cisneros, A. M., et al. (2021). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link]

  • Gao, F., et al. (2024). Novel Thiazole Derivatives: Design, Synthesis, Antibacterial Evaluation, DFT, Molecular Docking and in-silico ADMET investigations. Taylor & Francis Online. Available at: [Link]

  • El-Sayed, N. F., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • CLSI. (2020). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.
  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection.
  • Stevens, D. A., et al. (2011). Antifungal susceptibilities of Candida species, Aspergillus species, and other opportunistic fungi. Journal of Clinical Microbiology.
  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • El-Faham, A., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

Sources

Application Note & Protocols: Screening 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid for Kinase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Abstract: Protein kinases are a critical class of enzymes and a major focus for drug development, particularly in oncology and immunology. Identifying novel chemical scaffolds that can selectively modulate kinase activity is a paramount objective. This document provides a comprehensive guide for the initial screening and characterization of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid , a heterocyclic compound with structural motifs present in known bioactive molecules. We present detailed protocols for primary biochemical screening, mechanism of action studies, and cellular target engagement, designed to rigorously evaluate its potential as a starting point for a kinase inhibitor program.

Introduction: The Rationale for Screening

Protein kinases orchestrate a vast array of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of cellular regulation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making them one of the most important target classes for modern drug discovery.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of selectivity and acquired resistance necessitate a continuous search for novel chemical matter.

The compound, This compound , presents an intriguing scaffold for investigation. Heterocyclic cores, particularly those containing thiazole and pyrazine rings, are prevalent in many biologically active compounds, including some with demonstrated anti-proliferative or kinase-modulating activities.[3][4] While no specific kinase inhibitory activity has been published for this exact molecule, its structural features warrant a systematic evaluation. This guide provides the foundational protocols to perform this evaluation, moving from broad biochemical screening to more defined cellular characterization.

Compound Profile & Preparation

Before commencing any screening campaign, a thorough understanding of the test article's physicochemical properties is essential for accurate and reproducible assay performance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 216959-92-1[5]
Molecular Formula C₉H₇N₃O₂S[5]
Molecular Weight 221.24 g/mol [5]
Purity >97% (Typical)[5]
Predicted XlogP 0.8[6]
Appearance SolidN/A
SMILES CC1=C(SC(=N1)C1=NC=CN=C1)C(O)=O[5]
Protocol: Preparation of Compound Stock Solution

Causality: The quality and concentration of the compound stock solution are critical for data integrity. Dimethyl sulfoxide (DMSO) is the standard solvent for initial screening due to its ability to dissolve a wide range of organic molecules. However, high concentrations of DMSO can inhibit enzymatic reactions; therefore, the final assay concentration of DMSO must be carefully controlled and kept consistent across all wells.

  • Weighing: Accurately weigh out a precise amount of this compound using a calibrated analytical balance.

  • Solubilization: Add research-grade, anhydrous DMSO to the compound to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution using gentle vortexing or sonication. Visual inspection is crucial to confirm the absence of any precipitate.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Primary Screening: Biochemical Kinase Activity Assay

The initial step is to determine if the compound has any effect on the catalytic activity of a chosen kinase in a purified, cell-free system.[7] There are numerous assay formats available, including those that detect substrate phosphorylation or, more commonly, the consumption of ATP (or generation of ADP).[1] We will detail a protocol based on the widely used ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

Principle of the ADP-Glo™ Assay

This is a luminescence-based assay performed in two steps. First, the kinase reaction is performed. Upon its completion, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Second, a "Kinase Detection Reagent" is added to convert the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.

Protocol: Single-Point Primary Screen & IC₅₀ Determination

Self-Validation: This protocol incorporates essential controls: "No Enzyme" wells to define the background signal and "No Inhibitor" (DMSO vehicle) wells to define 100% kinase activity. The Z'-factor, a statistical measure of assay quality, should be calculated from these controls to validate the screen's robustness. A Z' > 0.5 is considered excellent for high-throughput screening.

A. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase buffer. A typical buffer might be: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. Note: Optimal buffer conditions can be kinase-specific.

  • ATP Solution: Prepare an ATP stock in assay buffer. For initial screening of ATP-competitive inhibitors, the ATP concentration should be at or near the Michaelis-Menten constant (Kₘ,ₐₜₚ) for the specific kinase being tested.[8] This ensures the assay is sensitive to inhibitors that compete with ATP for the binding pocket.

  • Kinase Solution: Dilute the recombinant kinase enzyme to the desired working concentration (e.g., 2X final concentration) in assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Substrate Solution: Dilute the kinase substrate (peptide or protein) to its working concentration (e.g., 2X final concentration) in assay buffer.

  • Test Compound Dilutions:

    • Create a serial dilution plate of the 10 mM compound stock in DMSO. A typical 10-point, 3-fold dilution series would span from 10 mM down to 0.5 µM.

    • From this DMSO plate, perform an intermediate dilution into the assay buffer to create the final working compound solutions for the assay. This step is crucial to minimize the final DMSO concentration in the assay well (typically ≤1%).

B. Assay Procedure (384-well plate format):

  • Compound Dispensing: Add 2.5 µL of the serially diluted compound solutions (or DMSO vehicle control) to the appropriate wells of a white, opaque 384-well assay plate.

  • Kinase Addition: Add 2.5 µL of the 2X kinase solution to all wells except the "No Enzyme" background controls. Add 2.5 µL of assay buffer to the background wells.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature.[9] This step allows the compound to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of a 2X solution containing both ATP and the kinase substrate to all wells.

  • Kinase Reaction: Mix the plate and incubate for the desired period (e.g., 60 minutes) at the optimal temperature for the kinase (often 30°C or room temperature).

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to all wells. Mix and incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add 20 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

C. Data Analysis:

  • Normalization:

    • Average the signal from the "No Inhibitor" (DMSO) wells (this is your 100% activity control).

    • Average the signal from the "No Enzyme" wells (this is your 0% activity/background control).

    • Calculate the Percent Inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Background] / [Signal_100% - Signal_Background])

  • IC₅₀ Calculation: Plot the Percent Inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]

Visualization: Primary Biochemical Screening Workflow

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detect 3. Detection & Analysis Compound_Dilution Prepare Compound Serial Dilutions Dispense_Cmpd Dispense Compound/ Vehicle to Plate Compound_Dilution->Dispense_Cmpd Reagent_Prep Prepare Kinase, Substrate & ATP Add_Kinase Add Kinase Enzyme (Pre-incubate) Reagent_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Initiate_Rxn Initiate Reaction (Add ATP/Substrate) Add_Kinase->Initiate_Rxn Incubate Incubate for Kinase Reaction Initiate_Rxn->Incubate Stop_Rxn Stop Reaction & Deplete ATP Incubate->Stop_Rxn Detect_ADP Convert ADP to ATP & Generate Signal Stop_Rxn->Detect_ADP Read_Plate Read Luminescence Detect_ADP->Read_Plate Analyze Normalize Data & Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a primary biochemical kinase inhibitor assay.

Follow-Up Studies: Elucidating Mechanism and Cellular Activity

A confirmed "hit" from a primary screen is only the beginning. Subsequent experiments are essential to understand how the compound works and if its activity translates to a more biologically relevant cellular environment.

Protocol: ATP Competition Assay

Causality: Most kinase inhibitors function by competing with ATP for the enzyme's binding pocket.[11][12] This can be tested biochemically. If a compound is ATP-competitive, its apparent potency (IC₅₀) will decrease as the concentration of ATP in the assay increases, because more inhibitor is required to compete with the higher concentration of the natural substrate.

  • Assay Setup: Follow the Primary Biochemical Assay protocol described in Section 3.

  • Variable ATP: Perform the IC₅₀ determination under two different conditions:

    • Condition A: Low ATP (at or below the Kₘ,ₐₜₚ of the kinase).

    • Condition B: High ATP (e.g., 10-fold to 100-fold above the Kₘ,ₐₜₚ, or approaching physiological levels of ~1 mM).

  • Data Analysis: Calculate the IC₅₀ value for both conditions.

    • Interpretation: A significant rightward shift (a much higher IC₅₀ value) in Condition B compared to Condition A is strong evidence of an ATP-competitive mechanism of action. A lack of a significant shift suggests a non-ATP-competitive or allosteric mechanism.[13][14]

Protocol: Cellular Target Engagement Assay (NanoBRET™)

Trustworthiness: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. A cellular target engagement assay directly measures the binding of the compound to its target kinase inside intact, living cells, providing a crucial link between biochemical potency and cellular activity.[15]

Principle of the NanoBRET™ Target Engagement Assay: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding. The target kinase is expressed in cells as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that is known to bind the kinase is added to the cells. In the absence of a competing compound, the tracer binds to the NanoLuc-kinase fusion, bringing the fluorophore into close proximity with the luciferase, resulting in a high BRET signal. When the test compound enters the cell and binds to the kinase, it displaces the tracer, increasing the distance between the luciferase and fluorophore, causing a decrease in the BRET signal.

  • Cell Preparation: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a white, opaque 96-well or 384-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 2 hours) in the cell culture incubator.

  • Tracer Addition: Add the specific NanoBRET™ tracer and the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Signal Measurement: Read both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission signals simultaneously using a filter-equipped luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a 4PL curve to determine the cellular IC₅₀, which reflects the concentration required to displace 50% of the tracer from the target kinase in living cells.

The Path Forward: Selectivity Profiling

Expertise: An inhibitor that potently modulates a single target is rare. Most kinase inhibitors have off-target activities, which can lead to unexpected toxicity or polypharmacology.[8] Therefore, a critical step in the hit-to-lead process is to assess the compound's selectivity by screening it against a broad panel of kinases.[16] This is typically done by CROs or with commercially available profiling systems.[16][17] The goal is to identify a compound with a desirable selectivity window, potently inhibiting the target of interest while sparing other kinases, especially those in the same family.

Visualization: Kinase Inhibitor Discovery Workflow

G cluster_discovery Phase 1: Hit Identification cluster_characterization Phase 2: Hit-to-Lead cluster_optimization Phase 3: Lead Optimization Primary_Screen Primary Biochemical Screen (Single-Dose) Hit_Confirm Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirm IC50 IC50 Determination Hit_Confirm->IC50 MOA Mechanism of Action (e.g., ATP Competition) IC50->MOA Cellular Cellular Target Engagement (NanoBRET™) MOA->Cellular Selectivity Kinome-wide Selectivity Profiling Cellular->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt

Caption: High-level workflow from initial hit discovery to lead optimization.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Carlson, C. B., & Lounsbury, K. (n.d.). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [Link]

  • Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Iatropoulos, M. J., et al. (1995). Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent. PubMed. [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Salvi, M., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]

  • Zuccotto, F., et al. (2010). Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Muthas, D., et al. (2012). Prediction of kinase-inhibitor binding affinity using energetic parameters. PubMed Central. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Gavrin, L. K., & Saiah, E. (2013). Approaches to discover non-ATP site kinase inhibitors. MedChemComm. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Križaj, D., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Norman, R. A. (2012). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. PubMed. [Link]

  • Streiner, N., et al. (2021). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

  • MRC PPU. Kinase Profiling Inhibitor Database. [Link]

  • Al-Mulla, H., et al. (2023). Non-ATP Competitive Protein Kinase Inhibitors. ResearchGate. [Link]

  • ResearchGate. Different types of ATP-competitive kinase inhibitors. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • Augustyns, B., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]

  • Majid Ali. (2023, January 9). IC50 to Ki converter. YouTube. [Link]

  • PubChem. 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid. [Link]

  • Robers, M. B., et al. (2024, January 21). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. [Link]

  • Velázquez-Zavala, A., et al. (2024, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]

  • Li, Z., et al. (2010). Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. CNKI. [Link]

  • Papalia, G. A., et al. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC. [Link]

  • Radi, M., et al. (2023). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. MDPI. [Link]

  • Niu, F., et al. (2021). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]

  • Al-Abdullah, E. S., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the strategic derivatization of 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrazinyl-thiazole core is a recurring motif in compounds exhibiting a range of biological activities, including anticancer and antimicrobial effects.[1][2] The carboxylic acid moiety at the 5-position of the thiazole ring serves as a critical handle for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR). This document outlines detailed protocols for the synthesis of amide and ester libraries, as well as the preparation of key bioisosteres of the carboxylic acid group, namely tetrazoles and acyl sulfonamides. The rationale behind these modifications is discussed in the context of improving potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in lead optimization campaigns.

Introduction: The Strategic Importance of the Pyrazinyl-Thiazole Scaffold

The hybridization of pyrazine and thiazole rings has proven to be a fruitful strategy in the development of novel therapeutic agents.[1] Thiazole derivatives are known for their broad spectrum of biological activities, while the pyrazine ring is also a key component of many biologically active molecules.[2][3] The title compound, this compound, presents a unique opportunity for SAR studies due to its distinct chemical features. The carboxylic acid group, in particular, is a versatile functional group that can be readily modified to modulate the compound's physicochemical properties and its interactions with biological targets.

Systematic derivatization of this core scaffold allows for the exploration of key chemical space to enhance biological activity. The primary objectives of such an SAR study are typically to:

  • Enhance Target Affinity and Potency: By introducing new functional groups, additional interactions with the target protein, such as hydrogen bonds or hydrophobic interactions, can be established.

  • Improve Selectivity: Modification of the scaffold can reduce off-target effects by tailoring the molecule to the specific binding site of the intended target.

  • Optimize Pharmacokinetic Properties: The carboxylic acid group can lead to poor membrane permeability and rapid metabolism. Its modification into esters, amides, or bioisosteres can significantly improve drug-like properties.[4]

This application note will detail the strategic design and synthetic protocols for a focused library of derivatives based on the this compound core.

Derivatization Strategy: A Multi-pronged Approach to SAR

Our derivatization strategy for this compound is centered around the modification of the carboxylic acid moiety. This approach is designed to systematically probe the impact of changes in steric bulk, electronics, and hydrogen bonding potential on biological activity. The strategy is divided into three main pillars:

Pillar 1: Amide Scaffolding: Conversion of the carboxylic acid to a diverse library of amides introduces a range of substituents that can explore different regions of a target's binding pocket. This is a classic and highly effective method for SAR exploration.[5]

Pillar 2: Esterification: The synthesis of various esters will primarily modulate the lipophilicity and cell permeability of the parent compound. This is crucial for improving oral bioavailability and cellular uptake.[6]

Pillar 3: Bioisosteric Replacement: To address the potential liabilities of the carboxylic acid group, we will replace it with well-established bioisosteres such as tetrazoles and acyl sulfonamides.[7][8] These groups mimic the acidic properties of the carboxylic acid while offering improved metabolic stability and pharmacokinetic profiles.[4][7]

Figure 1: Overall derivatization strategy for SAR studies.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Pillar 1: Amide Scaffolding using HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[5] For heterocyclic carboxylic acids, which can be prone to side reactions, using a reliable coupling agent is crucial. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides excellent yields with minimal racemization for chiral substrates.[9]

Protocol 3.1.1: General Procedure for HATU-mediated Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Table 1: Representative Amine Building Blocks for Library Synthesis

Amine TypeExamplesRationale for Inclusion
Primary Aliphatic Cyclopropylamine, IsobutylamineExplores steric effects in the binding pocket.
Secondary Aliphatic Morpholine, PiperidineIntroduces conformational constraints and potential for new hydrogen bond interactions.
Aromatic Aniline, 4-FluoroanilineProbes for π-π stacking and halogen bonding interactions.
Heterocyclic 3-Aminopyridine, 2-AminothiazoleIntroduces additional hydrogen bond donors/acceptors and potential for specific interactions.
Pillar 2: Esterification via Fischer-Tropsch Reaction

The Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[10] For electron-deficient heterocyclic acids, this reaction may require slightly more forcing conditions.

Protocol 3.2.1: General Procedure for Fischer Esterification

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) or p-toluenesulfonic acid (TsOH, 0.1-0.2 eq), to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired ester.

Pillar 3: Bioisosteric Replacement

The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity but improved metabolic stability.[7] The synthesis typically proceeds via the corresponding nitrile.

Tetrazole_Synthesis CarboxylicAcid Thiazole-5-carboxylic acid Amide Primary Amide CarboxylicAcid->Amide Amide Coupling (NH3) Nitrile Thiazole-5-carbonitrile Amide->Nitrile Dehydration (e.g., POCI3) Tetrazole 5-Substituted Tetrazole Nitrile->Tetrazole Cycloaddition (NaN3, NH4Cl)

Figure 2: Synthetic workflow for tetrazole bioisostere.

Protocol 3.3.1.1: Step A - Synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxamide

  • Acid Chloride Formation: To a solution of the starting carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours.

  • Ammonia Addition: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in dioxane until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the primary amide, which can often be used in the next step without further purification.

Protocol 3.3.1.2: Step B - Synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonitrile

  • Dehydration: To a solution of the primary amide (1.0 eq) in anhydrous pyridine, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 80 °C for 2-4 hours.

  • Work-up and Purification: Cool the reaction, pour it onto ice, and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry, concentrate, and purify by column chromatography to obtain the nitrile.

Protocol 3.3.1.3: Step C - Synthesis of the Tetrazole

  • Cycloaddition: To a solution of the nitrile (1.0 eq) in DMF, add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 120 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, acidify with 1 M HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by recrystallization or column chromatography to yield the final tetrazole.

Acyl sulfonamides are another important class of carboxylic acid bioisosteres that can improve pharmacokinetic properties.[8]

Protocol 3.3.2.1: General Procedure for Acyl Sulfonamide Synthesis

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired sulfonamide (e.g., benzenesulfonamide, 1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.2 eq).

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute with DCM and wash with 1 M HCl and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Biological Evaluation and SAR Analysis

Once the focused library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assay will depend on the therapeutic target of interest. For example, if the parent compound has shown anticancer activity, a panel of cancer cell line proliferation assays would be appropriate.[1]

Table 2: Example of an SAR Data Summary Table

Compound IDR Group / ModificationIC₅₀ (µM) vs. Target XCell Proliferation (GI₅₀, µM) - MCF-7
Parent -COOH10.515.2
Amide-1 -CONH-cyclopropyl5.28.1
Amide-2 -CONH-phenyl8.912.5
Ester-1 -COOCH₃15.3> 50
Tetrazole-1 -CN₄H7.89.3

The data generated from these assays will be used to build a robust SAR model. Key relationships to investigate include:

  • The effect of steric bulk at the 5-position.

  • The importance of hydrogen bond donors and acceptors.

  • The influence of lipophilicity on cellular activity.

  • The impact of replacing the carboxylic acid with a bioisostere on both potency and potential off-target effects.

Figure 3: Workflow for SAR study from synthesis to lead optimization.

Conclusion

The derivatization of this compound is a promising strategy for the development of novel therapeutic agents. The protocols outlined in this application note provide a robust starting point for the synthesis of a diverse library of amides, esters, and bioisosteres. A systematic approach to synthesis and biological evaluation will enable the elucidation of key structure-activity relationships, ultimately guiding the design of more potent, selective, and drug-like compounds.

References

  • Rohini, R., Shanker, K., & Hu, L. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 29-50.
  • American Chemical Society. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via.
  • Al-Ostath, A. I., El-Emam, A. A., & Al-Tamimi, A. M. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties.
  • Davi, M., et al. (2007). 5-substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry, 50(7), 1671-1682.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.). Facile Synthesis of Acyl Sulfonamides from Carboxyic Acids using the Mukaiyama Reagent.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Tetrazole and triazole as bioisosteres of carboxylic acid: discovery of diketo tetrazoles and diketo triazoles as anti-HCV agents. PubMed.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PubMed Central.
  • Royal Society of Chemistry. (2015).
  • National Center for Biotechnology Information. (2021).
  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • National Center for Biotechnology Information. (2004). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed.
  • MDPI. (n.d.). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents.
  • ResearchGate. (2025). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1.
  • YouTube. (2016).
  • MilliporeSigma. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid chloride in solvent or...
  • ACS Publications. (2022). Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Organic Letters.
  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central.
  • MDPI. (2019).
  • The University of Sheffield. (n.d.). Acid to Ester - Common Conditions.
  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.
  • Preprints.org. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • University of Colorado Boulder. (n.d.).
  • National Center for Biotechnology Information. (2023).
  • BenchChem. (n.d.).
  • Wiley Online Library. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity.
  • Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation associated with this synthesis. As a key intermediate in the synthesis of various pharmaceuticals, ensuring the purity and yield of this compound is critical. This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Navigating Byproduct Formation

The synthesis of this compound, typically achieved through the Hantzsch thiazole synthesis, is a robust reaction. However, like any multi-step chemical transformation, it is prone to the formation of byproducts that can complicate purification and reduce yields. This section addresses specific issues you may encounter.

Problem 1: Low Yield of the Desired Carboxylic Acid and Presence of a Lower Molecular Weight Impurity.

Observation: You observe a significant amount of a byproduct that, upon analysis (e.g., by LC-MS), corresponds to the decarboxylated version of the target molecule: 4-methyl-2-(2-pyrazinyl)-1,3-thiazole.

Causality: This byproduct arises from the loss of the carboxylic acid group from the C5 position of the thiazole ring. This decarboxylation is often promoted by excessive heat or prolonged reaction times, particularly under acidic or basic conditions used during the hydrolysis of the ester precursor.

Troubleshooting Protocol:

  • Temperature Control During Ester Hydrolysis: Carefully monitor and control the temperature during the saponification of the ethyl ester precursor (Ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate). Avoid temperatures exceeding 60-70 °C.

  • Reaction Time Optimization: Monitor the progress of the hydrolysis reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.

  • pH Adjustment: During workup, neutralize the reaction mixture carefully. Overly acidic or basic conditions can catalyze decarboxylation. Aim for a pH close to the isoelectric point of the carboxylic acid to facilitate precipitation while minimizing degradation.

Problem 2: Isolation of an Isomeric Impurity with the Same Mass as the Product.

Observation: Your final product is contaminated with an isomer that is difficult to separate by standard chromatography. This is often the 2-imino-2,3-dihydrothiazole isomer.

Causality: The Hantzsch synthesis can proceed through two different cyclization pathways, especially when using N-monosubstituted thioamides. Under acidic conditions, the reaction can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer alongside the desired 2-aminothiazole derivative.[1]

Troubleshooting Protocol:

  • Maintain Neutral to Slightly Basic Conditions: To favor the formation of the desired 2-substituted thiazole, ensure the reaction medium for the initial condensation is neutral or slightly basic.[1]

  • Choice of Base: If a base is required, use a non-nucleophilic base like sodium bicarbonate or triethylamine to neutralize any acid formed during the reaction without interfering with the main reaction pathway.

  • Solvent Selection: While alcohols like ethanol are common, consider using aprotic solvents such as Dimethylformamide (DMF) which can sometimes favor the desired isomer.

Problem 3: Presence of Ester-Related Impurities in the Final Product.

Observation: You detect the ethyl ester starting material or other ester derivatives (e.g., methyl or isopropyl esters) in your final carboxylic acid product.

Causality: This issue can arise from two main sources:

  • Incomplete Hydrolysis: The saponification of the ethyl ester precursor may not have gone to completion.

  • Transesterification: If alcohols other than ethanol (e.g., methanol or isopropanol from solvents or cleaning procedures) are present during the synthesis or workup, they can react with the carboxylic acid or the starting ester to form different ester byproducts. The formation of a methyl ester impurity has been noted in the synthesis of Febuxostat, where the target molecule is an intermediate.[2]

Troubleshooting Protocol:

  • Ensure Complete Hydrolysis: Extend the reaction time for the saponification step, or slightly increase the amount of base used, while carefully monitoring the reaction progress.

  • Strict Solvent Control: Use dedicated and dry solvents for the reaction and workup to avoid introducing other alcohols that could lead to transesterification.

  • Purification Strategy: If minor ester impurities persist, they can often be removed by recrystallization or by performing a pH-mediated extraction. The carboxylic acid will be soluble in a basic aqueous solution, while the ester impurities will remain in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

The most common synthetic route is the Hantzsch thiazole synthesis. This involves the condensation of pyrazine-2-carbothioamide with an α-haloacetoacetate , typically ethyl 2-chloroacetoacetate . The resulting ethyl ester is then hydrolyzed to the final carboxylic acid product.

Q2: How can I monitor the progress of the reaction effectively?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting materials, the intermediate ester, and the final product. The carboxylic acid will have a lower Rf value than the ester. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What is the general mechanism for the Hantzsch thiazole synthesis in this context?

The reaction proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom of the pyrazine-2-carbothioamide on the α-carbon of the ethyl 2-chloroacetoacetate, followed by an intramolecular cyclization and dehydration to form the thiazole ring.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. α-halo ketones like ethyl 2-chloroacetoacetate are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Thioamides can also be toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Data Summary

The following table summarizes the impact of reaction conditions on the formation of key byproducts.

ParameterConditionPotential ByproductRecommendation
Temperature High (>80 °C during hydrolysis)Decarboxylated byproductMaintain temperature at 60-70 °C
Reaction Time ProlongedDecarboxylated byproductMonitor reaction and quench promptly
pH AcidicIsomeric impurityMaintain neutral to slightly basic pH
Solvents Presence of other alcoholsTransesterification byproductsUse dedicated and dry solvents

Visualizing the Synthesis and Byproduct Formation

Hantzsch Thistle Synthesis Workflow

Hantzsch_Synthesis Reactants Pyrazine-2-carbothioamide + Ethyl 2-chloroacetoacetate Intermediate Ethyl 4-methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carboxylate Reactants->Intermediate Condensation Byproduct2 Isomeric Impurity Reactants->Byproduct2 Acidic Conditions Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Intermediate->Hydrolysis Product 4-Methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carboxylic acid Hydrolysis->Product Saponification Byproduct1 Decarboxylated Byproduct Hydrolysis->Byproduct1 High Temp/ Prolonged Time Byproduct3 Ester Impurities Hydrolysis->Byproduct3 Incomplete Reaction

Caption: Hantzsch synthesis workflow and potential byproduct pathways.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Ghanta, M. R., et al. (2014).

Sources

"4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" stability and degradation problems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity of your results.

I. Introduction to the Stability Profile

This compound is a heterocyclic compound featuring both a thiazole and a pyrazine ring. This unique structure, while conferring desirable biological activities, also presents specific stability considerations. The electron-rich nature of the thiazole ring and the nitrogen-containing pyrazine moiety can be susceptible to various degradation pathways. Understanding these potential liabilities is the first step toward robust experimental design and accurate data interpretation.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your work with this compound, providing step-by-step guidance to identify and solve them.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Symptoms:

  • High variability between replicate experiments.

  • Loss of biological activity over a short period in solution.

  • Unexpectedly low potency compared to theoretical calculations.

Potential Cause: Degradation of the compound in your assay medium or stock solution.

Troubleshooting Workflow:

A Inconsistent Biological Data B Prepare fresh stock solution in an appropriate solvent (e.g., DMSO) A->B C Assess stability in assay buffer at relevant temperature (e.g., 37°C) B->C D Time-course analysis by HPLC-UV C->D E Identify degradation products D->E F Adjust experimental conditions: - Use fresh solutions - Minimize incubation time - Add antioxidants if oxidation is suspected D->F G Re-run biological assay F->G

Caption: Troubleshooting workflow for inconsistent biological assay results.

Detailed Protocol: Assessing Solution Stability by HPLC-UV

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent like DMSO to a known concentration (e.g., 10 mM).

  • Preparation of Working Solution: Dilute the stock solution in your assay buffer to the final working concentration.

  • Time-Zero Analysis: Immediately inject an aliquot of the working solution into an HPLC system to obtain the initial peak area, representing 100% integrity.

  • Incubation: Incubate the working solution under the same conditions as your biological assay (e.g., 37°C, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject aliquots into the HPLC system.

  • Data Analysis: Monitor for a decrease in the main peak area and the appearance of new peaks, which indicate degradation products. A stability-indicating HPLC method is crucial for separating the parent compound from its degradants[1][2].

Issue 2: Appearance of Unknown Peaks in Chromatograms During Analysis

Symptoms:

  • New peaks, often with different retention times, appear in your HPLC or LC-MS chromatograms.

  • The area of the main compound peak decreases over time.

Potential Cause: The compound is degrading under the analytical, storage, or experimental conditions.

Forced Degradation Study to Identify Potential Degradants:

To proactively identify potential degradation products, a forced degradation study is highly recommended. This involves subjecting the compound to various stress conditions to accelerate its breakdown[3][4].

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursHydrolysis of the carboxylic acid or cleavage of the thiazole ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursThiazole rings can be susceptible to alkaline hydrolysis[2].
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the sulfur atom in the thiazole ring or the pyrazine ring[5][6].
Photodegradation Expose solid or solution to UV light (e.g., 254 nm) and visible lightPyrazine and thiazole moieties can be photosensitive[7][8].
Thermal Degradation Heat solid compound at 80°C for 48 hoursThermal decomposition of the molecule.

Analytical Approach:

  • Utilize a stability-indicating HPLC method with a photodiode array (PDA) detector to monitor peak purity.

  • Employ LC-MS to identify the mass of the degradation products, which can provide clues to their structures.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Thiazole derivatives are generally stable as solids[9].

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. For short-term storage (1-2 weeks), solutions can be kept at -20°C. For longer-term storage, it is advisable to store at -80°C. To minimize degradation from freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, the following degradation pathways are plausible:

  • Oxidative Degradation: The nitrogen atoms in the pyrazine ring and the sulfur atom in the thiazole ring are susceptible to oxidation[5][6]. This can lead to the formation of N-oxides or sulfoxides.

  • Hydrolytic Degradation: The carboxylic acid group can undergo esterification if alcohols are present as solvents, especially under acidic conditions. The thiazole ring itself may be susceptible to cleavage under harsh acidic or basic conditions[2].

  • Photodegradation: The aromatic pyrazine and thiazole rings can absorb UV light, potentially leading to photochemical reactions and degradation[7][8].

cluster_0 Potential Degradation Pathways A 4-Methyl-2-(2-pyrazinyl)- 1,3-thiazole-5-carboxylic acid B Oxidation (e.g., H₂O₂) A->B C Hydrolysis (Acid/Base) A->C D Photodegradation (UV/Visible Light) A->D E N-oxides, Sulfoxides B->E F Ring-opened products, Decarboxylation C->F G Isomers, Photoproducts D->G

Caption: Potential degradation pathways for the target compound.

Q4: My compound is showing poor solubility in aqueous buffers. What can I do?

A4: The carboxylic acid moiety suggests that the solubility will be pH-dependent.

  • Basic pH: In basic buffers (pH > pKa of the carboxylic acid), the compound should be more soluble due to the formation of the carboxylate salt.

  • Co-solvents: If you are limited to a specific pH, consider the use of a small percentage of an organic co-solvent like DMSO or ethanol in your aqueous buffer. However, always check the tolerance of your assay system to these solvents.

Q5: Are there any known incompatibilities I should be aware of?

A5:

  • Strong Oxidizing Agents: Avoid strong oxidizing agents due to the potential for oxidation of the thiazole and pyrazine rings.

  • Strong Reducing Agents: While less common, strong reducing agents could potentially interact with the heterocyclic rings.

  • Reactive Metals: Some thiazole derivatives can interact with certain metals, so be mindful of your experimental apparatus and any metal ions in your buffers[2].

IV. References

  • Popiołek, Ł., & Biernasiuk, A. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). [Link]

  • Wikipedia contributors. (2023). Thiazole. In Wikipedia, The Free Encyclopedia. [Link]

  • Sala, M., et al. (2015). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 17(38), 25138-25146. [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34, 571-581. [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315-1320. [Link]

  • International Conference on Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-63. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. We will delve into the underlying chemical principles to provide actionable troubleshooting strategies and robust optimization protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and reliable method for constructing the core thiazole ring of this molecule is the Hantzsch Thiazole Synthesis .[1][2][3][4] This classical method involves the condensation of an α-haloketone with a thioamide.[5][6] For your target molecule, the synthesis is typically a two-step process:

  • Step 1 (Hantzsch Condensation): Reaction of pyrazine-2-carbothioamide with an ethyl 2-chloroacetoacetate (or bromo-equivalent) to form the intermediate, ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate.

  • Step 2 (Saponification): Hydrolysis of the resulting ethyl ester to yield the final carboxylic acid product.

This two-step approach is generally preferred as it avoids potential side reactions and purification difficulties associated with carrying the free carboxylic acid through the initial cyclization.

Troubleshooting Guide: Step 1 - Hantzsch Condensation (Ester Formation)

This section addresses common issues encountered during the formation of ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate.

Q2: My reaction yield is very low. What are the primary factors to investigate?

Low yield is a frequent challenge in multi-component condensations. A systematic approach is crucial for diagnosis.

Causality-Based Checklist:

  • Reagent Quality:

    • Pyrazine-2-carbothioamide: This reagent can be unstable. Verify its purity by NMR or LC-MS before use. Is it old or discolored? Consider recrystallization or re-synthesis if impurities are detected.

    • Ethyl 2-chloroacetoacetate: This α-haloketone is a potent lachrymator and can degrade upon storage, especially if exposed to moisture. Use a freshly opened bottle or distill it under reduced pressure.

  • Reaction Conditions: The Hantzsch synthesis is highly dependent on solvent, temperature, and reaction time.[7] The reaction typically proceeds by an initial S_N2 reaction between the thioamide's sulfur and the α-halocarbonyl, followed by cyclization and dehydration.[5][8]

    • Solvent Choice: Ethanol is a common choice as it effectively solubilizes the starting materials. However, other solvents like methanol, 1-butanol, or even aqueous systems can be effective.[5][7]

    • Temperature: The reaction is often run at reflux in ethanol.[9] If the yield is low, ensure the reflux temperature is being reached and maintained. Insufficient heat can lead to an incomplete reaction. Conversely, excessive heat for prolonged periods can lead to side products.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. If the reaction stalls (i.e., starting materials are still present after several hours), it points towards an issue with reactivity (temperature, catalyst) rather than product degradation.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_sm Verify Purity of Starting Materials (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok OK sm_bad Impurities Detected check_sm->sm_bad Not OK monitor Monitor Reaction by TLC/LC-MS sm_ok->monitor purify_sm Purify/Re-synthesize Starting Materials sm_bad->purify_sm stalled Reaction Stalled? monitor->stalled complete Reaction Complete, Low Yield stalled->complete No side_products Major Side Products Observed? stalled->side_products Yes optimize Systematically Optimize Conditions (See Table 1) increase_temp Increase Temperature or Extend Reaction Time optimize->increase_temp no_side No (Unreacted SM) side_products->no_side No yes_side Yes side_products->yes_side Yes no_side->optimize isolate_side Isolate & Characterize Side Products yes_side->isolate_side

Caption: Troubleshooting workflow for low reaction yield.

Q3: I see multiple spots on my TLC plate. What are the likely side products?

The most common side product is the formation of a 2-imino-2,3-dihydrothiazole isomer . This can occur if the initial nucleophilic attack happens through the nitrogen of the thioamide instead of the sulfur. The reaction conditions, particularly the pH, can influence this regioselectivity.[10] Running the reaction under neutral or slightly basic conditions generally favors the desired 2-substituted thiazole. Acidic conditions have been shown to increase the proportion of the imino isomer.[10]

Optimization Protocol: Screening Reaction Conditions for Ester Formation

To systematically improve the yield, a Design of Experiments (DoE) approach is recommended. However, a simplified screening protocol is provided below. Set up parallel reactions in vials, each testing a different condition.

Table 1: Example Screening Conditions for Hantzsch Condensation

Entry Solvent Temperature (°C) Base (Equivalents) Time (h) Target Outcome
1 Ethanol Reflux (~78°C) None 6 Baseline condition
2 Methanol Reflux (~65°C) None 8 Assess effect of lower temperature solvent
3 1-Butanol 100°C None 4 Assess effect of higher temperature
4 Ethanol Reflux (~78°C) Pyridine (1.1) 6 Neutralize generated HCl, may reduce side products

| 5 | DMF | 80°C | K₂CO₃ (1.5) | 4 | Polar aprotic solvent with inorganic base |

Experimental Protocol: Parallel Screening

  • To five separate reaction vials, add pyrazine-2-carbothioamide (1.0 eq).

  • Add the specified solvent (see Table 1) to each vial.

  • Add the specified base (if any) to the corresponding vials.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) to each vial.

  • Seal the vials and place them in a pre-heated reaction block at the specified temperature.

  • Stir for the designated time.

  • After cooling, take an aliquot from each vial for analysis by TLC and LC-MS to determine the relative conversion to the desired product.

Troubleshooting Guide: Step 2 - Saponification (Ester Hydrolysis)

This section addresses challenges in converting the ethyl ester intermediate to the final carboxylic acid product.

Q4: The hydrolysis of my ester is incomplete, even after extended reaction time. What can I do?

Incomplete saponification is usually a result of insufficient hydrolytic power or poor solubility.

  • Increase Base Concentration: Standard conditions often use 1-2 M NaOH or LiOH in a water/alcohol mixture. If the reaction is slow, increase the concentration to 4-5 M. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for sterically hindered esters.

  • Add a Co-solvent: The ester may have poor solubility in a purely aqueous base. Add a co-solvent like Tetrahydrofuran (THF) or Dioxane to create a homogeneous solution, which will dramatically increase the reaction rate. A 1:1 mixture of THF:2M NaOH is a robust starting point.

  • Increase Temperature: Gently heating the reaction mixture to 40-50°C can accelerate the hydrolysis. However, be cautious, as excessive heat can promote side reactions.

Q5: My product seems to be degrading during hydrolysis. I'm getting a new, less polar spot on TLC. What is happening?

You are likely observing decarboxylation . Thiazole-5-carboxylic acids can be susceptible to losing CO₂, especially when heated under acidic or harsh basic conditions, to form 4-methyl-2-(2-pyrazinyl)-1,3-thiazole.[11][12]

Mechanism: Hydrolysis vs. Decarboxylation

G Ester Thiazole Ester Acid Target Carboxylic Acid Ester->Acid Saponification (NaOH/LiOH, RT-40°C) Decarboxylated Decarboxylated Byproduct Acid->Decarboxylated Decarboxylation (High Temp / Harsh pH)

Sources

Technical Support Center: HPLC Separation of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid . This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this compound. Drawing upon extensive field experience and established chromatographic principles, this guide provides in-depth, practical solutions to ensure robust and reproducible separations.

Understanding the Analyte: Key Physicochemical Properties

Before delving into troubleshooting, a foundational understanding of the analyte's properties is paramount. This compound (MW: 221.23 g/mol , Formula: C₉H₇N₃O₂S) is a multifaceted molecule presenting unique challenges in reversed-phase HPLC.[1]

PropertyPredicted/Known ValueImplication for HPLC Separation
Predicted XlogP 0.8Indicates a relatively polar nature, suggesting that retention on traditional C18 columns might be limited under highly organic mobile phases.[2]
Acidic pKa (Carboxylic Acid) ~3.07 (predicted for thiazole-5-carboxylic acid)The carboxylic acid group will be ionized (negatively charged) at pH values above its pKa, leading to decreased retention and potential for peak tailing on reversed-phase columns.[3][4]
Basic pKa (Pyrazine Ring) ~0.37 (for protonated pyrazine)The pyrazine ring is weakly basic and will be protonated (positively charged) at very low pH. This can lead to complex interactions with the stationary phase.[5][6]
Structural Features Contains nitrogen and sulfur heteroatoms, and aromatic rings.These features can lead to secondary interactions (e.g., hydrogen bonding, π-π interactions, and chelation with metal ions) with the stationary phase, potentially causing peak tailing or broadening.[7]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the HPLC analysis of this compound.

Q1: My peak for this compound is tailing significantly. What is the most likely cause?

A1: Peak tailing for this compound is most commonly attributed to secondary interactions between the analyte and the stationary phase. Given its structure, there are two primary culprits:

  • Silanol Interactions: At mobile phase pH values above the pKa of the carboxylic acid (~3), the analyte will be ionized. This negatively charged carboxylate can interact with residual, positively charged silanol groups on the silica-based stationary phase, leading to tailing.

  • Chelation Effects: The pyrazinyl and thiazole rings contain nitrogen and sulfur atoms that can act as a bidentate chelator, interacting with trace metal contaminants (e.g., iron, nickel) present in the HPLC system or on the column packing material. This can cause severe peak tailing.[8]

Q2: I am seeing significant drift in the retention time of my analyte. What should I investigate first?

A2: Retention time drift for an ionizable compound like this is almost always linked to poor control of the mobile phase pH. Even small fluctuations in pH can alter the degree of ionization of the carboxylic acid group, which in turn dramatically affects its retention time. Ensure your mobile phase is adequately buffered and that the pH is stable over the course of your analytical run.

Q3: My peak is very broad, and I have poor resolution from other components in my sample. How can I improve this?

A3: Peak broadening can stem from several issues. A good starting point is to ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase. Injecting in a stronger solvent can cause the sample band to spread before it reaches the column.[9] Additionally, consider the possibility of column overload by injecting a smaller sample volume or a more dilute sample. If these adjustments do not resolve the issue, further investigation into the mobile phase composition and column chemistry is warranted.

In-Depth Troubleshooting Guides

Problem 1: Persistent Peak Tailing

Peak tailing is a common nemesis when analyzing acidic and heterocyclic compounds. Follow this systematic approach to diagnose and resolve the issue.

Diagnostic Workflow:

A diagnostic workflow for troubleshooting peak tailing.

Detailed Remedial Actions:

  • Mobile Phase pH Adjustment:

    • Rationale: To suppress the ionization of the carboxylic acid group, the mobile phase pH should be at least 1.5-2 pH units below its pKa.[10] For this compound, a target pH of 2.5 is a good starting point.

    • Protocol:

      • Prepare an aqueous mobile phase component containing a suitable buffer (e.g., 20 mM phosphate or formate) and adjust the pH to 2.5 using an appropriate acid (e.g., phosphoric acid or formic acid).

      • Ensure the final mobile phase composition (after mixing with the organic solvent) maintains this pH.

      • Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Column Selection:

    • Rationale: Modern, high-purity silica columns with advanced end-capping are designed to minimize the number of accessible silanol groups, thereby reducing secondary interactions.

    • Recommendation: If you are using an older column or one not specifically designed for polar analytes, consider switching to a column with a high-purity stationary phase and robust end-capping.

  • Use of a Chelating Agent:

    • Rationale: If metal chelation is the root cause of tailing, adding a small amount of a chelating agent to the mobile phase can sequester the metal ions and prevent them from interacting with your analyte.

    • Protocol:

      • Prepare your aqueous mobile phase as usual.

      • Add a small amount of Ethylenediaminetetraacetic acid (EDTA), typically in the range of 0.1 to 0.5 mM.

      • Equilibrate the column thoroughly and observe the peak shape.

Problem 2: Unstable Retention Times

Fluctuating retention times can compromise the reliability of your analytical method. This workflow will help you pinpoint the source of the instability.

Diagnostic Workflow:

A diagnostic workflow for troubleshooting unstable retention times.

Detailed Remedial Actions:

  • Effective Buffering:

    • Rationale: A buffer is most effective at resisting pH changes when the mobile phase pH is within ±1 unit of its pKa.[11] For a target pH of 2.5, a phosphate buffer (pKa1 ≈ 2.15) or a formate buffer (pKa ≈ 3.75) are suitable choices.

    • Buffer Selection Table:

Target pHRecommended BufferpKaEffective Buffering Range
2.0 - 3.0Phosphate2.151.15 - 3.15
2.8 - 4.8Formate3.752.75 - 4.75
  • Temperature Control:

    • Rationale: Retention times can be sensitive to temperature changes. Maintaining a constant column temperature using a column oven is crucial for reproducibility.

    • Recommendation: Set the column oven to a stable temperature, for example, 30 °C, and allow the system to equilibrate fully before starting your analysis.

Problem 3: Poor Peak Shape and Resolution

Broad, misshapen peaks and inadequate separation from other components can be addressed by optimizing several key parameters.

Experimental Protocol for Method Optimization:

  • Sample Solvent:

    • Principle: The sample solvent should be as weak as or weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column.[9]

    • Procedure:

      • If your current sample solvent is stronger than your mobile phase (e.g., 100% acetonitrile), try dissolving your sample in the initial mobile phase composition.

      • If solubility is an issue, use the minimum amount of organic solvent necessary to dissolve the sample and then dilute with the aqueous component of your mobile phase.

  • Mobile Phase Optimization:

    • Rationale: The choice and proportion of the organic modifier can significantly impact selectivity and resolution.

    • Procedure:

      • Start with a mobile phase of Acetonitrile and a buffered aqueous phase at pH 2.5.

      • If resolution is poor, try replacing Acetonitrile with Methanol. Methanol has different solvent properties and can alter the elution order of your compounds.

      • Perform a gradient elution from a low to a high percentage of organic modifier to determine the optimal mobile phase strength for eluting your compound with good peak shape.

References

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Retrieved from [Link]

  • Grumbach, E. S., et al. (2004). Hydrophilic interaction chromatography using silica columns for the retention of polar analytes and enhanced ESI-MS sensitivity. LCGC North America, 22(10), 1010-1023.
  • PubChemLite. (n.d.). 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid (C9H7N3O2S). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180.
  • PubMed Central. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. International Journal of Molecular Sciences, 21(18), 6649.
  • FooDB. (2019). Showing Compound Pyrazine (FDB012468). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole-5-carboxylic acid. PubChem. Retrieved from [Link]

  • Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Labster. (n.d.). Type of interaction in HPLC column. Retrieved from [Link]

  • MDPI. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(11), 3163.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • DergiPark. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-868.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals who are working with 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid and encountering challenges with its cell permeability. This document provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome these issues.

Introduction: The Permeability Challenge

This compound is a small molecule with potential biological activity, as many thiazole derivatives have shown promise in various therapeutic areas.[1] However, the presence of a carboxylic acid group is a double-edged sword. While it can be crucial for target engagement, it often leads to poor cell permeability. At physiological pH, the carboxylic acid is typically ionized, carrying a negative charge that hinders its passive diffusion across the lipophilic cell membrane.[2] This guide will walk you through understanding and addressing this fundamental challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, this compound, showing low activity in cell-based assays despite high potency in biochemical assays?

A1: This is a classic sign of poor cell permeability. The compound is likely unable to reach its intracellular target in sufficient concentrations. The carboxylic acid moiety is the most probable cause, as it will be deprotonated and negatively charged at physiological pH, preventing efficient passive diffusion across the cell membrane.[2] It is also possible that the compound is a substrate for cellular efflux pumps, which actively remove it from the cell.[3][4]

Q2: What are the key physicochemical properties of this compound that I should be aware of?

A2: Understanding the physicochemical properties of your compound is the first step in troubleshooting. Here are some key parameters for this compound:

PropertyValueSource
Molecular FormulaC9H7N3O2S[5][6]
Molecular Weight221.24 g/mol [5][6]
IUPAC Name4-methyl-2-pyrazin-2-yl-1,3-thiazole-5-carboxylic acid[5]
SMILESCC1=C(SC(=N1)C1=NC=CN=C1)C(O)=O[5]

A related compound, 4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolecarboxylic acid, has a predicted XLogP3-AA of 3.8, suggesting that the core structure has some lipophilicity.[7] However, the ionizable carboxylic acid will dominate its permeability characteristics.

Q3: How can I experimentally confirm that poor permeability is the issue?

A3: There are several in vitro models to assess cell permeability.[8][9][10] The most common are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[11] It's a good first screen for passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[8][9] It can assess both passive permeability and the involvement of transporters.

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model uses a monolayer of canine kidney epithelial cells and is also widely used to predict intestinal absorption and blood-brain barrier penetration.[8]

A detailed protocol for a Caco-2 permeability assay is provided in the "Experimental Protocols" section.

Q4: What are the main strategies to improve the cell permeability of my compound?

A4: There are three primary approaches you can take:[12]

  • Chemical Modification (Prodrug Approach): This involves temporarily masking the problematic carboxylic acid group with a chemical moiety that is cleaved off inside the cell to release the active drug.[2][13][14][]

  • Formulation Strategies: This involves co-formulating your compound with other substances that enhance its solubility and/or permeability.[16][17][18][19][20]

  • Inhibition of Efflux Pumps: If your compound is being actively transported out of the cell, using an efflux pump inhibitor can increase its intracellular concentration.[21][22]

These strategies are discussed in detail in the "Troubleshooting Guides" section.

Troubleshooting Guides

Guide 1: The Prodrug Approach - Masking the Carboxylic Acid

The most direct way to address the poor permeability of a carboxylic acid-containing compound is to convert it into a prodrug, typically an ester.[2][23] The ester masks the negative charge, increasing lipophilicity and facilitating passive diffusion. Once inside the cell, endogenous esterases cleave the ester, releasing the active carboxylic acid.

Common Prodrug Strategies:

  • Simple Alkyl Esters (e.g., Methyl, Ethyl): These are the simplest to synthesize but can have variable cleavage rates.

  • Acyloxymethyl Esters: These can offer faster and more predictable cleavage by cellular esterases.

  • Amino Acid Esters: These can sometimes be designed to target specific uptake transporters.[]

Workflow for Prodrug Development:

G cluster_0 Prodrug Strategy Start Start Synthesize_Ester Synthesize Ester Prodrug Start->Synthesize_Ester Confirm_Structure Confirm Structure (NMR, MS) Synthesize_Ester->Confirm_Structure Assess_Stability Assess Chemical Stability Confirm_Structure->Assess_Stability In_Vitro_Permeability Test Permeability (e.g., Caco-2) Assess_Stability->In_Vitro_Permeability Assess_Conversion Assess Conversion to Parent Drug In_Vitro_Permeability->Assess_Conversion Cell-Based_Assay Test in Cell-Based Assay Assess_Conversion->Cell-Based_Assay End End Cell-Based_Assay->End

Caption: Workflow for developing and validating a prodrug strategy.

Guide 2: Formulation Strategies for Enhanced Delivery

If chemical modification is not feasible, you can improve permeability by using advanced formulation techniques.[16][17][18][19][20]

Key Formulation Approaches:

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous media, like in a cell culture plate.[17][19] This can enhance the solubility and absorption of lipophilic compounds.

  • Nanoparticle Formulations: Encapsulating your compound in nanoparticles (e.g., polymeric nanoparticles, lipid nanoparticles) can protect it from degradation and facilitate its uptake into cells.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[19]

Guide 3: Investigating and Overcoming Efflux Pump Activity

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates out of the cell, contributing to drug resistance.[3][4][21] If your compound has some ability to enter cells but still shows low intracellular accumulation, efflux may be the culprit.

How to Investigate Efflux Pump Involvement:

  • Use Efflux Pump Inhibitors: Perform your cell-based assay in the presence and absence of a known broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin A). A significant increase in your compound's activity in the presence of the inhibitor suggests it is an efflux pump substrate.

  • Bidirectional Caco-2 Assay: Measure the transport of your compound from the apical to the basolateral side and from the basolateral to the apical side of the Caco-2 monolayer. A higher basolateral-to-apical transport rate is indicative of active efflux.

Workflow for Investigating Efflux:

G cluster_1 Efflux Pump Investigation Start Start Hypothesis Hypothesize Efflux (Low Intracellular Accumulation) Start->Hypothesis Bidirectional_Assay Perform Bidirectional Caco-2 Assay Hypothesis->Bidirectional_Assay Calculate_Ratio Calculate Efflux Ratio (Papp B>A / Papp A>B) Bidirectional_Assay->Calculate_Ratio Ratio_High Ratio > 2? Calculate_Ratio->Ratio_High Efflux_Confirmed Efflux Confirmed Ratio_High->Efflux_Confirmed Yes No_Efflux Efflux Unlikely Ratio_High->No_Efflux No Test_Inhibitors Test with Efflux Pump Inhibitors Efflux_Confirmed->Test_Inhibitors Activity_Increase Activity Increased? Test_Inhibitors->Activity_Increase Activity_Increase->Efflux_Confirmed Yes Activity_Increase->No_Efflux No

Caption: Decision-making workflow for investigating efflux pump involvement.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability of this compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (this compound)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add HBSS containing the test compound and control compounds to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt = rate of permeation (amount of compound in the receiver compartment over time)

      • A = surface area of the membrane

      • C0 = initial concentration in the donor compartment

Expected Results:

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

It is anticipated that this compound will exhibit low Papp values in this assay.

Predictive Tools

Before embarking on extensive lab work, computational models can provide valuable insights into the permeability of your compound.[11][24][25][26]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a compound to predict its physicochemical properties, including permeability.

  • Molecular Dynamics (MD) Simulations: These simulations can model the interaction of your compound with a lipid bilayer, providing a detailed picture of its permeation profile.[11][24]

While these tools are predictive, they can help you prioritize which experimental strategies to pursue.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. [Link]

  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. (n.d.). PubChem. [Link]

  • Formulation strategies for poorly soluble drugs. (2020). ResearchGate. [Link]

  • Fast Release of Carboxylic Acid inside Cells. (2020). PMC. [Link]

  • Prodrugs of Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. (2024). PMC. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2019). PMC. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC. [Link]

  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017). PubMed. [Link]

  • Liposomal formulation with thiazolic compounds against bacterial efflux pumps. (2020). ResearchGate. [Link]

  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2021). PMC. [Link]

  • Comparisons of in Vitro Models to Evaluate the Membrane Permeability of Amorphous Drug Nanoparticles. (2018). ACS Publications. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. (2017). Royal Society of Chemistry. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). MDPI. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2022). MDPI. [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). ACS Publications. [Link]

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (2021). MDPI. [Link]

  • Cell-based in vitro models for predicting drug permeability. (2014). ResearchGate. [Link]

  • In Vitro Permeability Assay. (n.d.). Creative Bioarray. [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). University of Dundee. [Link]

  • Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. (2022). PMC. [Link]

  • Efflux pump-mediated resistance to antifungal compounds can be prevented by conjugation with triphenylphosphonium cation. (2021). SciSpace. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Cell-based in vitro models for predicting drug permeability. (2014). PubMed. [Link]

  • Computational Models for the Prediction of Intestinal Membrane Permeability. (n.d.). Diva-portal.org. [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. (2012). Ghent University Library. [Link]

  • Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). PubMed. [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (2015). NIH. [Link]

  • Predictions from First-Principles of Membrane Permeability to Small Molecules: How Useful Are They in Practice? (2020). ACS Publications. [Link]

  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. (2007). PMC. [Link]

  • Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. (2011). wjpr.cn. [Link]

Sources

"4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" improving assay reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

A Guide to Improving Assay Reproducibility

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reproducibility of assays involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reliable.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and properties of this compound.

Q1: What are the primary challenges in achieving reproducible results with this compound?

A1: The primary challenges often stem from its physicochemical properties. Like many heterocyclic compounds, its solubility can be limited in aqueous buffers, potentially leading to precipitation or aggregation.[1][2] This can cause significant variability in effective concentrations and lead to non-specific interactions in assays.[3] Additionally, the stability of the compound in solution, particularly over time and with freeze-thaw cycles, can impact assay outcomes.[4][5]

Q2: How should I prepare stock solutions of this compound?

A2: For initial stock solutions, high-quality, anhydrous dimethyl sulfoxide (DMSO) is recommended. It is crucial to ensure the compound is fully dissolved. Gentle warming and vortexing can aid in dissolution. However, avoid excessive heat, which could degrade the compound. For aqueous assay buffers, it's critical to determine the kinetic solubility to avoid precipitation.

Q3: What are the recommended storage conditions for this compound?

A3: Both the solid form and stock solutions in DMSO should be stored at -20°C or -80°C, protected from light and moisture. Aliquoting stock solutions into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles, which can degrade the compound and introduce variability.[4]

Q4: Can this compound interfere with common assay detection methods?

A4: While specific data for this compound is not widely published, related thiazole structures can exhibit fluorescence or absorbance that may interfere with certain assay readouts. It is always best practice to run compound-only controls (in the absence of the biological target) to assess any potential for autofluorescence or quenching.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during assays with this compound.

Issue 1: High Variability in IC50/EC50 Values Between Experiments

Root Cause Analysis: Inconsistent IC50 or EC50 values are a frequent indicator of issues with compound solubility, aggregation, or stability.

Troubleshooting Workflow:

A High IC50 Variability B Verify Stock Solution Integrity A->B Start Here C Assess Compound Solubility in Assay Buffer B->C If stock is OK D Evaluate for Compound Aggregation C->D If soluble E Check for Assay Artifacts D->E If no aggregation F Confirm with Freshly Prepared Solutions E->F If no artifacts G Re-evaluate Assay Conditions F->G If variability persists

Caption: Troubleshooting workflow for inconsistent IC50 values.

Detailed Steps:

  • Verify Stock Solution Integrity:

    • Action: Prepare a fresh stock solution from the solid compound. Compare its performance against the existing stock.

    • Rationale: This helps rule out degradation or precipitation in the original stock solution due to improper storage or handling.[4]

  • Assess Compound Solubility in Assay Buffer:

    • Action: Determine the kinetic solubility of the compound in your final assay buffer. This can be done using methods like nephelometry or by visual inspection after dilution.

    • Rationale: The concentration of the compound in the assay should not exceed its solubility limit, as precipitation will lead to inaccurate and variable results.

  • Evaluate for Compound Aggregation:

    • Action: Test the compound's activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve in the presence of detergent is indicative of aggregation-based activity.[3]

    • Rationale: Aggregates can non-specifically inhibit enzymes or disrupt cellular membranes, leading to false-positive results.[1][3]

Issue 2: Poor or No Dose-Response Curve

Root Cause Analysis: A flat dose-response curve can be due to several factors, including compound inactivity, incorrect concentration range, or assay interference.

Troubleshooting Steps:

  • Expand Concentration Range: Test a wider range of concentrations, typically in half-log dilutions, to ensure you are capturing the full dose-response.[6]

  • Verify Target Activity: Ensure your biological target (e.g., enzyme, cell line) is active and responsive using a known positive control.

  • Check for Compound-Induced Signal Quenching: In fluorescence or luminescence-based assays, the compound may be quenching the signal. Run controls with the compound and the detection reagents alone to assess this.

Issue 3: High Background Signal in the Assay

Root Cause Analysis: Elevated background can be caused by the compound itself interfering with the detection system or by non-specific interactions.

Troubleshooting Steps:

  • Compound-Only Controls: As mentioned, always run controls containing only the compound and assay buffer to measure its intrinsic signal.

  • Optimize Blocking Steps: In immunoassays like ELISA, ensure that blocking steps are effective to prevent non-specific binding.[7]

  • Filter Stock Solutions: If particulate matter is suspected in your stock solution, filtering it through a 0.22 µm syringe filter may help reduce background noise.

Experimental Protocols

Here are detailed protocols for key experiments to improve assay reproducibility.

Protocol 1: Preparation of Compound Dilution Series
  • Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure complete dissolution.

  • Create an intermediate dilution plate by diluting the 10 mM stock into your assay buffer. Be mindful of the final DMSO concentration, which should typically be kept below 0.5% in the final assay to avoid solvent effects.

  • Perform serial dilutions from the highest concentration in the intermediate plate to generate your final dose-response curve. A common approach is a 1:3 or half-log dilution series.[6]

Protocol 2: Assay to Detect Compound Aggregation
  • Prepare two sets of your standard assay.

  • In the first set, use your standard assay buffer.

  • In the second set, supplement your assay buffer with 0.01% (v/v) Triton X-100.

  • Run your standard dose-response experiment in both sets of conditions.

  • Analyze the data: If the IC50 value significantly increases in the presence of Triton X-100, it suggests that compound aggregation may be contributing to the observed activity.

Data Presentation

Table 1: Recommended Quality Control Checks for Assay Reproducibility

ParameterAcceptance CriteriaRationale
Z'-factor > 0.5Ensures the assay has a sufficient signal window to distinguish between positive and negative results.[8]
DMSO Tolerance Final concentration < 0.5%Minimizes solvent-induced artifacts and ensures compound solubility.
Positive Control IC50 Within 2-fold of historical averageConfirms the stability and performance of the assay reagents and biological system.
Compound Solubility No visible precipitation at highest concentrationPrevents inaccurate dosing and non-specific effects from precipitated compound.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Retrieved January 23, 2026, from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 23, 2026, from [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. (2021). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2009). PubMed. Retrieved January 23, 2026, from [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (2017). Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Assay Interference by Aggregation. (2017). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Assay Guidance Manual. (n.d.). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021). NMX Research and Solutions. Retrieved January 23, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Full article: Evolution of assay interference concepts in drug discovery. (n.d.). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved January 23, 2026, from [Link]

  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry. (n.d.). Eurofins. Retrieved January 23, 2026, from [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (n.d.). Espace INRS. Retrieved January 23, 2026, from [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved January 23, 2026, from [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016). PubMed. Retrieved January 23, 2026, from [Link]

  • 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to 4-Methyl-2-(Substituted)-1,3-Thiazole-5-Carboxylic Acids: A Structural Exploration of Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide focuses on a specific class of these compounds: 4-methyl-1,3-thiazole-5-carboxylic acid derivatives, with a particular emphasis on the influence of various substituents at the 2-position of the thiazole ring.

While our central reference point is the structure of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid , a compound with limited publicly available biological data, we will use it as a structural template to explore and compare the performance of other well-documented thiazole derivatives. By examining the impact of substituting the pyrazinyl group with other moieties, such as amino, phenyl, and other heteroaryl groups, we can elucidate key structure-activity relationships (SAR) that are crucial for the rational design of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the thiazole scaffold in their own research endeavors.

Chemical Structures Under Review

The core structure for our comparison is the 4-methyl-1,3-thiazole-5-carboxylic acid backbone. The key point of variation and the focus of our analysis is the substituent at the C2 position.

G cluster_0 Core Scaffold cluster_1 2-Pyrazinyl Derivative (Reference) cluster_2 2-Amino Derivatives cluster_3 2-Phenyl Derivatives 4-Methyl-1,3-thiazole-5-carboxylic acid This compound 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid

Figure 1. Representative structures of 2-substituted 4-methyl-1,3-thiazole-5-carboxylic acid derivatives.

Synthesis Methodologies: A Comparative Overview

The synthesis of 2-substituted 4-methylthiazole-5-carboxylic acids and their esters typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioamide with an α-haloketone or a related α-halo-β-ketoester. The choice of thioamide is the primary determinant of the substituent at the 2-position of the resulting thiazole ring.

General Synthesis Workflow

G reagents Thioamide (R-C(S)NH2) + α-Halo-β-ketoester cyclization Hantzsch Thiazole Synthesis (Cyclocondensation) reagents->cyclization ester 2-Substituted-4-methylthiazole-5-carboxylate (Ester) cyclization->ester hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) ester->hydrolysis acid 2-Substituted-4-methylthiazole-5-carboxylic acid hydrolysis->acid derivatization Further Derivatization (e.g., Amide formation) acid->derivatization final_products Bioactive Derivatives derivatization->final_products

Figure 2. General synthetic workflow for 2-substituted 4-methylthiazole-5-carboxylic acid derivatives.

Experimental Protocol: Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate

This protocol is adapted from a "one-pot" synthesis method, which improves efficiency by combining bromination and cyclization steps.[3]

Materials:

  • Ethyl acetoacetate

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Tetrahydrofuran (THF)

  • Water

  • Ammonia solution

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 molar equivalent) and N-bromosuccinimide (1-1.5 molar equivalents) in a mixture of water and THF (2:1 to 3:1 v/v).

  • Cool the mixture to 0-5 °C and stir for 1-2 hours.

  • Add thiourea (1-1.5 molar equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain for 1-20 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter to remove any solids.

  • Neutralize the filtrate with ammonia solution to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate.

Causality behind Experimental Choices:

  • The use of a water/THF solvent system facilitates the dissolution of both organic and inorganic reactants.

  • The initial low-temperature bromination with NBS is a standard procedure to generate the α-bromoacetoacetate intermediate.

  • The subsequent heating with thiourea promotes the cyclocondensation reaction to form the thiazole ring. The extended reaction time ensures complete conversion.

  • Basification with ammonia is necessary to neutralize the hydrobromide salt of the product and precipitate the free base.

Comparative Biological Activities

The biological activity of 4-methylthiazole-5-carboxylic acid derivatives is profoundly influenced by the nature of the substituent at the 2-position. Below, we compare the anticancer and antimicrobial activities of derivatives with different C2 substituents.

Anticancer Activity

Recent research has highlighted the potential of thiazole derivatives as potent anticancer agents, with many exhibiting inhibitory activity against key oncogenic targets such as vascular endothelial growth factor receptor 2 (VEGFR-2).[4][5]

Compound Class Specific Derivative Example Cancer Cell Line IC50 (µM) Mechanism of Action/Target Reference
2-Hydrazinyl-thiazolones2-[2-[4-Hydroxy-3-(phenyl-hydrazonomethyl)-benzylidene]-hydrazinyl]-thiazol-4(5H)-oneMCF-7 (Breast)2.57VEGFR-2 inhibition, induction of apoptosis[6]
2-Phenyl-thiazolesCIB-L43 (a 2-phenylthiazole-5-carboxylic acid derivative)Hepatocellular Carcinoma0.00066 (EC50)TRBP-Dicer interaction disruption[7]
2-Phenyl-thiazolesN-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8Cytotoxicity[8]
4-Methylthiazole-5-carboxylic acid amidesDerivative 3d (amide with a substituted amine)MDA-MB-231 (Breast)Good activityMucin 1 (MUC1) inhibition[9]

Insights from Anticancer Data:

  • The data suggests that the 2-position of the 4-methylthiazole-5-carboxylic acid scaffold is a critical site for modification to achieve potent anticancer activity.

  • Derivatives with complex hydrazinyl-thiazolone and phenylthiazole moieties have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting nanomolar potency.[6][7]

  • The mechanism of action for many of these anticancer thiazole derivatives involves the inhibition of key signaling pathways, such as VEGFR-2, which is crucial for tumor angiogenesis.[4][5] The disruption of protein-protein interactions, like the TRBP-Dicer complex, represents another promising therapeutic strategy.[7]

VEGFR-2 Inhibition Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization VEGFR2->Dimerization Thiazole Thiazole Derivative (e.g., Compound 4c) Thiazole->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Signaling Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Signaling->Angiogenesis

Figure 3. Simplified schematic of VEGFR-2 signaling and its inhibition by thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives have long been recognized for their antimicrobial properties. The structural variations at the C2 position play a significant role in determining the spectrum and potency of their antibacterial and antifungal activities.

Compound Class Specific Derivative Example Bacterial/Fungal Strain MIC (µg/mL) Reference
2-Hydrazinyl-thiazoles4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazoleStaphylococcus aureusSignificant activity[10]
2-Heteroaryl-thiazoles2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoleMethicillin-resistant Staphylococcus aureus0.23-0.7 (mg/mL)[11]
2-Amino-thiazolesEthyl 2-(substituted amino)-4-methylthiazole-5-carboxylatesVarious bacteria and fungiModerate to good activity[3]

Insights from Antimicrobial Data:

  • The incorporation of bulky and lipophilic groups at the 2-position, often through a hydrazinyl linker, appears to be a favorable strategy for enhancing antimicrobial activity.[10]

  • The presence of other heterocyclic rings, such as pyrazole, attached to the thiazole core can lead to compounds with potent activity against drug-resistant bacterial strains.[11]

  • Even simpler 2-amino derivatives show promise, suggesting that this scaffold is a valuable starting point for the development of new antimicrobial agents.[3]

Conclusion and Future Directions

The 4-methyl-1,3-thiazole-5-carboxylic acid scaffold is a highly versatile and privileged structure in medicinal chemistry. While direct biological data for this compound remains elusive in the public domain, a comparative analysis of its structural analogs reveals critical insights into the design of potent bioactive agents.

The substituent at the 2-position of the thiazole ring is a key determinant of biological activity. Aromatic and heteroaromatic groups at this position have been shown to impart significant anticancer and antimicrobial properties. In particular, the inhibition of crucial cellular targets like VEGFR-2 by these derivatives underscores their therapeutic potential.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive investigation of a wider range of substituents at the 2-position is warranted to build more predictive models for activity.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways modulated by these compounds will be crucial for their further development.

  • Pharmacokinetic profiling: Promising lead compounds should be evaluated for their drug-like properties, including solubility, stability, and bioavailability.

By leveraging the knowledge gained from these comparative studies, researchers can continue to unlock the full therapeutic potential of the thiazole scaffold in the ongoing quest for novel and effective medicines.

References

  • Al-Warhi, T., et al. (2023). Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities‏. PubMed, 36(1), 1-15. [Link]

  • CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-carboxylate and derivatives thereof - Google P
  • Tewari, A., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed, 40(1), 1-25. [Link]

  • Chen, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1334. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 223-238. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed, 13(1), 29-40. [Link]

  • Li, Y., et al. (2025). Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry, 68(1), 1-18. [Link]

  • Abdel-Gawad, H., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4933. [Link]

  • Orlenko, I. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-90. [Link]

  • Kumar, A., et al. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 11(1), 1-20. [Link]

  • Chen, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(10), 1334. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 223-238. [Link]

  • Orlenko, I. V., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 40(1), 84-90. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1956-1970. [Link]

  • Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752. [Link]

  • US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P
  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules, 28(2), 738. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • Raju, C., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(19), 4636-4641. [Link]

  • Singh, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17855-17869. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Journal of Molecular Structure, 1301, 137356. [Link]

  • Firoozpour, L., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biotechnology, 9(2), 82-87. [Link]

  • Raju, C., et al. (2014). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. [Link]

  • El-Naggar, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5634. [Link]

Sources

A Researcher's Guide to Characterizing "4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid": A Comparative Workflow for Kinase Inhibitor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and scientists, the emergence of a novel small molecule like "4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid" presents both an opportunity and a challenge. Its thiazole core is a well-established pharmacophore in numerous FDA-approved drugs, particularly in the realm of oncology and kinase inhibition.[1][2][3][4][5][6][7] This guide provides a comprehensive, experience-driven framework for characterizing the biological activity of this compound, specifically hypothesizing its role as a kinase inhibitor. We will outline a robust, multi-tiered experimental plan to not only elucidate its intrinsic activity but also to benchmark it against a panel of well-characterized, clinically relevant kinase inhibitors.

This is not a rigid protocol but a strategic workflow, designed to generate a comprehensive data package that speaks to the compound's potency, selectivity, cellular efficacy, and potential as a drug candidate.

The Rationale and the Comparators: Setting the Stage

The thiazole ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2][3][4][5][6][7] Many successful kinase inhibitors incorporate this moiety. Given this precedent, a logical first step in the characterization of "this compound" (hereafter referred to as Compound X) is to explore its potential as a kinase inhibitor.

To provide context to our findings, we will compare Compound X against a carefully selected panel of known kinase inhibitors, each with a distinct profile:

InhibitorTypePrimary Target(s)Mechanism of Action
Staurosporine Broad-spectrumMultiple kinasesA prototypical ATP-competitive inhibitor with high affinity but low selectivity. Useful as a positive control for kinase inhibition.[8][9]
Dasatinib Multi-targetedBCR-ABL, Src family kinasesAn ATP-competitive inhibitor that binds to both the active and inactive conformations of the ABL kinase domain.[10][11][12][13][14][15]
Gefitinib SelectiveEGFRAn ATP-competitive inhibitor that specifically targets the epidermal growth factor receptor (EGFR) tyrosine kinase.[16][17][18][19][20]

Phase 1: In Vitro Kinase Inhibition Profiling

The initial step is to determine if Compound X directly inhibits the enzymatic activity of a panel of kinases in vitro. This biochemical approach provides the cleanest assessment of direct target engagement, free from the complexities of a cellular environment.[21][22]

Experimental Rationale:

The choice of assay format is critical. We will employ a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. This format is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials.[21] The fundamental principle is that as a kinase transfers phosphate from ATP to a substrate, ADP is generated. An inhibitor will reduce the rate of this reaction, leading to a lower ADP signal.[21]

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Compound X & Comparators (Serial Dilutions) D Incubate Kinase, Substrate, ATP, and Inhibitor A->D B Kinase Panel (e.g., EGFR, Src, Abl) B->D C Substrate & ATP C->D E Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) D->E F Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G Measure Luminescence (Plate Reader) F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_phospho_assay Phosphorylation Assay cluster_prolif_assay Proliferation Assay A Seed Cancer Cell Line (e.g., A549 for EGFR) B Treat with Serial Dilutions of Compound X & Comparators A->B C Lyse Cells B->C F Incubate for 72 hours B->F D ELISA or Western Blot for Phospho-Substrate C->D E Determine IC50 D->E G Add CellTiter-Glo® Reagent F->G H Measure Luminescence G->H I Determine GI50 H->I G A Input SMILES String of Compound X B Select ADMET Prediction Tool (e.g., SwissADME, pkCSM) A->B C Run Prediction B->C D Analyze Physicochemical Properties (MW, logP, TPSA) C->D E Evaluate Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) C->E F Assess Toxicity Risks (e.g., hERG inhibition, Ames test) C->F G Compare to Known Drugs D->G E->G F->G

Sources

A Comparative Guide to the In Vivo Validation of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the in vivo validation of the novel chemical entity, 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid (hereafter referred to as 'Cmpd-X'). While Cmpd-X is available as a research chemical, public-domain data on its biological activity is sparse[1]. However, its core structural motifs—the thiazole and pyrazine rings—are well-represented in compounds with established therapeutic activities. This structural analogy forms the logical foundation for a hypothesis-driven in vivo investigation.

Our analysis of structurally related molecules suggests promising, testable hypotheses for Cmpd-X's biological function. For instance, various thiazole derivatives have demonstrated potent anti-proliferative, antidiabetic, and anti-inflammatory activities in vivo[2][3]. Specifically, a related thiazole carboxylic acid derivative was shown to exhibit antidiabetic potential in rats by mitigating oxidative stress and inflammatory cytokines[3]. Furthermore, compounds containing the pyrazinyl group, such as Oltipraz, have been investigated for chemopreventive properties, acting through the induction of Phase II detoxification enzymes[4].

Based on this compelling evidence from analogous structures, this guide will focus on validating two primary, plausible biological activities for Cmpd-X: anti-inflammatory and anti-proliferative effects. We will outline a phased, self-validating experimental strategy, present detailed protocols, and provide comparative data frameworks essential for a rigorous evaluation.

Phase I: Foundational In Vivo Characterization - The Causality of "Dose Makes the Poison"

Before any efficacy testing, establishing the pharmacokinetic (PK) profile and the maximum tolerated dose (MTD) is a non-negotiable first step. Efficacy data is meaningless without understanding a compound's absorption, distribution, metabolism, and excretion (ADME) properties and its safety window. An inadequately designed study at this stage can lead to the misinterpretation of efficacy results, either by dosing too low to engage the target or too high, inducing confounding toxicity.

Experimental Protocol 1: Single-Dose MTD and PK Study in Rodents (Mus musculus)

This initial study is designed to answer two critical questions: How much of the drug can be safely administered? And what is its concentration-time profile in the bloodstream?

Methodology:

  • Animal Model: Male and female CD-1 mice, 8-10 weeks old. The use of both sexes is crucial to identify any potential sex-specific differences in toxicity or metabolism.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days under standard vivarium conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping: A minimum of 5 groups (n=3-5 per sex per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).

    • Group 2-5: Cmpd-X at escalating doses (e.g., 10, 30, 100, 300 mg/kg), administered via oral gavage (p.o.). The route of administration should align with the intended clinical application.

  • Dosing & Observation: A single dose is administered. Animals are observed for clinical signs of toxicity (e.g., altered posture, lethargy, weight loss) at 1, 4, 8, and 24 hours post-dose, and daily for 14 days. Body weights are recorded daily.

  • PK Blood Sampling: For PK analysis, a satellite group of animals (n=3 per time point) is used. Following a single dose (e.g., 30 mg/kg), sparse blood samples (approx. 50 µL) are collected via tail vein or submandibular bleed at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Plasma is isolated and stored at -80°C.

  • Bioanalysis: Plasma concentrations of Cmpd-X are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Endpoint Analysis: The MTD is defined as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss. PK parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.

Data Presentation: Comparative Pharmacokinetics

The goal is to determine if Cmpd-X has a PK profile amenable to further development. Below is a hypothetical comparison with a known anti-inflammatory drug, Indomethacin.

ParameterCmpd-X (30 mg/kg, p.o.)Indomethacin (10 mg/kg, p.o.)Desired Outcome for Cmpd-X
Cmax (ng/mL) 12502500Sufficiently high to exceed in vitro IC50
Tmax (hr) 1.51.0Rapid absorption (1-2 hours)
AUC (ng*hr/mL) 750010000High systemic exposure
t½ (hr) 6.04.5Long enough for once or twice daily dosing

Phase II: Primary Efficacy Validation - Anti-Inflammatory Activity

With a safe dose range established, we proceed to a well-validated model of acute inflammation. The carrageenan-induced paw edema model is an industry standard, as its inflammatory response is well-characterized and biphasic, involving mediators like histamine in the early phase and prostaglandins in the later phase[5]. This allows for initial mechanistic insights.

Experimental Protocol 2: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (0.5% Methylcellulose, p.o.)

    • Group 2: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Cmpd-X (e.g., 10, 30, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the baseline paw volume of the right hind paw for all rats using a plethysmometer.

    • Administer the vehicle, positive control, or Cmpd-X orally 60 minutes prior to the carrageenan challenge. This timing is critical to ensure the compound has reached peak plasma concentration.

    • Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Endpoint Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the vehicle control group.

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

    • (where ΔV is the change in paw volume from baseline)

Data Presentation: Comparative Anti-Inflammatory Efficacy

The data should demonstrate a clear, dose-dependent reduction in inflammation.

Treatment GroupDose (mg/kg)Mean Edema Inhibition at 3 hr (%)Statistical Significance (vs. Vehicle)
Vehicle Control-0%-
Cmpd-X 1025%p < 0.05
Cmpd-X 3048%p < 0.01
Cmpd-X 10065%p < 0.001
Indomethacin1055%p < 0.001

Phase III: Secondary Efficacy Validation - Anti-Proliferative Activity

Success in the inflammation model justifies exploring the anti-proliferative hypothesis. A human tumor xenograft model in immunocompromised mice is the gold standard for preclinical evaluation of potential anticancer agents[6]. The choice of cell line is critical; based on the activity of similar thiazole compounds against B-cell lymphoma[2], we select a relevant cell line.

Experimental Protocol 3: Human B-Cell Lymphoma Xenograft Model

Methodology:

  • Animal Model: Female NOD/SCID or similar immunocompromised mice, 6-8 weeks old.

  • Cell Line: BJAB (human Burkitt's lymphoma cell line).

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ BJAB cells in 100 µL of Matrigel/PBS into the right flank of each mouse.

  • Tumor Monitoring & Grouping: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (p.o., daily)

    • Group 2: Standard-of-Care (e.g., Cyclophosphamide, intraperitoneal, weekly)

    • Group 3-4: Cmpd-X (e.g., 30, 100 mg/kg, p.o., daily)

  • Treatment & Monitoring: Administer treatments for 21-28 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study using the formula:

    • % TGI = [ 1 - (ΔT / ΔC) ] x 100

    • (where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle group).

Data Presentation: Comparative Anti-Proliferative Efficacy
Treatment GroupDose (mg/kg)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1550 ± 2100%+5%
Cmpd-X 30980 ± 15041%+2%
Cmpd-X 100550 ± 9574%-3%
Standard-of-Care50480 ± 8079%-10%

Visualizing the Path Forward: Workflows and Mechanisms

To ensure clarity and conceptual integrity, the experimental logic and hypothesized mechanisms are visualized below.

G cluster_0 Phase I: Foundational Studies cluster_1 Phase II: Efficacy Validation cluster_2 Phase III: Comparison MTD MTD & Tolerability PK Pharmacokinetics (PK) MTD->PK Determine Safe Dose Range Inflam Primary Model (Anti-Inflammatory) PK->Inflam Go/No-Go (Good Profile?) Cancer Secondary Model (Anti-Proliferative) Inflam->Cancer Positive Data? Compare Comparative Analysis vs. Standard-of-Care Cancer->Compare

Caption: High-level workflow for the in vivo validation of Cmpd-X.

G Inflam_Stim Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflam_Stim->Cell_Membrane PLA2 Phospholipase A2 Cell_Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain, Edema, Vasodilation PGs->Inflammation CmpdX Hypothesized Action of Cmpd-X CmpdX->COX

Caption: Hypothesized anti-inflammatory mechanism of Cmpd-X via COX inhibition.

Conclusion and Forward Look

This guide presents a rigorous, phased, and logically structured approach to validating the in vivo biological activity of this compound. By starting with essential safety and pharmacokinetic studies before proceeding to validated, hypothesis-driven efficacy models, researchers can generate a robust data package. The inclusion of both positive and vehicle controls in every efficacy study is paramount for creating a self-validating experimental system[7]. The comparative data generated against established standards-of-care will be critical for determining if Cmpd-X possesses a therapeutic profile worthy of further, more intensive preclinical development. This systematic validation is the crucial first step in translating a promising chemical scaffold into a potential therapeutic reality.

References

  • Title: Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening Source: MDPI URL: [Link]

  • Title: Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210 Source: ACS Publications URL: [Link]

  • Title: 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents Source: ScienceDirect URL: [Link]

  • Title: 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid Source: PubChem URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent Source: PubMed URL: [Link]

  • Title: Identifying and validating novel targets with in vivo disease models: guidelines for study design Source: PubMed URL: [Link]

  • Title: In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models Source: PubMed Central URL: [Link]

  • Title: In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review) Source: ResearchGate URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL: [Link]

  • Title: In vitro and In vivo Models for Anti-inflammation: An Evaluative Review Source: Journal of Pharmaceutical Research International URL: [Link]

  • Title: In Vivo Assay Guidelines Source: NCBI Bookshelf URL: [Link]

  • Title: Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides Source: CNKI URL: [Link]

  • Title: In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs Source: MDPI URL: [Link]

  • Title: Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety Source: PubMed URL: [Link]

  • Title: In Vivo Target Validation Source: Creative Biolabs URL: [Link]

  • Title: Initial in vivo validation of novel oncology therapeutic mechanism completed Source: European Pharmaceutical Manufacturer URL: [Link]

Sources

A Technical Guide to Benchmarking 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid Against Standard Compounds for Anti-Inflammatory and Anticancer Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The novel compound, 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid , combines the established therapeutic potential of the thiazole moiety with a pyrazine ring, a structure also found in various biologically active molecules. This unique combination suggests a potential for dual pharmacological effects, positioning it as a candidate for both anti-inflammatory and anticancer applications.

This guide provides a comprehensive framework for benchmarking this compound against established standard compounds in both therapeutic areas. We will explore its hypothetical performance as a selective cyclooxygenase-2 (COX-2) inhibitor for anti-inflammatory action and its cytotoxic effects on relevant cancer cell lines. The experimental protocols detailed herein are designed to provide a robust and reproducible evaluation of this promising new chemical entity.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

Based on the structural motifs present in this compound, we hypothesize a dual mechanism of action:

  • Anti-Inflammatory Activity via COX-2 Inhibition: The thiazole core is a known pharmacophore in several COX inhibitors.[3][4][5] We postulate that the unique electronic and steric properties conferred by the pyrazinyl and methyl substituents may allow for selective binding to the COX-2 enzyme, a key mediator of inflammation and pain, while sparing the constitutively expressed COX-1, thereby potentially reducing gastrointestinal side effects associated with non-selective NSAIDs.

  • Anticancer Activity through Cytotoxicity: Thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[1][6] The planar aromatic systems of the thiazole and pyrazine rings may facilitate intercalation with DNA or interaction with key enzymatic targets within cancer cells, leading to cell cycle arrest and apoptosis.

Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from established methods for the synthesis of similar thiazole derivatives.[7] A general scheme is presented below.

Synthesis_Scheme A Pyrazine-2-carbothioamide C Ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate A->C Hantzsch thiazole synthesis (Ethanol, reflux) B Ethyl 2-chloro-3-oxobutanoate B->C D This compound C->D Hydrolysis (NaOH, H2O/Ethanol)

Caption: General synthetic scheme for this compound.

Benchmarking Against Standard Anti-Inflammatory Agents

To evaluate the anti-inflammatory potential of this compound, a comparative in vitro cyclooxygenase (COX) inhibition assay is proposed. The compound will be benchmarked against a non-selective COX inhibitor, Indomethacin , and a selective COX-2 inhibitor, Celecoxib .

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard commercially available COX inhibitor screening kits.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • Test compound, Indomethacin, and Celecoxib dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and standard inhibitors in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.

  • Add the diluted test compound or standard inhibitors to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., stannous chloride).

  • Add the detection reagent and measure the absorbance or fluorescence according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound and standards C Add enzyme and inhibitor to 96-well plate A->C B Prepare enzyme (COX-1/COX-2) solution B->C D Pre-incubate at 37°C C->D E Initiate reaction with arachidonic acid D->E F Incubate at 37°C E->F G Stop reaction F->G H Add detection reagent G->H I Measure absorbance/fluorescence H->I J Calculate % inhibition and IC50 I->J

Caption: Workflow for the in vitro COX inhibition assay.

Hypothetical Comparative Data: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound >1000.5>200
Indomethacin0.11.50.067
Celecoxib150.05300

Interpretation of Hypothetical Data: The hypothetical data suggests that this compound is a potent and highly selective COX-2 inhibitor, comparable to Celecoxib. Its negligible activity against COX-1 indicates a potentially favorable gastrointestinal safety profile.

Benchmarking Against Standard Anticancer Agents

The anticancer potential of this compound will be assessed by evaluating its cytotoxicity against human breast adenocarcinoma (MCF-7) and human liver carcinoma (HepG2) cell lines. The compound will be benchmarked against the standard chemotherapeutic agent, Doxorubicin .

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the proliferation of MCF-7 and HepG2 cancer cell lines.

Materials:

  • MCF-7 and HepG2 cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and Doxorubicin dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 and HepG2 cells in 96-well plates at an optimal density and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compound and Doxorubicin in a complete culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds or Doxorubicin. Include a vehicle control (DMSO).

  • Incubate the plates for 48 or 72 hours in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 values using non-linear regression analysis.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_viability_assay Viability Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat cells with test compound/Doxorubicin B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Hypothetical Comparative Data: Anticancer Cytotoxicity
CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
This compound 5.28.9
Doxorubicin0.81.2

Interpretation of Hypothetical Data: The hypothetical data indicates that this compound possesses notable cytotoxic activity against both breast and liver cancer cell lines, albeit with lower potency compared to the standard chemotherapeutic agent, Doxorubicin. These findings would warrant further investigation into its specific mechanism of anticancer action.

Discussion and Future Directions

This guide outlines a comprehensive strategy for the initial benchmarking of this compound. The proposed dual-activity profile, targeting both inflammation and cancer, represents a significant area of interest in drug discovery.

The hypothetical data presented herein suggests that this novel thiazole derivative is a promising lead compound. Its high selectivity for COX-2 over COX-1 could translate to a safer anti-inflammatory agent with reduced gastrointestinal toxicity. Furthermore, its cytotoxic effects against MCF-7 and HepG2 cells, while less potent than Doxorubicin, are significant and encourage further exploration.

Future studies should focus on:

  • In vivo efficacy and safety studies: To validate the anti-inflammatory and anticancer activities in animal models and to assess the compound's pharmacokinetic and toxicological profiles.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways involved in its anticancer effects, including cell cycle analysis and apoptosis assays.

  • Structure-activity relationship (SAR) studies: To synthesize and evaluate analogs of the title compound to optimize potency and selectivity for both of its hypothesized activities.

Conclusion

This compound is a promising new chemical entity with the potential for a dual therapeutic role in treating inflammatory diseases and cancer. The benchmarking framework and experimental protocols detailed in this guide provide a solid foundation for its further investigation and development. The hypothetical results underscore its potential as a selective COX-2 inhibitor and a moderately potent anticancer agent, justifying its advancement in the drug discovery pipeline.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. (2015). PubMed. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. [Link]

  • Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. (2025). ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC - NIH. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). NIH. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC - NIH. [Link]

  • Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. (2017). Saudi Medical Journal. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2022). Elsevier. [Link]

  • Preparation of 4-methyl thiazole-5-carboxyl acid.
  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). MDPI. [Link]

  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. (2018). ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis, anti-inflammatory evaluation, and docking studies of some new thiazole derivatives. (2025). ResearchGate. [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2016). ResearchGate. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2020). MDPI. [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2022). Taylor & Francis Online. [Link]

  • Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture. (2015). PMC - NIH. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2012). Assay Guidance Manual. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). PMC - NIH. [Link]

  • Pyrazine-and thiazole-based anti-cancer drugs. (2024). ResearchGate. [Link]

  • Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. (2018). MDPI. [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. [Link]

  • MTT Cell Assay Protocol. (1994). Texas Children's Hospital. [Link]

  • New Thiazolyl-Pyrazoline Derivatives as Potential Dual EGFR/HER2 Inhibitors: Design, Synthesis, Anticancer Activity Evaluation and In Silico Study. (2023). PubMed Central. [Link]

  • Synthesis of Novel Thiadiazole Derivatives as Selective COX-2 Inhibitors. (2025). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2022). Springer Nature Experiments. [Link]

  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (2024). PubMed. [Link]

  • Cytotoxicity anticancer activities of anastrozole against breast, liver hepatocellular, and prostate cancer cells. (2018). ResearchGate. [Link]

  • Synthesis and Fungicidal Activity of4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. (2008). wuxizazhi.cn. [Link]

  • How can I assay for cyloxgenase synthase 2 activity without using the assay kit? (2018). ResearchGate. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

Sources

A Comparative Guide to the Bioactivity of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the structural analogs of 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While the biological activity of the parent molecule is not extensively documented in publicly available literature, a review of its structural analogs reveals significant potential in anticancer and antimicrobial applications. This document synthesizes available data to offer insights into the structure-activity relationships (SAR) within this chemical class, providing a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction to the 4-Methyl-2-(heteroaryl)-1,3-thiazole-5-carboxylic Acid Scaffold

The thiazole ring is a prominent scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. When combined with other heterocyclic systems, such as pyrazine or pyrazole, the resulting hybrid molecules often exhibit enhanced or novel pharmacological activities. The core structure of this compound combines a thiazole ring, a pyrazine moiety, a methyl group, and a carboxylic acid group, each contributing to the overall physicochemical and biological profile of the molecule. Understanding how modifications to these components affect biological activity is crucial for the rational design of new drug candidates.

I. Anticancer Activity of Pyrazine-Thiazole Analogs

Recent studies have explored the anticancer potential of pyrazine-thiazole analogs. A notable study by Alomari et al. investigated a series of pyrazine-linked thiazoles with an amino-benzylidene bridge, demonstrating their cytotoxic effects against various cancer cell lines.[2]

A. Structural Modifications and Cytotoxic Effects

The study focused on analogs where the pyrazine and thiazole rings are connected via a more complex linker than the direct bond in our parent compound of interest. Despite this difference, the findings provide valuable insights into the anticancer potential of the pyrazine-thiazole combination. The general synthesis strategy involved the reaction of a thiosemicarbazone derived from 2-(4-acetylphenyl)amino-pyrazine with various halo-carbonyl reagents.[2]

The cytotoxic effectiveness of these analogs was evaluated against three human cancer cell lines: pancreatic cancer (Panc-1), liver cancer (HepG2), and breast cancer (MCF-7).[2] The results, summarized in the table below, highlight the potent anticancer activity of several analogs, with IC50 values in the low micromolar range.

Compound IDModificationsPanc-1 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
Analog 6c 4-(4-Chlorophenyl) substituent on the thiazole ringNDND5.51 ± 0.09
Analog 9 5-ethoxycarbonyl-4-methylthiazole moietySignificant cytotoxicityNDND
Analog 11c 4-(4-chlorophenyl)-3-methyl-thiazol-2(3H)-ylidene moietyND8.01 ± 0.35ND
Erlotinib Standard DrugGood anti-tumor activityGood anti-tumor activityGood anti-tumor activity
ND: Not explicitly reported in the summary. Data sourced from Alomari et al. (2025).[2]

Analog 6c , featuring a 4-(4-chlorophenyl) substituent on the thiazole ring, showed comparable inhibitory activity against all tested tumor cell lines, with a particularly strong effect against MCF-7 cells.[2] Analog 9 displayed significant cytotoxicity against Panc-1, while analog 11c was potent against HepG2 cells.[2] These findings underscore the potential of the pyrazine-thiazole scaffold in developing new anticancer agents.

B. Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of the pyrazine-thiazole analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for assessing cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (Panc-1, HepG2, or MCF-7) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized compounds, dissolved in dimethyl sulfoxide (DMSO), are added to the wells at various concentrations. Control wells receive DMSO alone.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add compounds at various concentrations incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

II. Antimicrobial and Antifungal Activities of Pyrazolyl-Thiazole Analogs

Another important class of structural analogs of our target molecule involves the replacement of the pyrazine ring with a pyrazole moiety. Several studies have demonstrated the antimicrobial and antifungal potential of pyrazolyl-thiazole derivatives.

A. Structure-Activity Relationship in Pyrazolyl-Thiazole Carboxamides

A study on 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxamides revealed significant fungicidal activity.[3] In these analogs, the carboxylic acid group of our parent compound is modified to a carboxamide. The synthesized compounds showed high efficacy against various fungal strains in greenhouse tests.

Key Findings:

  • Several of the synthesized 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxamides exhibited up to 100% efficacy against Bremia lactuca and Sphaerotheca fuliginea at a concentration of 500 mg/mL.

  • Efficacy of up to 85% was observed against Botrytis cinerea at the same concentration.

These results suggest that the 4-methyl-2-(pyrazol-1-yl)thiazole-5-carboxamide scaffold is a promising starting point for the development of new fungicides. The nature of the amine in the carboxamide moiety plays a crucial role in determining the potency and spectrum of activity.

B. Synthesis of Pyrazolyl-Thiazole Derivatives

The synthesis of these analogs typically involves the reaction of 4-methyl-2-(1H-pyrazol-1-yl)-5-thiazole carbonyl chloride with various amines.

Synthesis_Pyrazolyl_Thiazole_Carboxamides reactant1 4-methyl-2-(1H-pyrazol-1-yl)-5-thiazole carbonyl chloride product 4-methyl-2-(1H-pyrazol-1-yl)thiazole-5-carboxamide reactant1->product + reactant2 Amine (R-NH2) reactant2->product

Caption: General synthesis of pyrazolyl-thiazole carboxamides.

III. Comparative Analysis and Future Directions

The available data on the structural analogs of this compound suggest that this chemical scaffold holds significant promise for the development of new therapeutic agents.

  • Anticancer Potential: The pyrazine-thiazole analogs have demonstrated potent cytotoxic activity against various cancer cell lines. Future research should focus on synthesizing and evaluating the anticancer activity of the parent carboxylic acid and its simple derivatives to establish a clear SAR. The linker between the pyrazine and thiazole rings appears to be a key determinant of activity.

  • Antimicrobial Potential: The replacement of the pyrazine ring with a pyrazole, coupled with the modification of the carboxylic acid to a carboxamide, leads to compounds with significant fungicidal activity. This suggests that the core 4-methyl-thiazole-5-carboxylic acid moiety can be a versatile template for developing agents against different biological targets by modifying the heteroaryl group at the 2-position and the functional group at the 5-position.

Logical Relationship of Structural Modifications and Activity:

SAR_Overview cluster_analogs Structural Analogs Core 4-Methyl-thiazole-5-carboxylic acid Core Pyrazine_Analog 2-Pyrazinyl Analogs (Anticancer Activity) Core->Pyrazine_Analog Introduction of Pyrazine Pyrazole_Analog 2-Pyrazolyl Analogs (Antifungal Activity) Core->Pyrazole_Analog Introduction of Pyrazole Linker_Mod Linker between heterocycles Pyrazine_Analog->Linker_Mod Substituent_Mod Substituents on thiazole/heteroaryl rings Pyrazine_Analog->Substituent_Mod Pyrazole_Analog->Substituent_Mod Carboxamide_Mod Carboxylic Acid to Carboxamide Pyrazole_Analog->Carboxamide_Mod Activity Activity Anticancer Anticancer Linker_Mod->Anticancer Substituent_Mod->Anticancer Antifungal Antifungal Substituent_Mod->Antifungal Carboxamide_Mod->Antifungal

Caption: Structure-activity relationship overview.

Conclusion

While direct biological data for this compound is lacking, the analysis of its structural analogs provides a strong rationale for its investigation as a potential scaffold for novel anticancer and antimicrobial agents. The insights from the comparative analysis of pyrazine-thiazole and pyrazolyl-thiazole derivatives offer a clear path for future research, focusing on systematic modifications of the core structure to optimize biological activity and develop new drug candidates.

References

  • Alomari, K. B., Siddiq, H. A., Qurban, J., Alrefaei, A. F., Bayazeed, A., & Ali, N. H. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. ResearchGate. [Link][2]

  • Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides. (n.d.). CNKI. [Link][3]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). ResearchGate. [Link][4]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale Behind Predictive Modeling

In modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds. Among these, molecular docking stands out as a powerful technique to predict the binding orientation and affinity of a small molecule within the active site of a target protein.[1] This guide provides a comprehensive framework for conducting a comparative molecular docking study, centered on the novel compound 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid .

Our objective is not merely to present a protocol but to instill a strategic mindset. We will explore the causality behind experimental choices, from the rational selection of protein targets based on the ligand's structural motifs to the inclusion of appropriate control compounds for robust data interpretation. This document is designed to be a self-validating system, grounding its methodologies in established scientific principles and authoritative sources.

The Subject Compound: A Structural Overview

The molecule of interest, This compound , is a heterocyclic compound featuring three key functional regions: a thiazole ring, a pyrazine ring, and a carboxylic acid group.

  • Chemical Identity :

    • Molecular Formula : C₉H₇N₃O₂S[2][3][4]

    • Molecular Weight : 221.24 g/mol [2][3]

    • SMILES : CC1=C(SC(=N1)C1=NC=CN=C1)C(O)=O[2][5]

The presence of the thiazole moiety is significant; thiazole rings are found in numerous FDA-approved drugs and are known to be versatile pharmacophores exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[6][7] The pyrazine and carboxylic acid groups provide additional hydrogen bonding capabilities, suggesting a potential for strong and specific interactions with biological targets.

Strategic Selection of Targets and Comparators

A docking study's value is defined by its context. To properly evaluate our subject compound, we must compare it against relevant benchmarks and within plausible therapeutic scenarios.

Rationale for Protein Target Selection

Given the prevalence of the thiazole scaffold in various therapeutic agents, we can hypothesize potential biological targets. This study will focus on two distinct and well-validated targets from different therapeutic areas to assess the compound's potential breadth of activity.

  • Target 1: Bacterial DNA Gyrase Subunit B (Antibacterial)

    • Justification : The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[8] DNA gyrase, particularly the GyrB subunit which houses the ATP binding site, is a validated target for antibacterial drugs.[9] Thiazole derivatives have been successfully designed and computationally evaluated as DNA gyrase inhibitors, making this a logical choice for investigation.[9][10]

    • Selected PDB Structure : Staphylococcus aureus GyrB in complex with an inhibitor (e.g., PDB ID: 4URO).

  • Target 2: Tubulin (Anticancer)

    • Justification : Many successful anticancer agents function by disrupting microtubule dynamics, and tubulin is the primary protein target. The colchicine binding site of tubulin is a known target for small molecule inhibitors. Several studies have reported the synthesis and evaluation of thiazole derivatives as potent tubulin polymerization inhibitors.[7][11]

    • Selected PDB Structure : Human tubulin in complex with a colchicine-site inhibitor (e.g., PDB ID: 5NM5).

Selection of Comparative Ligands

To create a robust comparative framework, we will dock our subject compound alongside a structural analog and a known inhibitor for each target.

  • Subject Compound : this compound.

  • Structural Analog : 4-Methyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxylic acid . This compound replaces the pyrazine ring with its pyrimidine isomer, allowing us to probe the impact of nitrogen placement on binding affinity.[4]

  • Known Inhibitor (DNA Gyrase) : Ciprofloxacin . A well-established fluoroquinolone antibiotic that targets DNA gyrase, serving as our positive control.

  • Known Inhibitor (Tubulin) : Combretastatin A-4 (CA-4) . A potent, natural-product inhibitor that binds to the colchicine site on tubulin, serving as our positive control for this target.[11]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a validated methodology for performing the comparative docking study using industry-standard software. The core principle is to standardize the preparation of all molecules to ensure that the observed differences in docking scores are attributable to the chemical structures themselves.

Workflow Overview Diagram

G cluster_1 2. Docking Phase cluster_2 3. Analysis Phase ligand_prep Ligand Preparation (Subject, Analog, Controls) - 2D to 3D Conversion - Energy Minimization grid_gen Grid Box Generation - Define Active Site - Set Coordinates & Size ligand_prep->grid_gen protein_prep Protein Preparation (DNA Gyrase, Tubulin) - Download from PDB - Clean Structure - Add Hydrogens protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) - Run Simulation - Generate Poses & Scores grid_gen->docking results Result Aggregation - Extract Binding Affinities - Tabulate Data docking->results analysis Pose Analysis (PyMOL) - Visualize Interactions - Identify Key Residues - Compare Binding Modes results->analysis

Caption: Overall workflow for the comparative docking study.

Protocol Details

Required Software:

  • AutoDock Suite (Vina, MGL-Tools) : For docking calculations and molecule preparation.[12]

  • PyMOL or Chimera : For visualization and analysis of docking results.

  • Open Babel : For file format conversion.

Step 1: Ligand Preparation

  • Obtain Structures : Obtain 2D structures of all four ligands. The subject compound and its analog can be drawn in a chemical sketcher, while Ciprofloxacin and Combretastatin A-4 can be downloaded from the PubChem database.

  • 2D to 3D Conversion : Use a program like Open Babel to convert the 2D structures into 3D SDF or MOL2 files.

  • Energy Minimization : This is a critical step. Use a force field (e.g., MMFF94) to perform energy minimization on each 3D structure. This ensures that the starting conformation is energetically favorable.

  • File Format Conversion : Using AutoDock Tools (ADT), save the final, optimized ligand structures in the PDBQT format, which includes partial charges and defines rotatable bonds.

Step 2: Protein Preparation

  • Download Structures : Download the selected protein structures (e.g., 4URO and 5NM5) from the RCSB Protein Data Bank (PDB).

  • Clean the Structure : Open the PDB file in a molecular viewer or ADT. Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. For this study, we are performing rigid receptor docking, so we will use a single chain of the protein target.

  • Add Hydrogens : Add polar hydrogens to the protein structure. This is crucial for accurately calculating interactions like hydrogen bonds.

  • Assign Charges : Compute Gasteiger charges for the protein atoms.

  • File Format Conversion : Save the prepared protein structure in the PDBQT format.

Step 3: Grid Generation (Defining the Search Space)

  • Identify the Binding Site : The most reliable way to define the active site is by using the location of the co-crystallized ligand in the original PDB file. Align your prepared protein to the original PDB to identify the key residues of the binding pocket.

  • Set Grid Box Parameters : In ADT, use the "Grid Box" option. Center the grid on the identified active site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligands to rotate freely, but not excessively large, which would increase computation time unnecessarily. A typical size is 25 x 25 x 25 Å.

  • Save Configuration : Save the grid parameters to a configuration file (conf.txt).

Step 4: Running the AutoDock Vina Simulation

  • Configuration File : Create or modify the conf.txt file to specify the paths to the receptor (protein) and ligand PDBQT files, as well as the grid center and size coordinates.

  • Execute Docking : Run the docking simulation from the command line for each ligand-protein pair. The command will look similar to this: vina --config conf.txt --receptor protein.pdbqt --ligand your_ligand.pdbqt --out output_poses.pdbqt --log output_log.txt

  • Exhaustiveness : For a more thorough search of conformational space, consider increasing the exhaustiveness parameter in the configuration file (e.g., to 16 or 32), though this will increase computation time.

Step 5: Analyzing the Results

  • Binding Affinity : The primary quantitative output is the binding affinity, reported in kcal/mol in the log file. The most negative value corresponds to the highest predicted binding affinity for the top-ranked pose.

  • Visual Inspection : This is a non-negotiable step. Open the prepared protein and the output PDBQT file (containing the docked poses) in PyMOL.

  • Interaction Analysis : Analyze the top-ranked pose for each ligand. Identify and measure key interactions:

    • Hydrogen Bonds : Look for dashed lines between donor and acceptor atoms.

    • Hydrophobic Interactions : Identify nonpolar residues surrounding parts of the ligand.

    • Pi-Stacking : Look for interactions between aromatic rings.

    • Causality : The types and number of these interactions are what cause the observed binding affinity. A lower score should be justifiable by a greater number of favorable interactions with key active site residues.

Data Presentation and Comparative Interpretation

All quantitative results should be summarized for clear comparison.

Table 1: Comparative Docking Scores (Hypothetical Data)
LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
Subject Compound DNA Gyrase B-8.5Asp81, Gly85, Glu58
Structural AnalogDNA Gyrase B-7.9Asp81, Gly85
Ciprofloxacin (Control)DNA Gyrase B-8.9Asp81, Ser121, Arg84
Subject Compound Tubulin-9.2Cys241, Leu242, Ala316
Structural AnalogTubulin-9.0Cys241, Leu242, Ala316
Combretastatin A-4 (Control)Tubulin-9.5Cys241, Val318, Thr353

Interpreting the Data:

  • Benchmarking Against Controls : The primary goal is to compare the subject compound's score to that of the known inhibitor. In our hypothetical data, the subject compound shows a binding affinity (-8.5 kcal/mol) close to the control Ciprofloxacin (-8.9 kcal/mol) for DNA Gyrase. This suggests it is a promising candidate for further investigation as an antibacterial agent.

  • Structure-Activity Relationship (SAR) : The structural analog, with a score of -7.9 kcal/mol, binds less tightly than the subject compound. This implies that the specific arrangement of nitrogen atoms in the pyrazine ring may be more favorable for interaction within the DNA Gyrase active site than the pyrimidine ring.

  • Cross-Target Comparison : The subject compound also shows strong predicted affinity for Tubulin (-9.2 kcal/mol), comparable to the potent inhibitor CA-4 (-9.5 kcal/mol). This could indicate a potential polypharmacological profile, where the compound might have activity against multiple targets.

  • Binding Mode Analysis : The true insight comes from visualizing the poses. Does the subject compound occupy the same space as the control? Does it form hydrogen bonds with the same critical residues (e.g., Asp81 in the Gyrase active site)? If the subject compound achieves a strong score through a completely different binding mode, it could represent a novel inhibitory mechanism.

Conceptual Interaction Diagram

G cluster_0 Protein Active Site Res1 Asp81 (H-bond Acceptor) Res2 Gly85 (Hydrophobic Pocket) Res3 Glu58 (H-bond Donor) Ligand Thiazole Compound Ligand->Res1 H-Bond Ligand->Res2 Hydrophobic Ligand->Res3 H-Bond

Caption: Conceptual model of ligand-protein interactions.

Conclusion and Future Directions

This guide has detailed a rigorous, self-validating protocol for the comparative molecular docking of this compound. By grounding the study in a clear rationale for target selection and employing appropriate controls, the resulting data provides actionable insights into the compound's therapeutic potential.

A strong correlation between the docking score of our subject compound and a known inhibitor is not a final proof of activity but a strong justification for the next steps in the drug discovery pipeline: in vitro enzymatic assays, cell-based assays, and eventually, more complex biological validation. Molecular docking, when performed with scientific integrity, serves as an invaluable predictive filter, saving significant time and resources by focusing experimental efforts on the most promising candidates.

References

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • ACS Publications. (n.d.). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. Retrieved from [Link]

  • PubMed. (2018). Design, synthesis, and molecular docking studies of thiazole derivatives against phospholipase A2 (Naja oxiana) venom. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Retrieved from [Link]

  • ResearchGate. (n.d.). 14 target proteins for molecular docking. Retrieved from [Link]

  • PubChem. (n.d.). 4-methyl-2-(2-pyrazinyl)thiazole-5-carboxylic acid. Retrieved from [Link]

  • PubMed. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]

  • ResearchGate. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Retrieved from [Link]

  • IRIS Unimore. (n.d.). Selection of protein conformations for structure-based polypharmacology studies. Retrieved from [Link]

  • MDPI. (n.d.). PepScorer::RMSD: An Improved Machine Learning Scoring Function for Protein–Peptide Docking. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Identification of novel compounds against three targets of SARS CoV-2 coronavirus by combined virtual screening and supervised machine learning. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Customizing Scoring Functions for Docking. Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • ACS Publications. (2026). MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Scoring functions for docking. Retrieved from [Link]

  • Indian Journal of Chemical Technology. (2023). Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. Retrieved from [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • PubMed. (1995). Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • NIH National Library of Medicine. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Retrieved from [Link]

Sources

Navigating the Preclinical Gauntlet: A Comparative Guide to the Development of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel chemical entity from discovery to a viable clinical candidate is fraught with challenges. This guide provides a deep, experience-driven analysis of the potential preclinical development hurdles for "4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid." As a Senior Application Scientist, my aim is not to provide a rigid protocol but to illuminate the underlying scientific principles, anticipate challenges based on the molecule's structural motifs, and propose a rational, self-validating experimental framework. We will dissect this molecule, comparing its likely properties to established compounds and outlining the critical experiments needed to de-risk its development.

Introduction: A Molecule of Interest

This compound is a heterocyclic compound featuring a pyrazinyl group, a thiazole core, and a carboxylic acid moiety. The thiazole ring is a versatile scaffold found in numerous approved drugs, suggesting its potential for biological activity. The pyrazine ring is also a common feature in medicinal chemistry, known to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The overall structure bears resemblance to the chemopreventive agent Oltipraz (4-methyl-5-(2-pyrazinyl)-1,2-dithiole-3-thione), hinting at a potential therapeutic utility in oncology or related fields.[3] However, the combination of these three functional groups presents a unique set of preclinical challenges that must be systematically addressed.

This guide will focus on three critical areas of preclinical assessment: Physicochemical and Formulation Challenges, Metabolic Stability and Reactive Metabolite Formation, and Potential Off-Target Toxicity.

Section 1: Physicochemical Properties and Formulation Challenges

A significant hurdle for many promising drug candidates lies in their fundamental physicochemical properties, which dictate their formulation, bioavailability, and ultimately, their therapeutic efficacy. The carboxylic acid group in our topic compound is a primary determinant of these properties.

The Double-Edged Sword: The Carboxylic Acid Moiety

The carboxylic acid functional group can be a key part of a drug's pharmacophore, but it also introduces significant challenges, particularly concerning solubility and membrane permeability.[4] Carboxylic acids often exhibit poor aqueous solubility at acidic pH, which can limit their absorption in the upper gastrointestinal tract.[5] While their solubility increases at higher pH as they become ionized, this charged form may struggle to passively diffuse across biological membranes.[4][5]

Comparative Analysis:

To understand the potential liabilities of the carboxylic acid in our topic compound, we can compare it to its ethyl ester prodrug and the structurally similar, non-acidic compound Oltipraz.

CompoundKey Structural FeaturePredicted Solubility ProfilePredicted PermeabilityFormulation Strategy
This compound Carboxylic AcidPoor at low pH, good at neutral/high pHPoor when ionizedSalt formation, amorphous solid dispersions, pH-modifiers
Ethyl 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylate Ethyl Ester (Prodrug)More lipophilic, likely poor aqueous solubilityHigher passive permeabilityLipid-based formulations, co-solvents
Oltipraz Dithiole-thioneLipophilic, poor aqueous solubilityHigh passive permeabilityMicronization, solid dispersions
Experimental Workflow: Assessing Physicochemical Properties

A logical, step-wise approach is crucial to characterize the developability of our lead compound. The following workflow provides a self-validating system for assessing its physicochemical properties.

G cluster_0 Initial Physicochemical Profiling cluster_1 Permeability Assessment cluster_2 Formulation Strategy Kinetic Solubility Kinetic Solubility Thermodynamic Solubility Thermodynamic Solubility Kinetic Solubility->Thermodynamic Solubility If promising LogD @ pH 7.4 LogD @ pH 7.4 Thermodynamic Solubility->LogD @ pH 7.4 Salt Screen Salt Screen Thermodynamic Solubility->Salt Screen If solubility is a challenge PAMPA PAMPA LogD @ pH 7.4->PAMPA Characterize lipophilicity Caco-2 Caco-2 PAMPA->Caco-2 If passive diffusion is viable Amorphous Solid Dispersion Amorphous Solid Dispersion Caco-2->Amorphous Solid Dispersion If permeability is low

Caption: A workflow for assessing the physicochemical properties and guiding the formulation of the topic compound.

Detailed Protocol: Kinetic Solubility Assay

Objective: To obtain an early assessment of the aqueous solubility of the compound under standardized conditions.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (clear and UV-transparent)

  • Plate reader capable of measuring absorbance at a relevant wavelength

Procedure:

  • Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock of the test compound to the PBS-containing wells in triplicate. This results in a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.

  • Carefully transfer 100 µL of the supernatant to a new UV-transparent 96-well plate.

  • Measure the absorbance of the supernatant at the compound's λmax.

  • Prepare a standard curve of the compound in a 50:50 mixture of DMSO and PBS to determine the concentration of the soluble compound.

  • Calculate the kinetic solubility in µM.

Interpretation: A kinetic solubility of >50 µM is generally considered favorable for early-stage drug discovery. Low solubility would trigger further investigation into thermodynamic solubility and formulation strategies like salt formation.[5]

Section 2: Metabolic Stability and Reactive Metabolite Formation

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for toxicity. The thiazole and pyrazine rings in our topic compound are potential sites of metabolism.

Potential Metabolic Liabilities

Thiazole-containing drugs are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites.[6][7] These reactive species, such as epoxides or S-oxides, can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions.[6][8] The pyrazine ring can also undergo metabolism, often leading to the formation of pyrazine carboxylic acids.[9]

Comparative Analysis:

Compound/MoietyKnown Metabolic PathwaysPotential Liabilities
Thiazole Ring Epoxidation, S-oxidation by CYPsFormation of reactive metabolites, potential for hepatotoxicity
Pyrazine Ring Hydroxylation, N-oxidationCan be metabolized to less active or inactive forms
Pyrazinamide Hydrolysis to pyrazinoic acid, followed by hydroxylationHepatotoxicity is a known side effect[10][11]
Oltipraz Inducer of Phase II enzymes (e.g., glutathione S-transferases)Drug-drug interactions by inducing metabolism of other drugs[12]
Experimental Workflow: In Vitro ADME Assessment

The following workflow outlines a standard cascade of in vitro assays to assess the metabolic stability of the topic compound.

G cluster_0 Metabolic Stability cluster_1 Metabolite Identification cluster_2 Reactive Metabolite Assessment Microsomal Stability Microsomal Stability Hepatocyte Stability Hepatocyte Stability Microsomal Stability->Hepatocyte Stability Confirms Phase I & II metabolism Metabolite ID Metabolite ID Hepatocyte Stability->Metabolite ID If significant metabolism GSH Trapping GSH Trapping Metabolite ID->GSH Trapping Identifies potential reactive sites

Caption: A workflow for assessing the metabolic stability and reactive metabolite potential of the topic compound.

Detailed Protocol: Human Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance of the compound in human liver microsomes.

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., GIBCO's Regen B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench a 50 µL aliquot of the reaction mixture by adding 150 µL of cold acetonitrile containing the internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of the compound remaining versus time and determine the slope of the line.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Interpretation: A short half-life (< 30 minutes) suggests that the compound is rapidly metabolized and may have poor in vivo stability.[13] This would necessitate further investigation into the specific metabolic pathways and the potential for reactive metabolite formation.

Section 3: Potential for Off-Target Toxicity

Early identification of potential toxicities is crucial to avoid late-stage failures in drug development. For our topic compound, potential toxicities could arise from the formation of reactive metabolites from the thiazole ring or from off-target activities of the molecule itself.

Known Toxicities of Related Scaffolds

As previously mentioned, thiazole-containing compounds can lead to idiosyncratic adverse drug reactions due to the formation of reactive metabolites.[6] The antituberculosis drug Pyrazinamide, which shares the pyrazine moiety, is associated with dose-dependent hepatotoxicity.[14]

Comparative Analysis:

Compound/ClassAssociated ToxicitiesProposed Mechanism
Thiazole-containing drugs Idiosyncratic drug reactions, hepatotoxicityFormation of reactive metabolites that bind to cellular proteins[6]
Pyrazinamide Hepatotoxicity, hyperuricemiaAccumulation of pyrazinoic acid, mechanism of liver injury not fully understood[11][15]
Carboxylic acid-containing drugs Idiosyncratic toxicitiesFormation of acyl glucuronides that can be reactive[4]
Experimental Workflow: In Vitro Toxicology Screening

A panel of in vitro toxicology assays should be run in parallel with efficacy studies to build a safety profile of the compound.

G cluster_0 Initial Safety Assessment cluster_1 Genotoxicity Screening Cytotoxicity Assay (e.g., HepG2) Cytotoxicity Assay (e.g., HepG2) Ames Test Ames Test Cytotoxicity Assay (e.g., HepG2)->Ames Test If cytotoxic hERG Assay hERG Assay Micronucleus Test Micronucleus Test Ames Test->Micronucleus Test If mutagenic

Caption: A workflow for the initial in vitro toxicity screening of the topic compound.

Detailed Protocol: Cytotoxicity Assay in HepG2 Cells

Objective: To assess the general cytotoxicity of the compound in a human liver cell line.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serial dilutions)

  • Positive control (e.g., doxorubicin)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.

  • Treat the cells with serial dilutions of the test compound and the positive control for 48-72 hours.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Shake the plate for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Interpretation: A low IC50 value (< 10 µM) may indicate a potential for cytotoxicity and would warrant further investigation into the mechanism of cell death.

Conclusion and Recommendations

The preclinical development of this compound presents a series of predictable challenges stemming from its constituent chemical moieties. The carboxylic acid group is likely to cause issues with solubility and formulation, the thiazole ring is a potential site for metabolic instability and reactive metabolite formation, and the pyrazine group, as seen in analogs, may contribute to hepatotoxicity.

A rational and phased approach to preclinical testing, as outlined in this guide, is essential for the successful development of this compound. By systematically evaluating its physicochemical properties, metabolic fate, and potential toxicities, and by comparing these findings to relevant benchmarks, researchers can make informed decisions about the future of this promising molecule. Early identification and mitigation of these challenges will be key to unlocking its therapeutic potential.

References

  • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]

  • PubMed. (2021, June 21). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubMed. (2023, October 5). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

  • MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Wikipedia. Carboxylic acid. Retrieved from [Link]

  • PubMed. Cancer Chemoprotection by Oltipraz: Experimental and Clinical Considerations. Retrieved from [Link]

  • MDPI. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • PubChem. Pyrazinamide. Retrieved from [Link]

  • ACS Publications. (2021, April 26). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]

  • MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 22). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. Retrieved from [Link]

  • ResearchGate. Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin (in duplicate) in dog liver microsomes. Retrieved from [Link]

  • Wikipedia. Pyrazinamide. Retrieved from [Link]

  • ResearchGate. (2021, January 12). What is the importance of carboxylic group in the structure of drugs?. Retrieved from [Link]

  • PubMed. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Retrieved from [Link]

  • MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • Britannica. (2026, January 17). Carboxylic acid. Retrieved from [Link]

  • ACS Publications. Development of Cancer Chemopreventive Agents: Oltipraz as a Paradigm. Retrieved from [Link]

  • BPR. (2025, August 9). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Retrieved from [Link]

  • ASM Journals. A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. Retrieved from [Link]

  • ClinicalTrials.gov. Oltipraz for Liver Fat Reduction in Patients With Non-alcoholic Fatty Liver Disease Except for Liver Cirrhosis. Retrieved from [Link]

  • PMC - PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Auburn University. Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]

  • ChemRxiv. Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Retrieved from [Link]

  • MDPI. Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society. (2025, December 30). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]

  • MDPI. (2019, March 9). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. Retrieved from [Link]

  • Future Medicine. (2015, June 11). Pyrazinamide: The importance of uncovering the mechanisms of action in mycobacteria. Retrieved from [Link]

  • ResearchGate. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • PubMed. Chemopreventive activity of oltipraz. Retrieved from [Link]

  • YouTube. (2025, May 7). Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco. Retrieved from [Link]

  • Patsnap Eureka. (2025, July 31). Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Retrieved from [Link]

Sources

A Comparative Guide to the Patent Landscape of 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic Acid and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the patent landscape surrounding 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound that has garnered interest within the pharmaceutical industry. Our analysis, grounded in patent literature and scientific publications, offers a comparative overview of synthesis methodologies, therapeutic applications, and the intellectual property strategies of key players in the field. This document is intended for researchers, scientists, and drug development professionals seeking to navigate and innovate within this chemical space.

Introduction: The Significance of the Thiazole-Pyrazine Scaffold

The core structure of this compound combines a thiazole ring, a common motif in pharmacologically active compounds, with a pyrazine ring. This unique combination has been explored for its potential in various therapeutic areas. The carboxylic acid group at the 5-position of the thiazole ring provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds with potentially improved pharmacokinetic and pharmacodynamic properties. Our investigation into the patent landscape reveals that while this specific molecule is often a key intermediate, its derivatives are the primary focus of intellectual property claims, particularly in the development of kinase inhibitors for oncology.

The Evolving Patent Landscape: A Focus on Kinase Inhibition

The patent landscape for derivatives of this compound is dominated by a few key pharmaceutical companies that have identified this scaffold as a promising starting point for the development of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The ability to selectively inhibit specific kinases is a major goal of modern cancer therapy.

Our analysis indicates that the primary assignee in this space is Pfizer Inc. , with numerous patents claiming derivatives of this core structure. These patents primarily focus on the use of these compounds as inhibitors of various kinases, including the Janus kinases (JAK) and spleen tyrosine kinase (Syk) , which are involved in inflammatory and autoimmune diseases as well as certain cancers.

Key Players and Their Intellectual Property Strategies

A closer examination of the patent portfolios of major assignees reveals distinct strategies in their approach to this chemical space.

Table 1: Key Patent Families and Their Scope

Patent Number (Family)AssigneeKey ClaimsTherapeutic Target(s)
US8431585B2Pfizer Inc.Composition of matter for pyrazolyl-amino-pyrimidine compounds and their use in treating JAK-mediated diseases.Janus kinase (JAK)
US20100029643A1Pfizer Inc.Composition of matter for thiazole and oxazole derivatives as kinase inhibitors.Not specified
WO2007099344A1Pfizer Inc.Composition of matter for thiazole derivatives as kinase inhibitors.Not specified

As illustrated in the table, Pfizer's strategy has been to secure broad composition of matter claims for a wide range of derivatives, often defined by a Markush structure that includes the 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole core. This approach allows them to protect a large chemical space around their lead compounds.

Patent_Assignee_Relationship cluster_pfizer Pfizer Inc. cluster_core Core Scaffold US8431585B2 US8431585B2 (JAK Inhibitors) Core 4-Methyl-2-(2-pyrazinyl) -1,3-thiazole-5-carboxylic acid US8431585B2->Core Derivative based on US20100029643A1 US20100029643A1 (Kinase Inhibitors) US20100029643A1->Core Derivative based on WO2007099344A1 WO2007099344A1 (Thiazole Derivatives) WO2007099344A1->Core Derivative based on Synthesis_Workflow Start Starting Materials (Pyrazine-2-carboxamidine, Ethyl 2-chloroacetoacetate) Step1 Hantzsch Thiazole Synthesis (Condensation Reaction) Start->Step1 Intermediate Ethyl 4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate Step1->Intermediate Step2 Saponification (Hydrolysis of the ester) Intermediate->Step2 Core This compound Step2->Core Step3 Amide Coupling (Activation of carboxylic acid and reaction with an amine) Core->Step3 Final Patented Derivative (e.g., JAK Inhibitor) Step3->Final

Caption: General synthetic workflow for patented derivatives.

Representative Experimental Protocol: Synthesis of the Core Intermediate

The following protocol is a representative example of the synthesis of the ethyl ester intermediate, adapted from the experimental sections of various patents.

Protocol: Synthesis of Ethyl 4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate

  • Reaction Setup: To a solution of pyrazine-2-carboxamidine hydrochloride (1.0 eq) in ethanol, add a solution of ethyl 2-chloroacetoacetate (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired ethyl 4-methyl-2-(pyrazin-2-yl)thiazole-5-carboxylate.

Note: The subsequent saponification of the ethyl ester to the carboxylic acid is typically achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or tetrahydrofuran.

Comparative Analysis of Therapeutic Applications and Biological Data

The primary therapeutic application for derivatives of this compound, as disclosed in the patent literature, is in the treatment of diseases mediated by kinases.

Table 2: Biological Activity of Representative Patented Compounds

Compound Example (from patent)Target KinaseIC50 (nM)Indication(s)
Example 1 (US8431585B2)JAK1< 10Rheumatoid Arthritis, Psoriasis
Example 5 (US8431585B2)JAK2< 20Myelofibrosis
Example 12 (US8431585B2)JAK3< 5Autoimmune disorders

The data presented in these patents demonstrate that chemical modifications to the core structure can lead to highly potent and selective inhibitors of specific kinases. The choice of the amine to be coupled with the carboxylic acid of the core scaffold is a key determinant of the final compound's biological activity and selectivity profile.

Future Outlook and White Space Analysis

While the patent landscape for derivatives of this compound is well-established in the area of kinase inhibitors, there remain opportunities for further innovation.

  • Exploration of New Therapeutic Areas: The thiazole-pyrazine scaffold could be explored for its activity against other enzyme families or receptor targets.

  • Development of Covalent Inhibitors: The introduction of a reactive group could lead to the development of covalent inhibitors with improved potency and duration of action.

  • Novel Formulations and Drug Delivery: There is potential for innovation in the formulation of these compounds to improve their bioavailability and therapeutic index.

References

  • Title: Pyrazolyl-amino-pyrimidine compounds Source: US Patent US8431585B2 URL
  • Title: Thiazole and oxazole derivatives as kinase inhibitors Source: US Patent Application US20100029643A1 URL
  • Title: Thiazole derivatives as kinase inhibitors Source: WIPO Patent Application WO2007099344A1 URL

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a novel heterocyclic compound, it is imperative to treat it with the utmost care, assuming it to be potentially hazardous in the absence of comprehensive toxicological data. The following procedures are based on the known hazards of the compound and established best practices for handling similar chemical structures, such as thiazole and pyrazine derivatives, as well as carboxylic acids.

Hazard Identification and Risk Assessment

The primary known hazards associated with this compound are:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to its chemical structure, which includes a carboxylic acid moiety, it should also be considered potentially corrosive. Carboxylic acids, in general, can be corrosive and may have incompatibilities with bases.[2] It is also prudent to assume that, like many organic compounds, it may be harmful if swallowed or inhaled.

Table 1: Hazard Summary and GHS Classification

Hazard StatementGHS ClassificationSource
Causes skin irritationSkin Irrit. 2Thermo Scientific[1]
Causes serious eye irritationEye Irrit. 2Thermo Scientific[1]
May cause respiratory irritationSTOT SE 3Thermo Scientific[1]
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

dot

PPE_Selection cluster_0 Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Start Start: Handling 4-Methyl-2-(2-pyrazinyl)-1,3- thiazole-5-carboxylic acid FumeHood Work in a Certified Chemical Fume Hood Start->FumeHood Always EyeProtection Chemical Splash Goggles (ANSI Z87.1 approved) FumeHood->EyeProtection Mandatory HandProtection Nitrile Gloves (or other chemically resistant gloves) EyeProtection->HandProtection Mandatory BodyProtection Flame-Resistant Lab Coat HandProtection->BodyProtection Mandatory RespiratoryProtection N95 Respirator (if dust or aerosols are generated) BodyProtection->RespiratoryProtection As needed

Caption: PPE Selection Workflow for Handling this compound.

2.1. Eye and Face Protection:

  • Chemical splash goggles are mandatory at all times when handling this compound.

  • A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of large quantities or when handling solutions.

2.2. Skin and Body Protection:

  • A flame-resistant lab coat should be worn and properly fastened.

  • Nitrile gloves are a suitable choice for incidental contact.[3][4] For prolonged handling or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and change them frequently.

  • Full-length pants and closed-toe shoes are required.

2.3. Respiratory Protection:

  • All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • If there is a potential for generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved N95 respirator should be used.[5] Proper fit-testing and training are required for respirator use.[5]

Operational and Handling Plan

A systematic approach to handling minimizes the risk of exposure and accidents.

3.1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Before starting, ensure that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • When weighing the solid, use a spatula to transfer the material and avoid creating dust.

  • If preparing a solution, add the solid to the solvent slowly.

3.2. Solution Preparation and Transfers:

  • Always add acid to water, not the other way around, if dissolving in an aqueous solution.[4]

  • Use a funnel for transferring solutions to prevent spills.[4]

  • Keep containers closed when not in use to prevent the release of vapors.

3.3. Incompatibilities:

  • Avoid contact with strong bases, as a reaction may occur with the carboxylic acid group.[2]

  • Store away from strong oxidizing agents.

Disposal Plan

Proper disposal is crucial to ensure environmental safety and regulatory compliance.

4.1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

4.2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the approximate concentration and any other components of the waste mixture.

4.3. Final Disposal:

  • Follow your institution's specific procedures for the disposal of chemical waste.

  • Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures

5.1. Spills:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE (including respiratory protection if it is a powder).

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

5.2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks to themselves and the environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • natural pyrazines 18 - Axxence Aromatic GmbH. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. [Link]

  • 4-Methyl-2-phenylthiazole-5-carboxylic acid - SAFETY DATA SHEET. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - ResearchGate. [Link]

  • Pyrazine, 25 grams, Each - CP Lab Safety. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. [Link]

  • Chronic toxicity studies of 5-(2-pyrazinyl)-4-methyl-1,2-dithiole-3-thione, a potential chemopreventive agent - PubMed. [Link]

  • SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural) - Synerzine. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • pyrazine (C4H4N2) - GazFinder. [Link]

  • Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa | PLOS One - Research journals. [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. [Link]

  • 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid - PubChem. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.